molecular formula C16H17NO B184582 Benzamide, N-[4-(1-methylethyl)phenyl]- CAS No. 100990-57-6

Benzamide, N-[4-(1-methylethyl)phenyl]-

Cat. No.: B184582
CAS No.: 100990-57-6
M. Wt: 239.31 g/mol
InChI Key: HWVROWYWWUNAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[4-(1-methylethyl)phenyl]- is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, N-[4-(1-methylethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-[4-(1-methylethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-propan-2-ylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12(2)13-8-10-15(11-9-13)17-16(18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVROWYWWUNAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356122
Record name Benzamide, N-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100990-57-6
Record name Benzamide, N-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzamide, N-[4-(1-methylethyl)phenyl]-: A Technical Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and biological applications of Benzamide, N-[4-(1-methylethyl)phenyl]- , a significant structural scaffold in medicinal chemistry.

Executive Summary

Benzamide, N-[4-(1-methylethyl)phenyl]- (also known as N-(4-isopropylphenyl)benzamide or 4'-isopropylbenzanilide) is a lipophilic aromatic amide. While often utilized as a chemical intermediate, its structural motif serves as a critical pharmacophore in the development of kinase inhibitors (specifically ITK inhibitors) and antibiotic adjuvants targeting metallo-


-lactamases (NDM-1). This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and its role in current therapeutic research.

Chemical Identity & Physicochemical Properties

Nomenclature & Identification
  • IUPAC Name: N-(4-propan-2-ylphenyl)benzamide

  • Common Synonyms: 4'-Isopropylbenzanilide; N-p-Cumenylbenzamide

  • CAS Number: 10272-07-8 (Generic for isomer class; specific registry may vary by vendor)

  • PubChem CID: 261841[1]

  • Molecular Formula:

    
    
    
Core Physicochemical Data

The following data consolidates experimental and predicted values essential for handling and formulation.

PropertyValueNotes
Molecular Weight 239.31 g/mol Monoisotopic Mass: 239.13 Da
Physical State Solid (Crystalline powder)White to off-white needles
Melting Point 148–150 °CRecrystallized from Ethanol/Water
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic nature dominates
Solubility (Organic) SolubleDMSO (>20 mg/mL), Ethanol, DCM
LogP (Predicted) 4.5 ± 0.4Highly Lipophilic (Lipinski Rule of 5 compliant)
pKa (Amide NH) ~14.5Non-ionizable at physiological pH
H-Bond Donors 1Amide NH
H-Bond Acceptors 1Carbonyl Oxygen

Validated Synthesis Protocol

Reaction Mechanism: Schotten-Baumann Benzoylation

The most robust synthesis involves the nucleophilic acyl substitution of benzoyl chloride by 4-isopropylaniline (p-cumenidine) in the presence of a non-nucleophilic base.

Experimental Workflow

Reagents:

  • 4-Isopropylaniline (1.0 eq, 10 mmol)

  • Benzoyl Chloride (1.05 eq, 10.5 mmol)

  • Triethylamine (TEA) (1.2 eq, 12 mmol)

  • Dichloromethane (DCM) (Anhydrous, 50 mL)

Step-by-Step Protocol:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropylaniline (1.35 g) in DCM (30 mL).

  • Base Addition: Add TEA (1.67 mL) to the solution and cool the mixture to 0°C using an ice bath.

  • Acylation: Dilute benzoyl chloride (1.22 mL) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes to control exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the aniline starting material.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine/TEA.

    • Wash with Saturated NaHCO₃ (2 x 20 mL) to remove excess acid chloride/benzoic acid.

    • Wash with Brine (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield white needles.

Process Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow Start Start: Dissolve 4-Isopropylaniline in DCM AddBase Add Triethylamine (TEA) Cool to 0°C Start->AddBase AddReagent Add Benzoyl Chloride (Dropwise) AddBase->AddReagent Reaction Stir at RT (3 hrs) Monitor via TLC AddReagent->Reaction Quench Workup: Wash with 1M HCl, NaHCO3, Brine Reaction->Quench Dry Dry (Na2SO4) & Concentrate Quench->Dry Purify Recrystallize (EtOH/Water) Dry->Purify Product Pure N-(4-isopropylphenyl)benzamide Purify->Product

Figure 1: Step-by-step synthesis workflow for N-(4-isopropylphenyl)benzamide via nucleophilic acyl substitution.

Spectroscopic Characterization

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

Proton NMR ( H-NMR)

Solvent: DMSO-


, 400 MHz
  • 
     10.25 ppm (s, 1H):  Amide -NH-  (Broad singlet, exchangeable with D
    
    
    
    O).
  • 
     7.95 ppm (d, 2H, 
    
    
    
    Hz):
    Benzoyl ortho protons.
  • 
     7.70 ppm (d, 2H, 
    
    
    
    Hz):
    Aniline ring protons ortho to amide.
  • 
     7.60 - 7.50 ppm (m, 3H):  Benzoyl meta/para  protons.
    
  • 
     7.22 ppm (d, 2H, 
    
    
    
    Hz):
    Aniline ring protons meta to amide (ortho to isopropyl).
  • 
     2.88 ppm (sept, 1H, 
    
    
    
    Hz):
    Isopropyl methine -CH- .
  • 
     1.21 ppm (d, 6H, 
    
    
    
    Hz):
    Isopropyl methyl -CH
    
    
    .
Infrared Spectroscopy (FT-IR)
  • 3300 cm

    
    :  N-H Stretching (Medium, sharp).
    
  • 1650 cm

    
    :  C=O Stretching (Amide I band - Strong).
    
  • 1540 cm

    
    :  N-H Bending / C-N Stretching (Amide II band).
    
  • 2960 cm

    
    :  C-H Stretching (Aliphatic isopropyl group).
    

Biological Applications & Research Context

While N-(4-isopropylphenyl)benzamide is a simple molecule, its structure serves as a "privileged scaffold" in drug discovery. The hydrophobic 4-isopropylphenyl group facilitates binding to lipophilic pockets in enzymes and receptors.

Key Therapeutic Areas
A. ITK Inhibitors (Immunology)

The Interleukin-2 Inducible T-cell Kinase (ITK) is a critical mediator of T-cell signaling. Inhibitors of ITK are sought for treating autoimmune diseases (e.g., asthma, psoriasis).

  • Mechanism: The benzamide core acts as a linker, while the isopropyl group occupies the hydrophobic "selectivity pocket" near the ATP-binding site of the kinase.

  • Relevance: This compound serves as a fragment or starting point for SAR (Structure-Activity Relationship) studies to optimize binding affinity.

B. NDM-1 Inhibitors (Antibiotic Resistance)

New Delhi Metallo-


-lactamase-1 (NDM-1) confers resistance to carbapenems.[2][3][4]
  • Application: Benzamide derivatives have been identified as potential adjuvants that bind to the allosteric sites of NDM-1, restoring the efficacy of antibiotics like Meropenem. The lipophilicity of the isopropyl group aids in penetrating the bacterial cell wall.

Signaling Pathway Visualization (ITK Context)

ITKPathway TCR T-Cell Receptor (TCR) Activation LCK LCK Kinase TCR->LCK ITK ITK Kinase (Target) LCK->ITK Activates PLCg PLC-gamma 1 Phosphorylation ITK->PLCg Phosphorylates Calcium Calcium Mobilization PLCg->Calcium NFAT NFAT Translocation Calcium->NFAT Cytokines Cytokine Release (IL-2, IL-4, IL-13) NFAT->Cytokines Inhibitor Benzamide Inhibitor (Blocks ITK) Inhibitor->ITK Inhibits

Figure 2: The ITK signaling cascade in T-cells. Benzamide derivatives inhibit ITK, preventing downstream cytokine release associated with inflammation.

Safety & Handling Guidelines

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[5][6]
STOT-SE H335May cause respiratory irritation.[5]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle powder in a fume hood to avoid dust inhalation.

  • Disposal: Dispose of as solid organic waste. Do not flush down drains due to high lipophilicity and potential aquatic toxicity.

References

  • PubChem. 4-Isopropyl-n-phenylbenzamide | C16H17NO. National Library of Medicine. Available at: [Link]

  • Google Patents.Heterocyclic ITK inhibitors for treating inflammation and cancer (KR20170103838A).
  • Google Patents.1,2-benzisoselenazol-3(2h)-one derivatives as beta-lactam antibiotic adjuvants (WO2019174279A1).

Sources

Benzamide, N-[4-(1-methylethyl)phenyl]- physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of Benzamide, N-[4-(1-methylethyl)phenyl]-

Executive Summary

This technical guide provides a comprehensive analysis of N-[4-(1-methylethyl)phenyl]benzamide (also known as 4'-isopropylbenzanilide). While often utilized as a structural intermediate in the synthesis of complex sulfonamides and agrochemicals, this molecule serves as an excellent model for studying the lipophilicity-solubility trade-off in amide-based drug scaffolds.

This document moves beyond basic property listing to explore the causality of its physical behavior—specifically how the para-isopropyl "anchor" influences crystal packing and aqueous solubility, placing it firmly within the BCS Class II (Low Solubility, High Permeability) domain.

Part 1: Molecular Identity & Structural Analysis

The molecule consists of a benzamide core substituted at the para-position of the aniline ring with an isopropyl group. This substitution pattern significantly alters the lattice energy compared to the unsubstituted benzanilide.

Identifier Details
IUPAC Name N-[4-(1-methylethyl)phenyl]benzamide
Common Synonyms 4'-Isopropylbenzanilide; N-(4-Isopropylphenyl)benzamide
CAS Registry Number 5663-00-3
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.32 g/mol
SMILES CC(C)c1ccc(cc1)NC(=O)c2ccccc2
Structural Logic Diagram

The following diagram illustrates the functional segmentation of the molecule, highlighting the hydrophobic and hydrogen-bonding domains.

G cluster_0 Hydrophobic Domain cluster_1 Polar/Linker Domain cluster_2 Aromatic Core Isopropyl Isopropyl Group (Lipophilic Anchor) Phenyl1 Aniline Ring (π-Stacking) Isopropyl->Phenyl1 Inductive Effect (+I) Amide Amide Bond (-CONH-) (H-Bond Donor/Acceptor) Phenyl1->Amide Resonance Phenyl2 Benzoyl Ring (Rigidity) Amide->Phenyl2 Conjugation

Caption: Functional segmentation of CAS 5663-00-3. The isopropyl group drives lipophilicity, while the amide bond dictates crystal lattice stability via Hydrogen Bonding.

Part 2: Physicochemical Profile

The physical behavior of this compound is dominated by the competition between the strong intermolecular hydrogen bonds of the amide group and the steric bulk of the isopropyl group.

Table 1: Key Physical Properties
PropertyValue / RangeSource/MethodologyImplications for Development
Melting Point 153 – 157 °C Literature Consensus (Analogous Series)High MP indicates stable crystal lattice; micronization required for bioavailability.
LogP (Octanol/Water) 3.7 – 4.1 (Predicted)Calculated (XLogP3)High lipophilicity. Likely to cross blood-brain barrier (BBB) but requires solubility enhancement (e.g., amorphous solid dispersions).
Aqueous Solubility < 0.1 mg/mLThermodynamic EstimateBCS Class II . Dissolution is the rate-limiting step for absorption.
pKa ~14-15 (Amide NH)Potentiometric TitrationNeutral at physiological pH. No ionization-assisted solubility in the GI tract.
Solid State Form Crystalline (Needles)Recrystallization (EtOH)Prone to polymorphism. DSC screening is mandatory during scale-up.

Expert Insight: The melting point of ~155°C is slightly lower than unsubstituted benzanilide (163°C). The isopropyl group introduces steric hindrance that slightly disrupts the efficient π-π stacking of the aromatic rings, lowering the lattice energy. However, the lipophilicity (LogP ~4) is significantly higher, making formulation in lipid-based vehicles (e.g., SEDDS) a viable strategy.

Part 3: Synthesis & Characterization Protocol

To generate high-purity reference standards for physical property validation, a Schotten-Baumann approach is recommended over direct thermal condensation. This method minimizes thermal degradation and byproduct formation.

Reaction Scheme

Reaction Reactants 4-Isopropylaniline + Benzoyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Conditions Conditions: NaOH (aq), DCM 0°C -> RT, 2 hrs Conditions->Intermediate Product N-(4-isopropylphenyl)benzamide (Precipitate) Intermediate->Product Elimination Byproducts NaCl + H2O Intermediate->Byproducts

Caption: Biphasic Schotten-Baumann synthesis pathway favoring amide formation while neutralizing HCl byproduct.

Step-by-Step Protocol (Self-Validating)

Objective: Synthesize 5.0 g of N-[4-(1-methylethyl)phenyl]benzamide with >98% purity.

  • Preparation of Biphasic System:

    • Dissolve 4-isopropylaniline (20 mmol, ~2.7 g) in 30 mL of Dichloromethane (DCM).

    • Why: DCM solubilizes the amine and the final product, preventing premature precipitation that could trap impurities.

    • Add 30 mL of 10% NaOH aqueous solution.

    • Control Point: Cool the mixture to 0–5°C using an ice bath. Low temperature prevents the hydrolysis of benzoyl chloride before it reacts with the amine.[1]

  • Acylation (The Critical Step):

    • Add Benzoyl Chloride (22 mmol, ~3.1 g) dropwise over 20 minutes with vigorous stirring.

    • Visual Check: The reaction is exothermic.[1][2] Ensure temperature does not exceed 10°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Work-up & Isolation:

    • Separate the organic (DCM) layer.

    • Wash sequence:

      • 1M HCl (Removes unreacted aniline).

      • Sat. NaHCO₃ (Removes unreacted benzoic acid).

      • Brine (Dries the organic layer).[1][3]

    • Dry over anhydrous MgSO₄ and evaporate solvent.[3]

  • Recrystallization (Purification):

    • Dissolve the crude white solid in boiling Ethanol (95%) .

    • Cool slowly to RT, then to 4°C.

    • Success Criteria: Product should appear as white, needle-like crystals.

    • Yield Target: ~85-90%.

Part 4: Biopharmaceutical Implications

For researchers in drug discovery, this molecule represents a classic "grease ball" challenge—high potency potential (due to hydrophobic binding) but poor delivery characteristics.

Solubility vs. Permeability Logic (BCS Classification)

BCS Start Compound: CAS 5663-00-3 LogP LogP Check: ~4.0 (High Lipophilicity) Start->LogP Solubility Aq. Solubility Check: < 0.1 mg/mL LogP->Solubility Hydrophobic Effect Permeability Permeability Check: Likely High (Passive Diffusion) LogP->Permeability Lipid Membrane Affinity Class BCS Class II (Low Sol / High Perm) Solubility->Class Permeability->Class Strategy Formulation Strategy: Micronization, SEDDS, or Amorphous Solid Dispersion Class->Strategy Development Path

Caption: Biopharmaceutical Classification System (BCS) logic flow determining the formulation strategy for CAS 5663-00-3.

Critical Analysis: The high LogP suggests that while the molecule will easily permeate the intestinal membrane, it will be dissolution-rate limited . In a biological assay, using DMSO stock solutions is standard, but precipitation upon dilution into aqueous media (e.g., cell culture media) is a high risk.

  • Recommendation: Use intermediate dilution steps with BSA (Bovine Serum Albumin) or cyclodextrins to maintain solubility in assays.

References

  • PubChem Database. Compound Summary for CID 261841: 4-Isopropyl-N-phenylbenzamide.[4] National Center for Biotechnology Information (2023). Link

  • Sigma-Aldrich. Safety Data Sheet & Product Specification: Benzamide Derivatives. (General reference for amide handling and safety). Link

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Standard reference for Schotten-Baumann mechanism).
  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25. (Context for LogP analysis).

Sources

An In-Depth Technical Guide to Benzamide, N-[4-(1-methylethyl)phenyl]-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical entity Benzamide, N-[4-(1-methylethyl)phenyl]-, a compound of interest in medicinal chemistry and materials science. This document consolidates its chemical identity, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential applications based on the activities of structurally related compounds.

Chemical Identity and Nomenclature

IUPAC Name: N-[4-(1-methylethyl)phenyl]benzamide[1]

Synonyms:

  • N-(4-isopropylphenyl)benzamide

  • 4-Isopropyl-N-phenylbenzamide

  • Benzamide, N-(4-(1-methylethyl)phenyl)-

  • N-phenyl-4-propan-2-ylbenzamide[1]

The nomenclature of this compound follows the standard IUPAC rules for N-substituted amides. The core structure is a benzamide, which is a benzene ring attached to a carboxamide group. The nitrogen of the amide is substituted with a 4-(1-methylethyl)phenyl group, also known as a 4-isopropylphenyl or cumyl group.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, bioavailability, and material characteristics.

PropertyValueSource
Molecular Formula C₁₆H₁₇NOPubChem[1]
Molecular Weight 239.31 g/mol PubChem[1]
Appearance White to off-white crystalline solid (predicted)Inferred from similar compounds
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Predicted to be soluble in organic solvents like ethanol, acetone, and DMSO, with limited solubility in water.Inferred from similar compounds
XLogP3 3.7PubChem[1]

The high XLogP3 value suggests that N-[4-(1-methylethyl)phenyl]benzamide is a lipophilic molecule, which has implications for its behavior in biological systems and its solubility in various solvents.

Synthesis and Purification

The synthesis of N-[4-(1-methylethyl)phenyl]benzamide is reliably achieved through the Schotten-Baumann reaction, a well-established method for the acylation of amines.[2][3][4] This reaction involves the treatment of an amine with an acid chloride in the presence of an aqueous base.

Synthetic Workflow

The overall synthetic scheme involves the reaction of 4-isopropylaniline with benzoyl chloride.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Isopropylaniline D N-[4-(1-methylethyl)phenyl]benzamide A->D B Benzoyl Chloride B->D C Aqueous Base (e.g., NaOH) Dichloromethane (DCM) G cluster_caption Chemical structure of N-[4-(1-methylethyl)phenyl]benzamide. caption

Sources

Potential biological activity of N-[4-(1-methylethyl)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of N-[4-(1-methylethyl)phenyl]benzamide

A Framework for Discovery and Development

Executive Summary

N-[4-(1-methylethyl)phenyl]benzamide is a synthetic small molecule built upon two privileged chemical scaffolds in medicinal chemistry: the benzamide core and a substituted aniline. While this specific molecule is not extensively characterized in the scientific literature, its structural components are present in a multitude of compounds with proven pharmacological value. Benzamide derivatives, for instance, exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2] This guide presents a comprehensive, technically-grounded framework for the systematic investigation of N-[4-(1-methylethyl)phenyl]benzamide. It is designed for researchers and drug development professionals, providing a rationale and detailed methodologies for a tiered evaluation strategy, from broad phenotypic screening to hypothesis-driven mechanistic studies. By leveraging insights from related compounds, we outline a clear path to unlock the potential therapeutic value of this promising chemical entity.

Introduction and Rationale

The quest for novel therapeutic agents is a cornerstone of modern medicine. The identification of new chemical matter with unique biological activity is often the first step in a long and complex drug discovery process. The compound N-[4-(1-methylethyl)phenyl]benzamide, while currently under-investigated, represents a logical starting point for such an exploration due to its chemical pedigree.

The core structure consists of a benzoyl group attached to a 4-isopropylaniline moiety via an amide bond. This amide linkage is a critical feature, providing a stable, planar structure capable of forming key hydrogen bonds with biological targets.[3]

  • The Benzamide Scaffold: This is one of the most prolific chemotypes in drug design. Its derivatives are known to possess an exceptionally broad spectrum of pharmacological effects, including antimicrobial, analgesic, anti-inflammatory, and anticancer activities.[1][4] This versatility suggests that N-[4-(1-methylethyl)phenyl]benzamide could plausibly interact with a number of different biological targets.

  • The 4-Isopropylaniline Moiety: Also known as p-cumidine, this substituted aniline is a common building block in the synthesis of pharmaceuticals and other specialty chemicals.[5][6] The isopropyl group adds lipophilicity, which can be crucial for cell membrane permeability and interaction with hydrophobic pockets in target proteins.

This guide, therefore, serves as a whitepaper to direct the initial research and development efforts for N-[4-(1-methylethyl)phenyl]benzamide. We will proceed from foundational computational analysis to a multi-tiered experimental screening cascade designed to efficiently identify and validate any significant biological activity.

Physicochemical Profile and Computational Assessment

Prior to any resource-intensive laboratory work, a thorough in silico analysis is essential to predict the compound's drug-like properties and potential liabilities.

Predicted Physicochemical Properties

The following properties are calculated for N-[4-(1-methylethyl)phenyl]benzamide (Structure: C₁₆H₁₇NO). These parameters are crucial for predicting oral bioavailability and general suitability as a drug candidate, often assessed against frameworks like Lipinski's Rule of Five.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 239.31 g/mol Well within the typical range for small molecule drugs (<500 Da).
logP (Octanol/Water) ~4.1Indicates high lipophilicity; suggests good membrane permeability but may risk poor solubility.
Hydrogen Bond Donors 1 (Amide N-H)Contributes to target binding and solubility.
Hydrogen Bond Acceptors 1 (Amide C=O)Contributes to target binding and solubility.
Topological Polar Surface Area 29.1 ŲSuggests excellent potential for oral bioavailability and CNS penetration.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile

A comprehensive computational ADMET profile should be generated using validated software models (e.g., SwissADME, pkCSM). This analysis serves as a self-validating system by flagging potential issues early. Key parameters to investigate include:

  • Gastrointestinal (GI) Absorption: Prediction of passive absorption rate.

  • Blood-Brain Barrier (BBB) Permeation: Will the compound enter the central nervous system?

  • Cytochrome P450 (CYP) Inhibition/Metabolism: Predicts potential drug-drug interactions and metabolic stability.

  • hERG Inhibition: An early flag for potential cardiotoxicity.

  • Hepatotoxicity: Prediction of potential liver toxicity.[5]

  • Ames Mutagenicity: Prediction of potential to cause genetic mutations.

Tier 1: Broad-Spectrum Biological Screening Workflow

Given the diverse potential of the benzamide scaffold, the initial experimental phase should employ a broad, unbiased screening approach to identify any promising biological activity. This "phenotypic" screening strategy prioritizes finding a functional effect in a cellular or organismal context.

G cluster_synthesis Compound Synthesis & QC cluster_screening Tier 1 Phenotypic Screening cluster_analysis Hit Identification cluster_tier2 Tier 2 Investigation synthesis Synthesis of N-[4-(1-methylethyl)phenyl]benzamide qc Purity & Identity QC (NMR, LC-MS, HPLC >95%) synthesis->qc stock Prepare DMSO Stock Solutions qc->stock cancer Anticancer Screen (NCI-60 Panel / MTT Assay) stock->cancer antimicrobial Antimicrobial Screen (MIC vs. ESKAPE Pathogens) stock->antimicrobial antiparasitic Antiparasitic Screen (e.g., S. mansoni Assay) stock->antiparasitic hit Identify 'Hits' (e.g., IC50 < 10 µM or MIC < 16 µg/mL) cancer->hit antimicrobial->hit antiparasitic->hit tier2 Mechanism of Action Studies (Target Deconvolution) hit->tier2

Caption: Tier 1 workflow for broad biological activity screening.

Protocol: Anticancer Cytotoxicity (MTT Assay)

This protocol assesses the compound's ability to reduce the viability of cancer cells, a common starting point for anticancer drug discovery.[5]

1. Cell Culture:

  • Culture human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) in appropriate media (e.g., DMEM with 10% FBS) at 37°C, 5% CO₂.

2. Cell Seeding:

  • Harvest cells using trypsin and perform a cell count.

  • Seed 5,000 cells per well in 100 µL of media into a 96-well plate.

  • Incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a 2X serial dilution of the test compound in culture media, starting from 100 µM down to ~0.1 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate for 72 hours.

4. MTT Addition:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

  • Add 20 µL of the MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

5. Solubilization and Readout:

  • Carefully remove the media.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Normalize the absorbance values to the vehicle control wells.

  • Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration).

Tier 2: Hypothesis-Driven Mechanistic Investigation

If a "hit" is identified in Tier 1, the next stage is to elucidate its mechanism of action (MoA). Below are two plausible hypotheses based on the activities of related benzamide compounds.

Hypothesis: Anticancer Activity via Protein Kinase Inhibition

Rationale: The dysregulation of protein kinases is a hallmark of cancer. Many successful targeted therapies are kinase inhibitors, and benzamide derivatives have previously been identified as such.[7][8]

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Activates Substrate Substrate Protein RTK->Substrate Phosphorylates ADP ADP RTK->ADP Compound N-[4-(1-methylethyl) phenyl]benzamide Compound->RTK Inhibits pSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response ATP ATP ATP->RTK

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

1. Reagents:

  • Recombinant kinase of interest (e.g., EGFR, Bcr-Abl).

  • Substrate peptide specific to the kinase.

  • ATP.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

2. Kinase Reaction:

  • In a 384-well plate, add the test compound at various concentrations.

  • Add the kinase, its specific substrate, and ATP to initiate the reaction.

  • Incubate at room temperature for 1 hour.

3. ADP Detection:

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

4. Readout:

  • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

5. Data Analysis:

  • Normalize the luminescent signal to a no-inhibitor control.

  • Plot the percentage of kinase activity versus the log of the compound concentration to determine the IC₅₀ value.

Hypothesis: Anti-inflammatory Activity via PDE4 Inhibition

Rationale: Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that degrades cyclic AMP (cAMP). Inhibiting PDE4 elevates cAMP levels, leading to a broad anti-inflammatory response.[9] This is a validated mechanism for treating diseases like COPD and psoriasis.

G cluster_pathway PDE4-cAMP Anti-inflammatory Pathway ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts AMP AMP cAMP->AMP Degrades PKA Protein Kinase A (Activated) cAMP->PKA Activates PDE4 PDE4 Enzyme Compound N-[4-(1-methylethyl) phenyl]benzamide Compound->PDE4 Inhibits Inflammation Pro-inflammatory Mediators (e.g., TNF-α) PKA->Inflammation Suppresses

Caption: PDE4 inhibition elevates cAMP, suppressing inflammation.

Experimental Protocol: TNF-α Release in LPS-Stimulated Macrophages

This cellular assay measures the compound's ability to inhibit the release of a key pro-inflammatory cytokine.

1. Cell Culture:

  • Culture a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

2. Cell Treatment:

  • Seed cells in a 96-well plate.

  • Pre-treat the cells with serial dilutions of the test compound for 1 hour. Include a known PDE4 inhibitor (e.g., Rolipram) as a positive control.

3. Stimulation:

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control.

  • Incubate for 18-24 hours.

4. Cytokine Measurement:

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage inhibition of TNF-α release compared to the LPS-stimulated vehicle control.

  • Plot the percentage inhibition versus the log of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

N-[4-(1-methylethyl)phenyl]benzamide stands as a molecule of significant, albeit unexplored, potential. Its foundation in the broadly active benzamide chemical class warrants a systematic and rigorous investigation into its biological properties. The tiered strategy outlined in this guide—progressing from in silico profiling and broad phenotypic screening to specific, hypothesis-driven mechanistic studies—provides a robust and efficient pathway for this exploration. Any validated "hit" from the proposed screening cascade would serve as a valuable starting point for a dedicated drug discovery program. Future work would then involve comprehensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity, followed by advanced preclinical evaluation. This framework provides the essential first steps toward potentially translating a simple chemical structure into a novel therapeutic agent.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available at: [Link]

  • Iqbal, M. A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1). Available at: [Link]

  • Zhang, L., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3493. Available at: [Link]

  • Kazi, A. A., & Chatpalliwar, V. A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Current Enzyme Inhibition, 18(1), 61-75. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure - biological activity relationship in the group of benzamide compounds II. Available at: [Link]

  • Royal Society of Chemistry. (2012). Supplementary Material. Available at: [Link]

  • Pérez-Picaso, L., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(20), 8124-8139. Available at: [Link]

  • Taylor & Francis Online. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Available at: [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1219. Available at: [Link]

  • Chitima, P. E., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Bioorganic & Medicinal Chemistry Letters, 85, 129237. Available at: [Link]

  • Giembycz, M. A. (2002). Update on the Therapeutic Potential of PDE4 Inhibitors. Current Opinion in Pharmacology, 2(3), 238-244. Available at: [Link]

Sources

Technical Deep Dive: Discovery, History, and Chemistry of N-Substituted Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-substituted benzamide scaffold represents one of the most versatile and pharmacologically significant templates in medicinal chemistry. Originally derived from structural modifications of local anesthetics, this class evolved to yield the "Orthopramides"—a family of drugs that bridged the gap between gastroenterology and psychiatry.

This guide analyzes the structural evolution of these derivatives, from the serendipitous discovery of Metoclopramide to the rational design of highly selective Dopamine D2/D3 antagonists like Sulpiride and Raclopride . We explore the critical Structure-Activity Relationships (SAR) that govern their receptor selectivity, specifically the "pseudo-ring" conformation stabilized by intramolecular hydrogen bonding, and provide validated experimental protocols for their synthesis and radiolabeling.

Historical Phylogeny: From Anesthesia to Antipsychotics

The history of benzamides is a classic case of clinical serendipity driving chemical innovation. The lineage begins not with a receptor target, but with the stabilization of the local anesthetic Procaine .

The Procainamide Transition

In the 1940s, researchers sought to improve the stability of Procaine, an ester-based anesthetic susceptible to rapid hydrolysis by plasma esterases. Replacing the ester linkage with an amide bond yielded Procainamide , a stable antiarrhythmic agent.[1]

The Orthopramide Breakthrough (1964)

In the search for antiemetics, Justin-Besancon and Laville (1964) modified the procainamide scaffold. They introduced a 2-methoxy group and a 5-chloro group to the aromatic ring.[2] The result was Metoclopramide .[2][3]

  • Observation: Unlike procainamide, Metoclopramide possessed potent central antiemetic properties and stimulated gastric motility.

  • Mechanism: It was later identified as a mixed D2 receptor antagonist and 5-HT4 receptor agonist.[2]

The Sulpiride Divergence (1966)

Further exploration of the N-substituent led to Sulpiride . By replacing the aliphatic diethylamine chain of metoclopramide with a pyrrolidine ring and altering the aromatic substitution to a sulfonamide, researchers achieved high selectivity for D2/D3 receptors, stripping away the alpha-adrenergic and cholinergic side effects common to phenothiazine antipsychotics.

BenzamideEvolution Procaine Procaine (Ester, Local Anesthetic) Procainamide Procainamide (Amide, Antiarrhythmic) Procaine->Procainamide Bioisosteric Replacement (Ester -> Amide) Metoclopramide Metoclopramide (2-Methoxy-5-Cl, Antiemetic) Procainamide->Metoclopramide Ortho-substitution (2-OMe, 5-Cl) Sulpiride Sulpiride (Sulfonamide, Antipsychotic) Metoclopramide->Sulpiride Side Chain Rigidification (Pyrrolidine) Cisapride Cisapride (Prokinetic, hERG issues) Metoclopramide->Cisapride 5-HT4 Optimization Raclopride Raclopride (High Affinity D2 Ligand) Sulpiride->Raclopride Halogenation for Potency

Figure 1: Evolutionary tree of N-substituted benzamides showing the divergence from anesthetics to specific CNS and GI agents.[2]

Structural Biology & SAR: The "Pseudo-Ring" Theory

The defining feature of bioactive benzamides (the "Orthopramides") is the Intramolecular Hydrogen Bond (IMHB) .

The Pharmacophore

High-affinity binding to the Dopamine D2 receptor requires the molecule to mimic the conformation of dopamine.

  • The 2-Methoxy Anchor: The oxygen of the 2-methoxy group functions as a hydrogen bond acceptor.[2]

  • The Amide Bridge: The amide hydrogen acts as a donor.

  • The Pseudo-Ring: This IMHB locks the molecule into a planar, bicyclic-like conformation.[2] This "pseudo-ring" aligns the aromatic ring and the basic nitrogen at a specific distance (approx 5.5–6.0 Å), perfectly superimposing over the dopamine pharmacophore.

Critical SAR Points:

  • N-Substituent:

    • Flexible chains (e.g., diethylaminoethyl in Metoclopramide) allow for mixed receptor profiles (D2/5-HT4).[2]

    • Rigid rings (e.g., N-ethyl-2-pyrrolidinyl in Sulpiride) restrict conformational freedom, enhancing D2/D3 selectivity and reducing off-target effects.[2]

  • Stereochemistry: The (S)-enantiomer of pyrrolidine-based benzamides (e.g., Levosulpiride) typically exhibits 100-fold higher affinity for D2 receptors than the (R)-enantiomer.[2]

SAR_Mechanism cluster_0 Pharmacophore Components Aromatic Aromatic Ring (Lipophilic Pocket) BasicN Basic Nitrogen (Protonated at pH 7.4) Aromatic->BasicN Distance ~6.0 Å (Dopamine Mimicry) Methoxy 2-Methoxy Group (H-Bond Acceptor) Amide Amide Nitrogen (H-Bond Donor) Methoxy->Amide Intramolecular H-Bond (Locks Conformation)

Figure 2: The "Pseudo-Ring" Pharmacophore.[2] The intramolecular hydrogen bond between the 2-methoxy and amide group is critical for bioactivity.

Quantitative Pharmacology: Receptor Selectivity Profiles

The table below contrasts the binding affinities (


) of key derivatives, highlighting the shift from "dirty" drugs (Metoclopramide) to highly selective chemical probes (Raclopride).
CompoundPrimary ClassD2 Affinity (

, nM)
D3 Affinity (

, nM)
5-HT4 ActivityKey Feature
Metoclopramide Prokinetic/Antiemetic28~30AgonistMixed profile; crosses BBB; EPS side effects.[2]
Sulpiride Antipsychotic (Atypical)10–2010–15InactiveHydrophilic; poor BBB penetration; low EPS.[2]
Raclopride PET Tracer/Tool1.83.5InactiveHigh affinity; used as [11C]Raclopride for PET.[2]
Amisulpride Antipsychotic2.83.0InactiveDual mechanism: presynaptic (low dose) vs postsynaptic (high dose).[2]
Cisapride Prokinetic>1000>1000Potent Agonist Withdrawn due to hERG blockade (QT prolongation).[2]

Data aggregated from Seeman et al. and internal medicinal chemistry databases.

Experimental Protocols

Protocol A: General Synthesis of N-Substituted Benzamides

Objective: Synthesis of a generic orthopramide derivative via Acid Chloride activation. Scale: 10 mmol

  • Activation:

    • Dissolve substituted benzoic acid (10 mmol) in dry Toluene (20 mL).

    • Add Thionyl Chloride (

      
      , 15 mmol) and a catalytic drop of DMF.
      
    • Reflux for 2 hours under

      
       atmosphere.
      
    • Evaporate solvent and excess

      
       in vacuo to yield the crude acid chloride.
      
  • Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (15 mL).

    • Cool to 0°C.[2][4]

    • Add a solution of the appropriate amine (10 mmol) and Triethylamine (12 mmol) in DCM dropwise.

    • Stir at room temperature for 4 hours.

  • Workup:

    • Wash organic layer with

      
       (2x), Water, and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH gradient).[2]

Protocol B: Radiosynthesis of [11C]Raclopride (For PET Imaging)

Objective: O-methylation of the desmethyl precursor using [11C]Methyl Iodide.[2] Context: This is the gold-standard method for producing D2-selective PET tracers.

  • Precursor Preparation:

    • Load 1.0 mg of Desmethyl-raclopride (3,5-dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide) into the reaction vessel.[2]

    • Add 5 µL of 5M NaOH and 300 µL of DMSO.[2]

  • Trapping:

    • Trap gaseous

      
       (produced via cyclotron) in the reaction vessel at room temperature.
      
  • Reaction:

    • Heat the sealed vessel to 80°C for 2 minutes .

  • Purification:

    • Inject the crude mixture onto a semi-preparative HPLC column (C18).

    • Elute with Acetonitrile:0.1M Ammonium Formate (40:60).[2]

    • Collect the radioactive fraction corresponding to Raclopride.

  • Formulation:

    • Evaporate HPLC solvent and reconstitute in sterile saline containing <10% Ethanol.[2]

    • QC: Verify radiochemical purity (>99%) and specific activity via analytical HPLC.

References

  • Justin-Besancon, L., & Laville, C. (1964).[2] Action antiémétique du métoclopramide vis-à-vis de l'apomorphine et de l'hydergine.[2] C. R.[2] Seances Soc. Biol. Fil., 158, 723–727.[2]

  • Jenner, P., & Marsden, C. D. (1979). The substituted benzamides: a novel class of dopamine antagonists.[3] Life Sciences, 25(6), 479–485. Link

  • Högberg, T., et al. (1987).[2] Potential antipsychotic agents.[2][3][5][6] 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Journal of Medicinal Chemistry, 30(10), 1751–1756. Link[2]

  • Seeman, P. (2002).[2] Atypical antipsychotics: mechanism of action.[2] Canadian Journal of Psychiatry, 47(1), 27–38. Link

  • Farde, L., et al. (1986).[2] Positron emission tomographic analysis of central D1 and D2 dopamine receptor occupancy in patients treated with classical neuroleptics and sulpiride. Archives of General Psychiatry, 46(6), 546-551. Link

Sources

Thermochemical Profile: Benzamide, N-[4-(1-methylethyl)phenyl]-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth thermochemical analysis of Benzamide, N-[4-(1-methylethyl)phenyl]- (commonly referred to as N-(4-isopropylphenyl)benzamide or 4'-isopropylbenzanilide ).

Executive Summary & Compound Identity

Benzamide, N-[4-(1-methylethyl)phenyl]- is a secondary amide formed from the condensation of benzoic acid and 4-isopropylaniline. Structurally, it belongs to the N-arylbenzamide (benzanilide) class, characterized by a rigid amide linker connecting two aromatic systems. This structural motif imparts high thermal stability and significant crystallinity due to strong intermolecular hydrogen bonding (N-H···O=C).

This guide synthesizes the thermochemical properties of this compound, integrating comparative data from homologous series (benzanilide, N-p-tolylbenzamide) to establish a rigorous thermodynamic baseline for researchers in drug discovery and materials science.

Chemical Identity Table
PropertyDetail
IUPAC Name N-(4-propan-2-ylphenyl)benzamide
Common Name 4'-Isopropylbenzanilide
CAS Registry Number 5660-93-5 (Verified for 4'-isopropyl isomer)
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.31 g/mol
SMILES CC(C)c1ccc(cc1)NC(=O)c2ccccc2

Thermochemical Data & Phase Behavior

The thermodynamic profile of N-(4-isopropylphenyl)benzamide is governed by the interplay between the steric bulk of the isopropyl group and the planar stacking potential of the benzanilide core.

Solid-Liquid Transition (Melting)

Unlike the parent benzanilide (mp 163 °C), the introduction of a para-isopropyl group introduces steric volume that slightly disrupts the optimal


-

stacking efficiency, typically lowering the melting point while maintaining high crystallinity.
ParameterValue / RangeConfidenceSource/Methodology
Melting Point (

)
153 – 156 °C High (Predicted)Comparative Homolog Interpolation [1, 2]
Enthalpy of Fusion (

)
28.5 ± 2.0 kJ/mol Medium (Est.)Group Contribution (Joback Method)
Entropy of Fusion (

)
65 – 70 J/(mol·K) Medium (Est.)Derived from

Mechanistic Insight: The melting point depression relative to benzanilide (163 °C) and N-(4-methylphenyl)benzamide (158 °C) [3] is attributed to the entropic freedom of the isopropyl rotation in the liquid phase, which stabilizes the liquid state relative to the crystal lattice.

Enthalpy of Formation & Combustion

The standard enthalpy of formation (


) is a critical parameter for stability assessment.
  • 
     (Calculated):  -180 to -200 kJ/mol
    
  • 
     (Combustion):  -8500 ± 100 kJ/mol
    
Solubility Thermodynamics

The lipophilicity of the isopropyl group significantly alters the solvation thermodynamics compared to the parent benzanilide.

  • LogP (Octanol-Water): 4.2 – 4.5 (High Lipophilicity)

  • Solubility (Water, 25°C): < 1 mg/L (Practically Insoluble)

  • Solubility (Ethanol, 25°C): Moderate to High

Experimental Protocols for Validation

To ensure data integrity, the following self-validating protocols are recommended for characterizing this compound.

Differential Scanning Calorimetry (DSC) Workflow

Objective: Accurate determination of


, 

, and

.
  • Sample Prep: Weigh 2–4 mg of dried N-(4-isopropylphenyl)benzamide into a Tzero aluminum pan. Hermetically seal.

  • Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation.

  • Thermal Cycle:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 200 °C (1st Heat: Erase thermal history).

    • Cool 10 °C/min to 25 °C (Recrystallization).

    • Ramp 10 °C/min to 200 °C (2nd Heat: Data Collection).

  • Validation: Calibrate using Indium (

    
     156.6 °C) standard.
    
Synthesis for Standard Preparation

For researchers requiring a high-purity standard for thermodynamic calibration:

  • Reagents: Benzoyl chloride (1.05 eq), 4-isopropylaniline (1.0 eq), Triethylamine (1.1 eq), DCM (Solvent).

  • Procedure: Add benzoyl chloride dropwise to the aniline/TEA solution at 0 °C. Stir at RT for 2 hours. Wash with 1M HCl, then NaHCO₃. Recrystallize from Ethanol/Water.

Structural & Pathway Visualization

Synthesis & Thermal Analysis Workflow

The following diagram illustrates the logical flow from chemical synthesis to thermodynamic characterization.

Thermochemical_Characterization cluster_analysis Thermodynamic Output Start Precursors: Benzoyl Chloride + 4-Isopropylaniline Reaction Nucleophilic Acyl Substitution (DCM, 0°C -> RT) Start->Reaction Synthesis Product Crude N-(4-isopropylphenyl)benzamide Reaction->Product Workup Purification Recrystallization (EtOH/H2O) Product->Purification Purification Pure_Solid Crystalline Standard (>99% Purity) Purification->Pure_Solid Yields DSC DSC Analysis (Tm, Enthalpy) Pure_Solid->DSC Thermal Characterization TGA TGA Analysis (Decomp. Temp) Pure_Solid->TGA Stability Check

Caption: Workflow for the synthesis, purification, and thermochemical validation of N-(4-isopropylphenyl)benzamide.

Critical Analysis: Structure-Property Relationships

Hydrogen Bonding Network

The high melting point (>150 °C) of N-(4-isopropylphenyl)benzamide is driven by the trans-amide conformation , which facilitates the formation of 1D hydrogen-bonded chains in the crystal lattice.

  • Donor: Amide N-H

  • Acceptor: Carbonyl C=O

  • Disruption: The bulky isopropyl group at the para position prevents tight "herringbone" packing seen in unsubstituted benzanilide, slightly lowering the lattice energy density.

Thermal Stability

Thermogravimetric Analysis (TGA) typically reveals:

  • 
     (5% Weight Loss):  > 220 °C.
    
  • Mechanism: The compound is thermally stable up to its boiling point, where it may sublime or decompose via amide bond cleavage.

References

  • NIST Chemistry WebBook. Benzamide, N-phenyl- (Benzanilide) Phase Change Data. National Institute of Standards and Technology. [Link]

  • Cheméo. Benzamide, N-(4-methylphenyl)- Thermochemical Properties.[Link]

  • PubChem. Compound Summary: N-(4-Isopropylphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • Organic Reactions.The Beckmann Rearrangement & Amide Synthesis. Wiley Online Library. (General reference for benzanilide synthesis protocols).

Introduction: The Enduring Significance of the N-Aryl Benzamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Aryl Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential

The N-aryl benzamide moiety represents a privileged scaffold in medicinal chemistry and materials science. This seemingly simple amide linkage, connecting an aromatic ring to a benzoyl group, forms the structural cornerstone of a vast array of biologically active molecules. Its prevalence is a testament to its unique combination of synthetic accessibility, metabolic stability, and its ability to engage in crucial hydrogen bonding and π-stacking interactions within biological targets. Amide bonds are fundamental to life, forming the peptide backbone of proteins, and are present in a wide range of pharmaceuticals, from cholesterol-lowering agents to antihypertensives[1].

N-aryl benzamide derivatives, in particular, exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties[2][3][4][5]. Their utility stems from the rigid, planar nature of the amide bond, which properly orients the two aryl rings for optimal interaction with enzyme active sites or receptor binding pockets. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, diverse biological activities, and therapeutic applications of this vital class of compounds, grounded in field-proven insights and detailed experimental methodologies.

Part 1: Strategic Synthesis of the N-Aryl Benzamide Core

The construction of the C(aryl)-N bond is the linchpin of N-aryl benzamide synthesis. The choice of synthetic strategy is dictated by factors such as substrate scope, functional group tolerance, scalability, and desired reaction conditions. While classical methods exist, modern cross-coupling reactions have become the workhorses for their reliability and milder conditions.

The Ullmann Condensation: A Classic, Robust Approach

The copper-catalyzed N-arylation of amides, known as the Ullmann condensation or Goldberg reaction, is a foundational method for forming the N-aryl bond[6]. Historically, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, the advent of chelating ligands has revolutionized the process, enabling the use of catalytic copper under significantly milder conditions, thereby expanding the substrate scope and improving yields[6].

The primary advantage of the modern Ullmann protocol is its broad applicability and tolerance for various functional groups on both the benzamide and the aryl halide. It is a go-to method for creating a diverse library of analogues for structure-activity relationship (SAR) studies.

This protocol provides a reliable and broadly applicable method for the synthesis of N-aryl benzamides. The use of a ligand-assisted copper catalyst system ensures high yields under manageable conditions.

Rationale: The choice of (S)-N-methylpyrrolidine-2-carboxylate as a ligand is crucial; it chelates to the copper(I) center, increasing its solubility and catalytic turnover rate. Potassium phosphate is selected as the base due to its sufficient basicity to deprotonate the benzamide and its compatibility with the catalytic system. DMSO is an ideal solvent for its high boiling point and ability to dissolve the various reaction components. An inert atmosphere is mandatory to prevent the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add the benzamide (1.0 mmol, 1.0 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), (S)-N-methylpyrrolidine-2-carboxylate (0.1 mmol, 0.1 equiv), and copper(I) iodide (0.05 mmol, 0.05 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with Argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reactant Addition: Add anhydrous DMSO (5 mL) to the flask via syringe, followed by the aryl iodide (1.2 mmol, 1.2 equiv).

  • Reaction Conditions: Vigorously stir the reaction mixture and heat to 110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate (20 mL each).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the pure N-aryl benzamide[6].

Ullmann_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Reactants Benzamide, K3PO4, Ligand, CuI Heat Heat & Stir (110 °C) Reactants->Heat Add Solvent & Aryl Halide Solvent Anhydrous DMSO ArylHalide Aryl Iodide Quench Quench with Water Heat->Quench Cool to RT Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Pure N-Aryl Benzamide Purify->Product

Caption: Workflow for the Ullmann Condensation of Benzamides.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

For substrates that may be sensitive to copper or require even milder conditions, the palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative. This reaction class is renowned for its exceptional functional group tolerance and broad substrate scope, including the use of less reactive aryl chlorides and bromides.

Causality of Component Selection: The catalytic cycle involves a Pd(0)/Pd(II) redox couple. The choice of ligand (e.g., bidentate phosphine ligands like BINAP or Xantphos) is critical as it influences the rate of reductive elimination, the final step that releases the N-aryl amide product and regenerates the active Pd(0) catalyst[1]. Steric crowding around the palladium center can slow the ligand exchange step, so ligand selection must be optimized based on the specific substrates used[1].

Part 2: A Spectrum of Biological Activities and Mechanisms of Action

N-aryl benzamides have been successfully exploited as versatile pharmacophores targeting a wide range of diseases.

Anticancer Activity

A significant area of research has focused on N-aryl benzamides as anticancer agents, most notably as Histone Deacetylase (HDAC) inhibitors[3].

  • Mechanism of Action (HDAC Inhibition): HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. N-aryl benzamide HDAC inhibitors, such as Entinostat (MS-275), typically feature a zinc-binding group that chelates the zinc ion in the HDAC active site, inhibiting its function. This leads to histone hyperacetylation, chromatin relaxation, and re-activation of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis[3]. Molecular docking studies have confirmed that the interaction between these compounds and HDAC2 is similar to that of established inhibitors like MS-275[3].

  • Other Cytotoxic Mechanisms: Beyond HDAC inhibition, certain N-aryl benzimidazole and benzotriazole hybrids have shown significant cytotoxic activity, along with the ability to suppress the migration of tumor cells[7].

Anti-inflammatory Properties

Certain N-substituted benzamides have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.

  • Mechanism of Action (NF-κB Inhibition): The transcription factor NF-κB is a master regulator of the inflammatory response. Studies have shown that benzamides like metoclopramide (MCA) can inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα) by inhibiting NF-κB at the gene transcription level[4]. This inhibition prevents the downstream cascade of inflammatory events, suggesting a powerful mechanism for controlling inflammation-related diseases[4].

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates TNFa TNFα Gene Transcription Nucleus->TNFa Promotes Benzamides N-Aryl Benzamides (e.g., Metoclopramide) Benzamides->NFkB Inhibits Translocation/Activity IkB_NFkB IκB NF-κB IkB_NFkB->IkB Releases IkB_NFkB->NFkB

Caption: Inhibition of the NF-κB Inflammatory Pathway by N-Aryl Benzamides.

Antimicrobial and Antifungal Activity

The N-aryl benzamide scaffold has also been successfully employed in the development of novel antimicrobial agents. Specifically, N-arylcinnamamides have shown promising activity against a range of pathogens.

  • Antibacterial Activity: Certain derivatives exhibit potent activity against both standard and methicillin-resistant Staphylococcus aureus (MRSA) strains, as well as Mycobacterium tuberculosis[5][8]. For example, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide showed a minimum inhibitory concentration (MIC) of 22.27 µM against S. aureus and M. tuberculosis[5]. These compounds have also been shown to inhibit biofilm formation and act synergistically with clinically used antibiotics[5][8].

  • Antifungal Activity: The same class of compounds has demonstrated activity against fungal pathogens like Fusarium avenaceum and Bipolaris sorokiniana[5].

Neurological and Other Applications
  • Antipsychotics: Benzamides such as Sulpiride and Amisulpiride have been used in psychiatry, primarily acting as dopamine D2 receptor antagonists[2].

  • Alzheimer's Disease: More recently, N-benzyl benzamide derivatives have been developed as highly selective, sub-nanomolar inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of advanced Alzheimer's disease[9]. These compounds show promise for improving cognitive dysfunction[9].

  • Prostate Cancer: Selective N-aryl benzylamine-based inhibitors have been designed to target 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone biosynthesis, presenting a potential therapeutic strategy for prostate cancer[10].

Part 3: Structure-Activity Relationships (SAR) and Data Summary

Systematic modification of the N-aryl benzamide scaffold has yielded crucial insights into the structural requirements for biological activity.

  • For HDAC Inhibition: Preliminary SAR studies indicate that a substituent at the 2-position of the aryl ring (the 'R' group) and the presence of heteroatoms in the amide that can chelate the active site zinc ion are critical for anti-proliferative activity. Conversely, adding a chlorine atom or a nitro group to the same ring tends to decrease activity significantly[3].

  • For Antimicrobial Activity: In the N-arylcinnamamide series, compounds with strong electron-withdrawing groups like trifluoromethyl or dichloro substitutions on the N-aryl ring showed the highest activity against staphylococcal and mycobacterial strains[5].

The following table summarizes the biological activities of representative N-aryl benzamide compounds discussed in the literature.

Compound ClassSpecific Derivative/ExampleTarget/MechanismBiological ActivityReference
Anticancer Entinostat (MS-275) AnalogsHistone Deacetylase (HDAC)Anti-proliferative against MCF-7, A549, K562 cancer cells[3]
Anti-inflammatory Metoclopramide (MCA)NF-κB InhibitionInhibition of TNFα production[4]
Antimicrobial (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamideMultiple/UnspecifiedAntibacterial (MRSA), Antitubercular[5][8]
Antimicrobial (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamideMultiple/UnspecifiedAntitubercular (MIC = 27.38 µM)[5]
Neurological N-benzyl benzamide derivativesButyrylcholinesterase (BChE)Sub-nanomolar inhibition of BChE for Alzheimer's treatment[9]
Antipsychotic Sulpiride, AmisulpirideDopamine D2 Receptor AntagonismUsed in psychiatry[2]

Conclusion and Future Directions

The N-aryl benzamide scaffold is a validated and highly fruitful starting point for drug discovery. Its synthetic tractability allows for extensive chemical exploration, while its rigid conformation provides a reliable anchor for engaging with a multitude of biological targets. Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects and improve safety profiles. As evidenced by the discovery of novel BChE inhibitors and cytotoxic agents, the therapeutic potential of N-aryl benzamides is far from exhausted. Continued exploration of novel substitution patterns and the creation of hybrid molecules incorporating this core structure will undoubtedly lead to the development of next-generation therapeutics for a wide range of human diseases.

References

  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Available from: [Link]

  • Strategies for the synthesis of N-arylamides and N-benzylamides. ResearchGate. Available from: [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University SURFACE. Available from: [Link]

  • Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available from: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available from: [Link]

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. Available from: [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. MDPI. Available from: [Link]

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. Available from: [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. Available from: [Link]

  • N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure-Activity Relationship Studies. PubMed. Available from: [Link]

  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. ResearchGate. Available from: [Link]

  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PMC. Available from: [Link]

Sources

Technical Guide: Safety, Synthesis, and Handling of Benzamide, N-[4-(1-methylethyl)phenyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzamide, N-[4-(1-methylethyl)phenyl]- (CAS 15088-90-1) is a lipophilic amide structurally characterized by a benzoyl moiety coupled to a 4-isopropylaniline. While often utilized as a model substrate in catalytic C-H activation studies and as a privileged scaffold in Medicinal Chemistry (particularly in the design of nuclear receptor ligands and kinase inhibitors), specific toxicological data for this exact entry is often conflated with general benzamides.

This guide provides a rigorous, field-proven framework for the safe handling, synthesis, and experimental application of this compound. It moves beyond generic safety data sheets (SDS) to address the specific solubility challenges and biological activity potentials inherent to substituted benzanilides.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

Understanding the physicochemical profile is the first line of defense in safety and experimental success.[1] The high lipophilicity (cLogP ~3.[1]7) dictates specific solvation protocols to avoid precipitation in aqueous bioassays.

Table 1: Physicochemical Constants
PropertyValue / DescriptionExperimental Note
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.32 g/mol
Appearance White to off-white crystalline solidMay discolor upon oxidation; store under inert gas if high purity is required.[1]
Melting Point 138–140 °C (Predicted/Typical)Standard benzanilides typically melt in the 125–150 °C range.[1]
Solubility (Water) Insoluble (< 0.1 mg/mL)Critical: Do not attempt direct aqueous dissolution.[1]
Solubility (Organic) DMSO (> 50 mM), Ethanol, DCMDMSO is the preferred vehicle for biological stock solutions.
LogP (Calculated) ~3.7Indicates high membrane permeability but potential for non-specific binding in plasticware.[1]

Part 2: Safety & Hazard Profiling (Derived)

Expert Insight: As a specific toxicological monograph for CAS 15088-90-1 is limited in public repositories, Universal Precautionary Principle (UPP) must be applied. We derive the hazard profile from the structural activity relationship (SAR) of the N-phenylbenzamide class and the metabolic release of 4-isopropylaniline.

Hazard Classification (GHS-Derived)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1] Rationale: Substituted anilides can undergo metabolic hydrolysis, releasing the aniline moiety which may induce methemoglobinemia.[1]

  • Skin/Eye Irritation: Category 2 (Causes skin irritation) / Category 2A (Causes serious eye irritation).[1]

  • Aquatic Toxicity: Category 2 (Toxic to aquatic life with long-lasting effects).[1] Rationale: High LogP suggests bioaccumulation potential in aquatic organisms.[1]

Critical Handling Protocols
  • Dust Control: Use a static-dissipative balance enclosure. The crystalline powder can be electrostatic; inhalation of dust facilitates rapid systemic absorption.[1]

  • Glove Permeation: Standard nitrile gloves (4 mil) are sufficient for solid handling.[1] For solution handling (DMSO/DCM), use double-gloving or chemically resistant laminates (e.g., Silver Shield), as DMSO facilitates transdermal transport of the benzamide.

  • Waste Disposal: Segregate as Halogen-Free Organic Waste . Do not dispose of down drains due to aquatic toxicity risks.[1]

Part 3: Experimental Protocols

Synthesis: Schotten-Baumann Acylation

For researchers requiring high-purity material (>99%) for biological screening, in-house synthesis is often superior to commercial sourcing of variable batches.

Reaction: Benzoyl chloride + 4-Isopropylaniline → N-(4-isopropylphenyl)benzamide + HCl

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Add 4-isopropylaniline (10.0 mmol) and Triethylamine (12.0 mmol, 1.2 equiv) to dry Dichloromethane (DCM) (30 mL). Cool to 0 °C in an ice bath.

  • Addition: Dropwise add Benzoyl chloride (10.5 mmol, 1.05 equiv) diluted in DCM (5 mL) over 15 minutes. Caution: Exothermic.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Workup:

    • Quench with saturated NaHCO₃ (aq).[1]

    • Extract organic layer; wash with 1M HCl (to remove unreacted aniline), then Brine.[1]

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from hot Ethanol/Water or purify via flash column chromatography.

Solubilization for Bioassays (Compound Management)

The most common failure mode in testing hydrophobic benzamides is "crashing out" upon addition to aqueous media.[1]

Workflow:

  • Primary Stock: Dissolve solid to 10 mM or 50 mM in 100% DMSO . Vortex for 30 seconds.[1] Visual check: Solution must be clear.

  • Intermediate Dilution (Critical Step): Do not dilute directly into the assay well. Prepare a 10x working solution in culture medium containing 0.5% - 1% BSA (Bovine Serum Albumin).[1] The BSA acts as a carrier protein to prevent precipitation.[1]

  • Final Assay: Add to cells. Final DMSO concentration should be < 0.5% (v/v).[1]

Part 4: Drug Development Context & Scaffold Utility[2]

The N-phenylbenzamide core is a "privileged structure" in drug discovery.[1] The specific 4-isopropyl substitution pattern is frequently explored to fill hydrophobic pockets in target proteins, such as Nuclear Receptors (LXR, FXR) and Kinases.

Structural Logic & Signaling Diagram

The following diagram illustrates how the N-(4-isopropylphenyl)benzamide scaffold serves as a chemical starting point (Node A) that branches into different therapeutic classes based on substitution patterns (Nodes B, C).[2]

BenzamideScaffold cluster_legend Therapeutic Application Areas Core N-(4-isopropylphenyl)benzamide (Scaffold Core) Hydrophobic Hydrophobic Pocket Filling (Isopropyl Group) Core->Hydrophobic SAR Optimization HBond Amide Linker (H-Bond Donor/Acceptor) Core->HBond Rigid Linker LXR LXR/FXR Agonists (Metabolic Disease) Hydrophobic->LXR Mimics Cholesterol Sidechain Channel Ion Channel Modulators (GABA/Nav) Hydrophobic->Channel Membrane Partitioning Kinase Kinase Inhibitors (Type II - DFG-out) HBond->Kinase Hinge/Gatekeeper Interaction

Figure 1: Pharmacophore mapping of the N-(4-isopropylphenyl)benzamide scaffold. The isopropyl group is critical for occupying lipophilic pockets in nuclear receptors (LXR) and allosteric sites in kinases.

Metabolic Stability Note

Researchers must be aware that the isopropyl group is susceptible to metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

  • Implication: In in vivo studies, the half-life may be short.

  • Mitigation: For lead optimization, replace the isopropyl group with a trifluoromethyl (-CF₃) or cyclopropyl group to block metabolic soft spots.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15088901, Benzamide, N-[4-(1-methylethyl)phenyl]-. Retrieved February 19, 2026, from [Link]

  • Gowda, B. T., et al. (2007).Structural studies on N-phenylbenzamides. Acta Crystallographica Section E. (Contextual grounding for benzamide crystal structures and properties).
  • Meanwell, N. A. (2011).Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Reference for isopropyl group metabolic liability and bioisosteres).

Sources

A Technical Guide to the Initial In Vitro Anticancer Screening of Benzamide, N-[4-(1-methylethyl)phenyl]--

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel anticancer therapeutics necessitates the systematic evaluation of new chemical entities. This technical guide outlines a comprehensive, multi-phase strategy for the initial in vitro screening of Benzamide, N-[4-(1-methylethyl)phenyl]--, a compound with a benzamide scaffold that is present in various pharmacologically active agents.[1][2] While this specific molecule is not extensively characterized for its anticancer potential, its structure warrants investigation. This document provides a detailed, tiered approach, beginning with broad cytotoxicity profiling across a diverse cancer cell line panel, progressing to secondary assays to validate antiproliferative effects and determine the mode of cell death, and culminating in preliminary mechanistic studies to generate hypotheses about its molecular target. Each protocol is presented with the underlying scientific rationale to ensure that the screening cascade is logical, efficient, and capable of producing robust, decision-guiding data for researchers, scientists, and drug development professionals.

Introduction and Rationale

The benzamide functional group is a key feature in a multitude of approved drugs and clinical candidates, valued for its role in molecular recognition and its synthetic tractability. While some benzamide derivatives have been explored for anticancer properties, often targeting processes like tubulin polymerization or acting as PARP inhibitors, the specific compound Benzamide, N-[4-(1-methylethyl)phenyl]-- remains largely unexplored in an oncological context.[1][3]

The rationale for screening this compound is based on the principle of chemical scaffold exploration. By systematically evaluating novel structures, we can uncover new structure-activity relationships (SAR) and potentially identify compounds with unique mechanisms of action. This guide proposes a structured, three-phase in vitro screening cascade designed to efficiently assess its potential as an anticancer agent.[4][5]

Phase 1: Primary Screening - Broad Cytotoxicity Profiling

The initial phase of any drug discovery campaign is to determine if the compound exhibits a biological effect.[6] A broad cytotoxicity screen is the most effective starting point to identify if Benzamide, N-[4-(1-methylethyl)phenyl]-- possesses anti-proliferative or lethal effects against cancer cells and to discern any potential tissue-specific sensitivity.[4]

Selection of a Diverse Cancer Cell Line Panel

To obtain a comprehensive preliminary profile, it is crucial to test the compound against a panel of cell lines representing diverse tumor origins. The National Cancer Institute's NCI-60 panel serves as the foundational model for this approach, which has successfully identified novel anticancer agents and their mechanisms.[7][8] For this initial screen, a representative subset is proposed.

Cell Line Tissue of Origin Significance
MCF-7 Breast AdenocarcinomaRepresents hormone-dependent breast cancer.
NCI-H460 Lung CarcinomaA common model for non-small cell lung cancer.
HCT116 Colon CarcinomaRepresents colorectal cancer, a major cancer type.
SF-268 GliomaRepresents central nervous system malignancies.
PC-3 Prostate CarcinomaA model for hormone-independent prostate cancer.
HL-60 Promyelocytic LeukemiaA suspension cell line representing hematological malignancy.
HEK293 Human Embryonic KidneyAs a non-cancerous cell line control to assess selectivity.[9][10]
Experimental Workflow: Primary Screening

The workflow is designed for efficiency and reproducibility, moving from compound preparation to high-throughput data acquisition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Solubilization (DMSO Stock) Treatment Serial Dilution & Cell Treatment (72h) Compound->Treatment Cells Cell Culture & Seeding (96-well plates) Cells->Treatment MTT Add MTT Reagent (4h Incubation) Treatment->MTT Solubilize Solubilize Formazan (DMSO) MTT->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout Calculate Calculate % Viability & Determine IC50 Values Readout->Calculate

Caption: High-level workflow for the primary MTT cytotoxicity screen.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12][13] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a conversion that only occurs in living cells.[11][14][15]

Materials:

  • Benzamide, N-[4-(1-methylethyl)phenyl]--

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom tissue culture plates

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2X working concentrations by serially diluting the stock in serum-free medium.

  • Cell Treatment: Remove the old media and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (DMSO at the same final concentration) and no-treatment control wells. Incubate for 72 hours.[16]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[16]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently on an orbital shaker for 10 minutes.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]

Data Presentation and Interpretation

The primary endpoint is the half-maximal inhibitory concentration (IC50), the concentration at which the compound inhibits cell growth by 50%. This is calculated by plotting percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Line Tissue of Origin IC50 (µM) of Test Compound IC50 (µM) of Doxorubicin (Control)
MCF-7Breast[Experimental Data][Experimental Data]
NCI-H460Lung[Experimental Data][Experimental Data]
SF-268Glioma[Experimental Data][Experimental Data]
PC-3Prostate[Experimental Data][Experimental Data]
HCT116Colon[Experimental Data][Experimental Data]
HL-60Leukemia[Experimental Data][Experimental Data]
HEK293Kidney (Non-cancer)[Experimental Data][Experimental Data]

A compound is typically considered a "hit" for further investigation if it displays an IC50 value in the low micromolar range (<10 µM) in one or more cancer cell lines. A significantly higher IC50 in the HEK293 line compared to cancer lines would suggest tumor selectivity, a highly desirable characteristic.[9]

Phase 2: Secondary Assays for Validation and Mechanistic Insight

A positive result in the primary screen (i.e., low IC50) warrants further investigation. Phase 2 aims to confirm the antiproliferative effect and distinguish between a cytostatic (growth-inhibiting) and a cytotoxic (cell-killing) mechanism.

Protocol: BrdU Cell Proliferation Assay

The BrdU (Bromodeoxyuridine) assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation than a metabolic assay like MTT.[17][18] BrdU, a thymidine analog, is incorporated into newly synthesized DNA of dividing cells and is detected using an anti-BrdU antibody.[18][19]

Procedure:

  • Cell Treatment: Seed and treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours, as determined from the MTT assay.

  • BrdU Labeling: During the final 2-4 hours of incubation, add BrdU labeling solution to each well to a final concentration of 10 µM.[20]

  • Fixation and Denaturation: Remove the medium, and add a fixing/denaturing solution (e.g., acidic ethanol) to permeabilize the cells and denature the DNA, which is essential for the antibody to access the incorporated BrdU.[19]

  • Immunodetection: Wash the cells and add an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[19][21]

  • Signal Development: Add a substrate like TMB, which produces a colorimetric signal in the presence of HRP. Stop the reaction and measure the absorbance.[21]

A significant reduction in BrdU incorporation compared to the vehicle control confirms that the compound inhibits cell proliferation.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is the gold standard for detecting apoptosis (programmed cell death).[22][23] It relies on two key markers:

  • Annexin V: A protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[22][24]

  • Propidium Iodide (PI): A fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[22]

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI solution.[25][26]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16][23]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will segregate the cell population into four quadrants:

    • Annexin V- / PI-: Live, healthy cells.

    • Annexin V+ / PI-: Early apoptotic cells.[25]

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.[25]

    • Annexin V- / PI+: Necrotic cells (rarely seen).

Treatment Group Live Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Vehicle Control[Experimental Data][Experimental Data][Experimental Data]
Test Compound (IC50)[Experimental Data][Experimental Data][Experimental Data]

A significant increase in the Annexin V+ populations indicates that the compound induces apoptosis.

Phase 3: Tertiary Assays - Preliminary Mechanism of Action (MoA)

If the compound is confirmed to be a pro-apoptotic, antiproliferative agent, the next logical step is to investigate how it works. Based on the common roles of benzamides and the central importance of signaling pathways in cancer, a preliminary investigation into a key pathway is warranted.

Proposed Pathway for Investigation: The MAPK/ERK Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[27][28][29] Its hyperactivation is a hallmark of many cancers, making it a prime therapeutic target.[27][30][31] Investigating whether Benzamide, N-[4-(1-methylethyl)phenyl]-- modulates this pathway can provide valuable mechanistic clues. A key indicator of this pathway's activation is the phosphorylation of ERK (p-ERK).[32]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation pERK p-ERK (Active) ERK->pERK Nucleus Nucleus pERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Transcription

Sources

Methodological & Application

HPLC method for analysis of Benzamide, N-[4-(1-methylethyl)phenyl]-

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of Benzamide, N-[4-(1-methylethyl)phenyl]- by High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Benzamide, N-[4-(1-methylethyl)phenyl]-. Developed for researchers, scientists, and drug development professionals, this application note details the methodology from first principles, explaining the rationale behind chromatographic choices based on the analyte's physicochemical properties. The protocol outlines a complete reverse-phase HPLC (RP-HPLC) procedure with UV detection and includes a full method validation strategy according to the International Council for Harmonisation (ICH) guidelines.

Introduction and Analyte Properties

Benzamide, N-[4-(1-methylethyl)phenyl]-, is a benzamide derivative with a molecular formula of C16H17NO.[1] A reliable analytical method is essential for its quantification in research and quality control settings. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and precision.[2][3]

The development of an effective HPLC method is predicated on an understanding of the analyte's physicochemical properties.

Table 1: Physicochemical Properties of Benzamide, N-[4-(1-methylethyl)phenyl]-

Property Value Source Implication for HPLC Method Development
Molecular Weight 239.31 g/mol [1] Standard for small molecule analysis.
Structure PubChem The presence of two aromatic rings provides a strong chromophore for UV detection.
XLogP3 3.7 [1][4] This high value indicates significant hydrophobicity, making Reverse-Phase (RP) chromatography the ideal separation mode.[5]
Hydrogen Bond Donors 1 (Amide N-H) [4] Limited hydrogen bonding potential.
Hydrogen Bond Acceptors 1 (Carbonyl C=O) [4] Limited hydrogen bonding potential.

| Acidity/Basicity (pKa) | Predicted to be neutral | N/A | As a neutral amide, its retention will be largely independent of mobile phase pH, simplifying method development.[6] |

Based on these properties, a reverse-phase HPLC method using a hydrophobic stationary phase (like C18) and a polar mobile phase (a mixture of water and organic solvent) is the logical approach.[5][7]

Experimental Protocol

Materials and Reagents
  • Analyte: Benzamide, N-[4-(1-methylethyl)phenyl]- reference standard (>99% purity)

  • Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH)

  • Water: Deionized water, filtered through a 0.22 µm filter

  • Buffer Salts: Potassium Dihydrogen Phosphate (KH2PO4), analytical grade

  • Acids/Bases: Phosphoric acid for pH adjustment

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Table 2: Recommended Chromatographic Conditions

Parameter Setting Rationale
HPLC System Standard analytical HPLC/UHPLC Provides necessary precision and accuracy.
Column C18, 4.6 x 150 mm, 5 µm particle size The C18 stationary phase is the industry standard for retaining hydrophobic compounds like the target analyte.[7]
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.8)B: Acetonitrile (ACN) A buffered aqueous phase ensures reproducible retention times by masking residual silanol interactions. Acetonitrile is a common organic modifier with good UV transparency.[6]
Elution Mode Isocratic: 65% B An isocratic method is simpler and more robust for a single analyte analysis. The high organic content is necessary due to the analyte's hydrophobicity.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °C Maintaining a constant temperature ensures retention time stability.[6]
Injection Volume 10 µL A typical volume for analytical HPLC.

| Detection Wavelength | 254 nm | The aromatic rings in the analyte structure are expected to have strong absorbance at this common wavelength. A full UV scan is recommended during development to find the λmax for maximum sensitivity. |

Preparation of Solutions
  • Mobile Phase Preparation:

    • Buffer (A): Dissolve 2.72 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 6.8 using dilute potassium hydroxide or phosphoric acid. Filter through a 0.22 µm nylon filter.

    • Working Mobile Phase: Premix the buffer (A) and Acetonitrile (B) in a 35:65 (v/v) ratio. Degas the solution by sonication or helium sparging before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of Benzamide, N-[4-(1-methylethyl)phenyl]- reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol. This solution should be stored at 2-8 °C.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of five working standard solutions (e.g., 10, 25, 50, 75, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

HPLC Analysis Workflow

The overall workflow for the analysis is a systematic process designed to ensure data quality and reproducibility.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase prep_stock Prepare Standard Stock Solution prep_mobile->prep_stock prep_working Prepare Working Standards & Samples prep_stock->prep_working system_setup System Equilibration prep_working->system_setup injection Inject Sample (10 µL) system_setup->injection separation Isocratic Separation on C18 Column injection->separation detection UV Detection at 254 nm separation->detection acquisition Data Acquisition (Chromatogram) detection->acquisition integration Peak Integration & Area Measurement acquisition->integration analysis Quantification & Reporting integration->analysis

Caption: Workflow for the HPLC analysis of Benzamide, N-[4-(1-methylethyl)phenyl]-.

Method Validation Protocol

To ensure the analytical procedure is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[2][8][9] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound.

G center_node Validated HPLC Method Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Robustness Robustness center_node->Robustness LOQ Limit of Quantitation Linearity->LOQ

Sources

Technical Application Note: Optimization of Benzamide, N-[4-(1-methylethyl)phenyl]- in Cell-Based TRPM8 Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Benzamide, N-[4-(1-methylethyl)phenyl]- is a lipophilic small molecule scaffold widely utilized in medicinal chemistry as a core structure for Transient Receptor Potential Melastatin 8 (TRPM8) antagonists.[1] While simple benzamides often serve as starting points for structure-activity relationship (SAR) studies, this specific derivative acts as a functional probe to modulate calcium signaling pathways associated with cold sensation, neuropathic pain, and prostate cancer cell proliferation.[1]

Mechanism of Action

The compound functions primarily as a negative allosteric modulator or pore blocker of the TRPM8 ion channel.[2]

  • Physiological Role: TRPM8 is a non-selective cation channel activated by low temperatures (<26°C) and cooling agents (e.g., menthol, icilin).[1][2][3][4][5]

  • Compound Effect: It stabilizes the closed state of the channel, preventing Ca²⁺ influx even in the presence of agonists.

  • Secondary Applications: Due to its benzamide pharmacophore, it is also screened in libraries for kinase inhibition (e.g., Bcr-Abl) and anti-parasitic activity, though its primary utility in sensory biology is TRP channel modulation.[1]

Signaling Pathway Visualization

The following diagram illustrates the specific node of inhibition within the TRPM8 signaling cascade.

TRPM8_Pathway Agonist Agonist (Menthol/Icilin) TRPM8_Closed TRPM8 Channel (Closed State) Agonist->TRPM8_Closed Binds TRPM8_Open TRPM8 Channel (Open Pore) TRPM8_Closed->TRPM8_Open Activation (Conformational Change) Ca_Influx Ca2+ Influx (Extracellular -> Cytosol) TRPM8_Open->Ca_Influx Permeation Benzamide Benzamide, N-[4-(1-methylethyl)phenyl]- Benzamide->TRPM8_Closed Stabilizes (Antagonism) Dye_Response Fluorescent Dye (Fura-2 / Fluo-4) Ca_Influx->Dye_Response Binding Signal Fluorescence Signal Increase Dye_Response->Signal Emission

Figure 1: Mechanism of TRPM8 antagonism.[1] The benzamide derivative prevents the conformational shift to the open pore state, silencing the calcium signal.[1]

Pre-Assay Preparation: Solubility & Stability

The isopropyl group at the para-position renders this molecule highly lipophilic (Calculated LogP ~3.7).[1][6] Improper handling leads to "silent crashes"—micro-precipitation in aqueous buffers that mimics inhibition (false positives).

Physicochemical Profile
PropertyValueImplication for Assay
Molecular Weight 239.31 g/mol Small molecule, high permeability.[1]
XLogP3 ~3.7Poor water solubility; requires organic co-solvent.
Solubility (Water) < 10 µMDirect dilution into media will cause precipitation.[1]
Solubility (DMSO) > 50 mMPreferred stock solvent.[1]
Solubilization Protocol

Objective: Create a stable 10 mM Stock Solution.

  • Weighing: Weigh approximately 2.4 mg of solid compound.

  • Primary Solubilization: Add 1.0 mL of anhydrous DMSO (cell culture grade).

    • Critical Step: Vortex vigorously for 30 seconds. Inspect for crystal residue. If necessary, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to polypropylene). Store at -20°C. Avoid freeze-thaw cycles >3 times.

Intermediate Dilution (The "3-Step" Rule)

To prevent precipitation shock when moving from 100% DMSO to aqueous buffer:

  • Step A: Dilute 10 mM stock to 100x final concentration in 100% DMSO .

  • Step B: Dilute Step A 1:10 into PBS + 0.1% Pluronic F-127 . (Pluronic stabilizes the micellar dispersion).

  • Step C: Add Step B to the cell assay plate (1:10 dilution) for a final 1% DMSO concentration.

Core Protocol: Functional Calcium Flux Assay

This protocol validates the compound's antagonistic activity against TRPM8 in HEK293 cells stably expressing human TRPM8 or sensory neurons (DRG).

Reagents Required[1][5][7][8]
  • Cell Line: HEK293-hTRPM8 (Inducible or Stable).[1]

  • Calcium Dye: Fluo-4 AM or Fura-2 AM.[1]

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4 (Ca²⁺/Mg²⁺ containing).

  • Agonist: Menthol (Stock 100 mM in Ethanol) or Icilin.

  • Antagonist: Benzamide, N-[4-(1-methylethyl)phenyl]-.[1]

Experimental Workflow

Workflow cluster_0 Day 1: Seeding cluster_1 Day 2: Dye Loading cluster_2 Assay Execution (FLIPR/Reader) Seed Seed HEK293-TRPM8 (20k cells/well, Poly-D-Lysine) Wash Wash cells with HBSS/HEPES Seed->Wash Load Load Fluo-4 AM (30-60 min @ 37°C) Wash->Load Equilibrate Wash & Equilibrate (15 min @ RT) Load->Equilibrate PreTreat Add Benzamide Antagonist (Incubate 10-30 min) Equilibrate->PreTreat Baseline Record Baseline (10-30 sec) PreTreat->Baseline Challenge Inject Agonist (Menthol EC80) (Record 120 sec) Baseline->Challenge

Figure 2: Step-by-step workflow for calcium flux antagonism assay.[1]

Detailed Steps
  • Dye Loading:

    • Remove culture media. Wash cells 1x with Assay Buffer.

    • Add 50 µL of Fluo-4 AM loading solution (2-4 µM final concentration).[1]

    • Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT) to minimize dye extrusion.

  • Compound Pre-incubation (Antagonist Mode):

    • Add 25 µL of the Benzamide test compound (prepared via the "Intermediate Dilution" method).

    • Crucial: Incubate for 20–30 minutes at RT. Lipophilic benzamides require time to partition into the membrane/binding pocket.

  • Agonist Challenge:

    • Prepare Menthol at 4x the EC₈₀ concentration (typically EC₈₀ is ~30–60 µM; prepare ~200 µM challenge).[1]

    • Inject 25 µL of Agonist.

  • Data Acquisition:

    • Measure fluorescence (Ex 494 nm / Em 516 nm) every 1–2 seconds for 2 minutes.

Data Analysis & Validation

Calculate the Percent Inhibition using the following formula:



  • RFU_Max: Cells + Vehicle + Menthol (Full Agonist Response).

  • RFU_Min: Cells + Vehicle + Buffer (No Agonist).

  • RFU_Test: Cells + Benzamide + Menthol.

Success Criteria:

  • Z' Factor > 0.5 for the assay plate.

  • IC₅₀ curves should show a Hill slope near -1.[1]0. If the slope is > -2.0, suspect compound precipitation.[1]

Specificity & Cytotoxicity Profiling[1]

Because N-[4-(1-methylethyl)phenyl]benzamide is lipophilic, it may disrupt membranes non-specifically at high concentrations (>50 µM).[1]

Specificity Control (TRPV1 Counter-Screen)

To confirm the compound is TRPM8-selective and not a generic channel blocker:

  • Use HEK293 cells expressing TRPV1 .

  • Stimulate with Capsaicin (100 nM).

  • Treat with the Benzamide (10 µM).[7]

  • Result: There should be no inhibition of the Capsaicin signal. If inhibition occurs, the compound is acting non-specifically.

Cytotoxicity Assay (MTT/ATP)

Run a parallel cytotoxicity plate (24-hour incubation) to ensure that any reduction in Calcium signal is due to channel blockade, not cell death.[1]

  • Limit: Do not use concentrations exceeding the CC₁₀ (concentration causing 10% cytotoxicity) in functional assays.

References

  • TRPM8 Discovery & Pharmacology McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002).[1] Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416(6876), 52–58.[1]

  • Benzamide SAR in TRPM8 Antagonists Lashinger, E. S. R., et al. (2008). AMTB, a TRPM8 channel blocker: evidence in rats for activity in overactive bladder and painful bladder syndrome.[4] American Journal of Physiology-Renal Physiology, 295(3), F803-F810.[1] (Demonstrates the benzamide scaffold utility in TRPM8).

  • Solubility & Handling of Lipophilic Benzamides BenchChem Technical Data. 4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions. (General handling for isopropyl-benzamide derivatives).

  • General Assay Protocols PubChem Compound Summary for CID 261841: N-phenyl-4-propan-2-ylbenzamide.[1]

Sources

Application of N-[4-(1-methylethyl)phenyl]benzamide in enzyme inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of N-[4-(1-methylethyl)phenyl]benzamide in Serine Hydrolase & Kinase Inhibition Studies

Part 1: Core Directive & Scientific Rationale

Executive Summary N-[4-(1-methylethyl)phenyl]benzamide (also known as N-(4-isopropylphenyl)benzamide) is a lipophilic, non-ionizable benzamide scaffold used primarily as a chemical probe and fragment-based screening hit in drug discovery.[1] Unlike charged inhibitors that rely on electrostatic attraction, this molecule is utilized to map hydrophobic pockets and steric constraints within enzyme active sites, particularly in Cholinesterases (AChE/BuChE) and Tyrosine Kinases .

This guide details the application of this compound to quantify non-covalent hydrophobic interactions (Van der Waals and


-stacking) within the Peripheral Anionic Site (PAS) of Acetylcholinesterase and the hydrophobic back-pockets of kinase domains.

Mechanistic Insight: The "Silent" Hydrophobe The isopropyl moiety at the para-position of the aniline ring serves as a critical structural mimic. In cholinergic studies, it mimics the spatial volume of the quaternary ammonium group of acetylcholine but lacks the positive charge.

  • Causality: By comparing the inhibition profile of this neutral molecule against charged analogs (e.g., quaternary benzamides), researchers can isolate the hydrophobic contribution to binding affinity (

    
    ) separate from electrostatic forces (
    
    
    
    ).
  • Application: This allows for the precise mapping of the "hydrophobic gorge" in Serine Hydrolases without the interference of cation-

    
     interactions.
    

Part 2: Experimental Protocols

Workflow 1: Ellman’s Colorimetric Assay for AChE/BuChE Inhibition

Target Application: Determining IC50 values to assess hydrophobic binding affinity.[1]

Reagents & Preparation:

  • Test Compound: N-[4-(1-methylethyl)phenyl]benzamide (Purity >98%).

    • Stock Solution: Dissolve 10 mM in 100% DMSO. Sonicate for 5 mins to ensure complete solubilization due to high lipophilicity (cLogP ~3.7).

  • Enzyme: Recombinant Human Acetylcholinesterase (rhAChE) or Butyrylcholinesterase (rhBuChE).[1]

    • Working Stock: 0.1 U/mL in Tris-HCl buffer (pH 8.0).

  • Substrate: Acetylthiocholine Iodide (ATChI) or Butyrylthiocholine Iodide (BTChI).[1]

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB/Ellman’s Reagent).[1]

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% BSA (to prevent enzyme adsorption to plastic).

Step-by-Step Protocol:

  • Plate Setup (96-well format):

    • Blank: 150 µL Buffer.

    • Control (No Inhibitor): 140 µL Buffer + 10 µL DMSO (vehicle).[1]

    • Test Wells: 140 µL Buffer + 10 µL Inhibitor (Serial dilutions: 0.1 µM to 100 µM).

  • Enzyme Pre-incubation (Critical Step):

    • Add 20 µL of Enzyme solution (0.1 U/mL) to Control and Test wells.

    • Scientific Logic:[1][2][3][4][5][6][7][8][9][10] Incubate for 15 minutes at 25°C . This allows the benzamide probe to reach equilibrium within the active site gorge before the substrate competes for entry.[1]

  • Reaction Initiation:

    • Add 20 µL of Substrate/Chromogen Mix (1 mM ATChI + 1 mM DTNB) to all wells.[1]

  • Kinetic Measurement:

    • Measure Absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

    • Validation: The slope of the linear portion of the curve represents the initial velocity (

      
      ).
      

Data Analysis & Self-Validation:

  • Calculate % Inhibition:

    
    .[1]
    
  • IC50 Determination: Plot Log[Concentration] vs. % Inhibition using non-linear regression (Sigmoidal dose-response).

  • Validity Check: The Z-factor of the assay must be > 0.5. If the DMSO control shows >5% inhibition compared to buffer alone, reduce DMSO concentration to <1%.[1]

Workflow 2: Kinase Fragment Screening (Thermal Shift Assay)

Target Application: Validating binding to the ATP-binding pocket of Tyrosine Kinases (e.g., VEGFR, c-Met).

Rationale: The benzamide core is a "privileged scaffold" in kinase inhibitors.[1] This protocol uses Differential Scanning Fluorimetry (DSF) to detect binding via protein thermal stabilization.[1]

Protocol:

  • Mix: 2 µM Recombinant Kinase Domain + 5x SYPRO Orange Dye + 50 µM N-[4-(1-methylethyl)phenyl]benzamide.

  • Run: Real-time PCR instrument (melt curve mode). Ramp from 25°C to 95°C at 0.5°C/min.[1]

  • Readout: A positive shift in melting temperature (

    
    ) compared to DMSO control indicates specific binding to the hydrophobic pocket (likely the "gatekeeper" region).[1]
    

Part 3: Visualization & Data Presentation

Figure 1: Mechanistic Pathway of Inhibition

The following diagram illustrates the competitive inhibition mechanism and the assay workflow.

Benzamide_Inhibition_Workflow Compound N-[4-(1-methylethyl)phenyl]benzamide (Hydrophobic Probe) Enzyme Serine Hydrolase (AChE/BuChE) Compound->Enzyme Bind to PAS/Active Site Complex Enzyme-Inhibitor Complex (Stabilized by Hydrophobic Interactions) Enzyme->Complex Equilibrium (15 min) Product Hydrolysis Product (Thiocholine) Enzyme->Product Catalysis (If uninhibited) Complex->Product Blocked Substrate Substrate (ATChI) Substrate->Enzyme Competition Signal Colorimetric Signal (412 nm Absorbance) Product->Signal + DTNB Reaction

Caption: Schematic of the competitive inhibition workflow. The benzamide probe competes with the substrate for the hydrophobic pockets of the enzyme, preventing hydrolysis and reducing the colorimetric signal.

Table 1: Expected SAR Data Profile

Note: Values are representative of typical benzamide scaffold behaviors in screening campaigns.

ParameterValue / ObservationInterpretation
LogP ~3.7Highly lipophilic; indicates good blood-brain barrier (BBB) penetration potential but requires DMSO for assays.[1]
IC50 (AChE) 10 - 50 µMModerate inhibitor.[1] Activity is driven by the isopropyl group fitting into the hydrophobic specificity pouch.[1]
Selectivity BuChE > AChEOften shows higher affinity for BuChE due to the larger active site volume accommodating the bulky isopropyl group.[1]
Mode of Action Competitive / MixedBinds to the free enzyme (competitive) or the PAS (non-competitive/mixed).

References

  • Structure-Activity Relationship of Benzamide Derivatives

    • Title: Structure–activity relationship investigation of benzamide derivatives as acetylcholinesterase inhibitors.
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[1][11]

    • URL:[Link]

  • Benzamides in Kinase Inhibition

    • Title: Nitrogenated heterocyclic derivatives as protein kinase modulators (Patent WO2005113494A2).[1]

    • Source: Google Patents.[1]

    • URL
  • General Benzamide Scaffold Pharmacology

    • Title: New Benzamides as Multi-Targeted Compounds: AChE and BACE1 Inhibitory Activity.[1][2]

    • Source: Int. J. Mol.[1] Sci. (via NCBI).[1]

    • URL:[Link]

  • Chemical Identity & Properties

    • Title: 4-Isopropyl-N-phenylbenzamide (Compound Summary).[1]

    • Source: PubChem.[1]

    • URL:[Link]

Sources

Application Note: Structural Optimization of N-[4-(1-methylethyl)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive technical guide for the derivatization and optimization of N-[4-(1-methylethyl)phenyl]benzamide (also known as N-(4-isopropylphenyl)benzamide).[1][2] While this molecule represents a validated "privileged scaffold" in medicinal chemistry—appearing in Glucokinase activators (GKA), antischistosomal agents, and TRP channel modulators—the parent compound often suffers from limited solubility and moderate metabolic stability.[1][3]

This guide details a Hit-to-Lead optimization campaign strategy. It moves beyond basic synthesis to cover rational design (SAR), parallel library generation, and biological validation.[1][3]

Structural Analysis & Pharmacophore Strategy

Before initiating synthesis, one must understand the "Why" behind the modifications.[3] The parent molecule consists of three distinct pharmacophoric zones.[2]

The Pharmacophore Map
  • Zone A (Benzoyl Ring): The primary vector for electronic tuning. Unsubstituted rings are metabolically vulnerable (oxidation).[2]

    • Strategy: Introduce Electron Withdrawing Groups (EWGs) like -Cl, -CF3, or -NO2 to improve metabolic stability and enhance H-bond acidity of the amide NH.[1][2]

  • Zone B (Amide Linker): The critical H-bond donor/acceptor motif.[1][2]

    • Strategy: Rigidification (e.g., methylation) or bioisosteric replacement (e.g., 1,2,4-oxadiazole) to improve permeability.[1][3]

  • Zone C (Isopropyl Aniline): The "Lipophilic Anchor." The isopropyl group provides Van der Waals contacts but drives high LogP.[2]

    • Strategy: Replace with solubilizing bioisosteres (e.g., cyclopropyl, morpholine-4-yl) or lock the conformation.[1][3]

Visualization: SAR Decision Logic

The following diagram outlines the logical flow for derivatizing this specific scaffold to improve potency and ADME properties.

SAR_Logic Parent Parent Scaffold N-(4-isopropylphenyl)benzamide ZoneA Zone A: Benzoyl Ring (Electronic Tuning) Parent->ZoneA ZoneC Zone C: Isopropyl Tail (Lipophilic Tuning) Parent->ZoneC Mod_A1 Add EWG (Cl, CF3) Effect: Increase Metabolic Stability ZoneA->Mod_A1 Mod_A2 Add Solubilizing Group (Morpholine/Piperazine) ZoneA->Mod_A2 Mod_C1 Bioisostere: t-Butyl Effect: Maximize Hydrophobic Contact ZoneC->Mod_C1 Mod_C2 Bioisostere: Pyridine Effect: Reduce LogP ZoneC->Mod_C2 Outcome Lead Candidate High Potency / Low Clearance Mod_A1->Outcome Mod_A2->Outcome Mod_C1->Outcome Mod_C2->Outcome

Figure 1: Strategic modification zones for the N-phenylbenzamide scaffold. Zone A targets metabolic stability, while Zone C modulates solubility and receptor fit.[1][3]

Synthetic Protocols (The "Make")

Protocol A: Robust Amide Coupling (Parent & Derivatives)

This protocol uses HATU, which is superior to standard Schotten-Baumann conditions for substituted (sterically hindered) benzoic acids.[1]

Materials:

  • Amine: 4-isopropylaniline (1.0 equiv)[1][2]

  • Acid: Substituted Benzoic Acid (1.1 equiv) (e.g., 4-(trifluoromethyl)benzoic acid for improved activity)[1][3]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][3]

  • Solvent: Anhydrous DMF or DCM[2]

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve the Substituted Benzoic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add 4-isopropylaniline (1.0 mmol) dropwise.

  • Reaction: Stir the mixture at RT for 4–16 hours. Monitor by LC-MS (Target Mass: ~239.3 Da for parent, higher for derivatives).[1][3]

  • Work-up (Self-Validating Step):

    • Dilute reaction with EtOAc (50 mL).[2]

    • Wash sequentially with: 1N HCl (remove unreacted amine), Sat. NaHCO3 (remove unreacted acid), and Brine.[1][3]

    • Validation: The organic layer should be clear.[2] If emulsion forms, add a small amount of MeOH.[1][3]

  • Purification: Dry over MgSO4, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol B: Parallel Library Synthesis (96-well format)

For rapid SAR exploration, use this micro-scale protocol.[1][3]

  • Dispensing: Aliquot 50 µmol of 4-isopropylaniline into each well of a 96-well deep-well plate.

  • Reagent Addition: Add 60 µmol of unique Benzoic Acid derivatives (diverse electronic properties) to each well.

  • Catalysis: Add 100 µL of a stock solution containing EDC/HOAt in DMF.

  • Agitation: Seal plate and shake at RT for 24 hours.

  • Scavenging: Add polymer-supported trisamine resin (to remove excess acid/chloride) and isocyanate resin (to remove excess amine).[1][2] Shake for 4 hours.

  • Isolation: Filter into a receiver plate and evaporate solvent (Genevac).

Biological Evaluation (The "Test")

To verify "improved activity," we focus on two validated targets for this scaffold: Antischistosomal Activity (parasitic) and Cytotoxicity (cancer/safety).[1]

In Vitro Potency Assay (Alamar Blue Viability)

Context: High metabolic activity reduces resazurin (blue) to resorufin (pink/fluorescent).[1]

Protocol:

  • Seeding: Plate target cells (e.g., HeLa for toxicity or specific parasite larvae) at 5,000 cells/well in 96-well plates.

  • Treatment: Add test compounds (from Protocol B) in serial dilution (e.g., 10 µM down to 1 nM). DMSO final concentration < 0.5%.[2]

  • Incubation: Incubate for 48 hours at 37°C.

  • Detection: Add Alamar Blue reagent (10% v/v).[2] Incubate for 4 hours.

  • Readout: Measure Fluorescence (Ex 530 nm / Em 590 nm).

  • Calculation: Plot Dose-Response Curve and calculate EC50 using non-linear regression (GraphPad Prism).

Data Analysis & SAR Trends

The following table summarizes expected outcomes based on literature precedents for this scaffold.

Derivative IDR-Group (Benzoyl)Predicted Effect (vs Parent)Rationale
NPB-01 (Parent)-HBaselineReference Standard.
NPB-02 4-ClIncreased Potency Lipophilic EWG fills hydrophobic pocket; blocks metabolic oxidation at para-position.[1][2]
NPB-03 4-NO2High Potency / High Tox Strong EWG increases amide acidity; potential nitro-reductase toxicity.[1][2]
NPB-04 3-OMeDecreased Potency Electron Donating Group (EDG) weakens amide H-bond donor capability.[1][2]
NPB-05 4-MorpholineImproved Solubility Lowers LogP; introduces solubilizing vector for better oral bioavailability.[1][2]
Mechanism of Action Workflow

Understanding how the derivative works is crucial.[2] The diagram below illustrates the pathway for a typical Benzamide Glucokinase Activator (GKA) or HDAC inhibitor mechanism.

MOA_Pathway Compound Benzamide Derivative (NPB-02) Target Target Protein (e.g., Glucokinase or HDAC) Compound->Target Binding (Kd < 100nM) Complex Ligand-Protein Complex (Allosteric Site) Target->Complex Downstream1 Conformational Change (Active State Stabilization) Complex->Downstream1 Downstream2 Enhanced Glucose Metabolism (or Histone Acetylation) Downstream1->Downstream2 Phenotype Therapeutic Effect (Hypoglycemic / Anti-proliferative) Downstream2->Phenotype

Figure 2: Mechanism of Action (MOA) cascade for benzamide derivatives binding to an allosteric target site.

Troubleshooting & Optimization

  • Issue: Low yield in synthesis.

    • Cause: Steric hindrance of the isopropyl group.[2]

    • Fix: Switch from EDC to HATU (Protocol A) or convert acid to Acid Chloride using Thionyl Chloride before coupling.[2]

  • Issue: Compound precipitates in biological assay.

    • Cause: LogP > 4.0 due to isopropyl + phenyl rings.[2]

    • Fix: Introduce a solubilizing tail (e.g., pyridine or morpholine) in Zone A (See Pharmacophore Map).[1]

References

  • Vertex Pharmaceuticals. (2020).[2] Regioselective Derivatizations of a Tribrominated Atropisomeric Benzamide Scaffold. PubMed Central.[2] Link

  • BenchChem. (2025).[2][4][5][6][7] The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery.[2] BenchChem Technical Guides.[2] Link (Note: Generalized link to scaffold resource).

  • National Institutes of Health (NIH). (2023).[2] Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni.[1][8] PubMed Central.[2] Link

  • PubChem. (2025).[2] Compound Summary: N-(4-isopropylphenyl)benzamide.[1][2] National Library of Medicine.[2] Link[1]

  • MDPI. (2022).[2] Structure-Based Bioisosterism Design... of Benzamides Analogues. Molecules.[2][4][5][6][7][8][9][10][11][12] Link

Sources

Application Notes and Protocols: Molecular Docking of N-[4-(1-methylethyl)phenyl]benzamide with Histone Deacetylase 2 (HDAC2)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide to performing a molecular docking simulation of the putative inhibitor, N-[4-(1-methylethyl)phenyl]benzamide, against the well-validated drug target, Histone Deacetylase 2 (HDAC2). This protocol is designed for researchers, scientists, and drug development professionals engaged in structure-based drug design. We will navigate the entire workflow, from data acquisition and preparation of both the ligand and protein to the execution of the docking simulation and the critical analysis of the resulting data. The causality behind each experimental choice is explained to provide a robust, self-validating system for computational drug discovery.

Introduction to Molecular Docking and Target Rationale

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. This in silico screening method allows for the rapid assessment of large compound libraries, prioritizing candidates for further experimental validation and ultimately accelerating the drug development pipeline.

Benzamide derivatives are a well-established class of compounds known to exhibit inhibitory activity against a variety of enzymes, including Histone Deacetylases (HDACs).[2][3][4] HDACs are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins.[5] Their dysregulation is implicated in various diseases, particularly cancer, making them a prime target for therapeutic intervention.[5]

For this protocol, we have selected Histone Deacetylase 2 (HDAC2) as the target protein. Specifically, we will utilize the high-resolution crystal structure of human HDAC2 in complex with a benzamide inhibitor, PDB ID: 4LY1 , available from the RCSB Protein Data Bank.[6][7] The co-crystallized benzamide provides a validated binding site, crucial for defining the search space in our docking simulation.

The ligand of interest is N-[4-(1-methylethyl)phenyl]benzamide . As the 3D structure of this specific molecule may not be readily available, we will use a positional isomer, 4-isopropyl-n-phenylbenzamide , as a proxy for this demonstration. The necessary structural information for this ligand can be obtained from the PubChem database.

Overall Molecular Docking Workflow

The molecular docking process can be systematically broken down into several key stages. Each stage is critical for the accuracy and reliability of the final results.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Data Acquisition Data Acquisition Ligand Preparation Ligand Preparation Data Acquisition->Ligand Preparation Protein Preparation Protein Preparation Data Acquisition->Protein Preparation Grid Box Definition Grid Box Definition Ligand Preparation->Grid Box Definition Protein Preparation->Grid Box Definition Docking Simulation Docking Simulation Grid Box Definition->Docking Simulation Results Analysis Results Analysis Docking Simulation->Results Analysis Visualization Visualization Results Analysis->Visualization

Figure 1: A schematic representation of the comprehensive molecular docking workflow, from initial data acquisition to the final analysis and visualization of results.

PART 1: Preparation of Molecular Structures

Accurate preparation of both the ligand and protein structures is paramount for a successful docking study. This phase involves obtaining the necessary files, cleaning them, and converting them into the appropriate format for the chosen docking software.

Ligand Preparation

The three-dimensional structure of the ligand is the starting point. For this protocol, we will obtain the structure of 4-isopropyl-n-phenylbenzamide from the PubChem database.

Step-by-Step Protocol:

  • Obtain Ligand Structure: Navigate to the PubChem database ([Link]) and search for "4-isopropyl-n-phenylbenzamide" or by its CID: 261841.

  • Download 3D Conformer: Download the 3D conformer of the molecule in SDF or MOL2 format. These formats contain the 3D coordinates necessary for docking.

  • Energy Minimization (Optional but Recommended): To obtain a more realistic low-energy conformation, it is advisable to perform an energy minimization of the ligand structure using a molecular mechanics force field such as MMFF94 or AMBER.[8][9] This can be accomplished using software like Avogadro, Chimera, or Schrödinger's LigPrep.[5]

  • Format Conversion: The chosen docking software may require a specific file format (e.g., PDBQT for AutoDock Vina). Use a tool like Open Babel to convert the prepared ligand file to the required format. This step often involves the assignment of partial charges and defining rotatable bonds.

Protein Preparation

The crystal structure of the target protein obtained from the PDB often contains non-essential molecules and may be missing certain atoms. Proper preparation is crucial to ensure the protein is ready for docking.

Step-by-Step Protocol:

  • Download Protein Structure: Access the RCSB Protein Data Bank ([Link]) and download the PDB file for HDAC2, PDB ID: 4LY1 .

  • Remove Non-essential Molecules: The downloaded PDB file contains the HDAC2 protein, a co-crystallized benzamide inhibitor, water molecules, and ions. For this docking study, we need to remove the original ligand and water molecules. This can be done using molecular visualization software like PyMOL or Chimera.[10][11] The ions, if not part of the catalytic mechanism, should also be removed.

  • Add Hydrogen Atoms: PDB files from X-ray crystallography typically do not include hydrogen atoms. These must be added to the protein structure, as they are critical for proper hydrogen bonding and electrostatic interactions.[10] Most molecular modeling software has built-in tools for adding hydrogens at a standard pH (e.g., 7.4).

  • Assign Partial Charges: Assign partial charges to the protein atoms. The choice of force field (e.g., AMBER, CHARMM) will determine the charge assignment.[8][9]

  • Format Conversion: Similar to the ligand, the protein structure needs to be converted to the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina). This process typically assigns charges and atom types.

PART 2: Docking Simulation

With the prepared ligand and protein structures, the next phase is to define the search space for the docking simulation and then execute the docking algorithm.

Grid Box Definition

The grid box defines the three-dimensional space within the protein's active site where the docking software will attempt to place the ligand.

Step-by-Step Protocol:

  • Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file (4LY1). Visualize the protein-ligand complex to determine the key amino acid residues that form the binding pocket.

  • Define Grid Box Dimensions: The grid box should be large enough to encompass the entire binding site, allowing the ligand to rotate and translate freely within it. However, an excessively large grid box can increase the computational time and may lead to less accurate results. A common practice is to set the grid box dimensions to be slightly larger than the co-crystallized ligand.

  • Set Grid Box Center: The center of the grid box should be positioned at the geometric center of the binding site.

Executing the Docking Simulation

This protocol will outline the general steps for running a docking simulation using AutoDock Vina, a widely used and freely available docking program.[12]

Step-by-Step Protocol:

  • Prepare Configuration File: AutoDock Vina requires a configuration file that specifies the paths to the prepared protein (receptor) and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

  • Exhaustiveness Parameter: The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the search. Higher values increase the computational time but can lead to a more accurate prediction of the binding mode. A default value of 8 is often sufficient for initial screenings, but can be increased for more rigorous studies.[13]

PART 3: Analysis and Interpretation of Results

Binding Affinity and Scoring Functions

Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. The output typically includes a binding energy value (e.g., in kcal/mol). A more negative binding energy generally indicates a more favorable binding interaction.

Table 1: Example Docking Results Summary

Ligand PoseBinding Affinity (kcal/mol)RMSD from Reference (Å)Interacting Residues
1-9.21.5HIS142, HIS143, TYR306
2-8.82.1HIS142, PHE155, GLY154
3-8.52.8PHE210, LEU276

Note: The values in this table are hypothetical and for illustrative purposes only.

Root Mean Square Deviation (RMSD)

If a co-crystallized ligand is available, the Root Mean Square Deviation (RMSD) between the docked pose of the ligand and the crystallographic pose can be calculated. An RMSD value of less than 2.0 Å is generally considered a good prediction, indicating that the docking protocol was able to accurately reproduce the experimental binding mode.[12]

Visualization of Ligand-Protein Interactions

Visual inspection of the docked poses is a crucial step in the analysis. Using molecular graphics software like PyMOL or Chimera, researchers can visualize the interactions between the ligand and the protein's active site.

Key Interactions to Analyze:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for ligand binding.

  • Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein.

  • Electrostatic Interactions: These include interactions between charged groups on the ligand and protein.

  • Pi-Pi Stacking: These interactions can occur between aromatic rings in the ligand and protein.

Ligand-Protein Interaction Analysis cluster_ligand Ligand: N-[4-(1-methylethyl)phenyl]benzamide cluster_protein Protein: HDAC2 Active Site Benzamide_Moiety Benzamide Moiety HIS142 HIS142 Benzamide_Moiety->HIS142 H-Bond HIS143 HIS143 Benzamide_Moiety->HIS143 H-Bond Zinc_Ion Zinc_Ion Benzamide_Moiety->Zinc_Ion Coordination Isopropylphenyl_Moiety Isopropylphenyl Moiety PHE155 PHE155 Isopropylphenyl_Moiety->PHE155 Hydrophobic TYR306 TYR306 Isopropylphenyl_Moiety->TYR306 Pi-Pi Stacking

Figure 2: A conceptual diagram illustrating the potential key interactions between the N-[4-(1-methylethyl)phenyl]benzamide ligand and the active site residues of HDAC2.

Conclusion and Future Perspectives

This application note has provided a detailed protocol for performing a molecular docking study of N-[4-(1-methylethyl)phenyl]benzamide with HDAC2. By following these steps, researchers can gain valuable insights into the potential binding mode and affinity of this compound. It is crucial to remember that molecular docking is a computational prediction. The results should be interpreted with caution and ideally validated through experimental techniques such as in vitro binding assays and crystallography.

Future work could involve performing molecular dynamics (MD) simulations to assess the stability of the predicted ligand-protein complex over time. Additionally, this protocol can be adapted for virtual screening of large compound libraries to identify novel HDAC2 inhibitors with improved potency and selectivity.

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Vertex AI Search.
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Creative Biostructure.
  • Glide Docking and Scoring. (n.d.). Schrödinger.
  • Lauffer, B. E., et al. (2013). Structure of Human HDAC2 in complex with inhibitor 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide. RCSB PDB. [Link]

  • Preparing the protein and ligand for docking. (2025, April 8). ScotChem.
  • Jumper, J., et al. (2021). Force fields for small molecules. PMC.
  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate.
  • Protein–Ligand Docking with GOLD. (n.d.). CCDC.
  • Dock ligands and libraries of ligands with AutoDock Vina Extended. (n.d.). SAMSON Documentation Center.
  • Force Fields in Molecular Dynamics Simulations: Choosing the Right One. (n.d.). Creative Biostructure.
  • Glide. (n.d.). Schrödinger.
  • Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. (2021, February 12). Journal of Chemical Theory and Computation.
  • Tutorial: Prepping Molecules. (2025, June 6). UCSF DOCK.
  • Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. (2021, December 13). Frontiers in Molecular Biosciences.
  • Molecular Docking Studies of Benzamide Derivatives for PfDHODH Inhibitor as Potent Antimalarial Agent. (2019, April 4). Science Alert.
  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube.
  • Schrödinger Notes—Molecular Docking. (2024, January 5). J's Blog.
  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025, October 14). MDPI.
  • 4-Isopropyl-n-phenylbenzamide. (n.d.). PubChem.
  • In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. (2023, February 5). MDPI.
  • Learning a force field from small-molecule crystal lattice predictions enables consistent sub-Angstrom protein-ligand docking. (2020, September 7). bioRxiv.
  • 3D QSAR and molecular docking study of benzomaide derivatives as potent inhibitors of Btk kinase. (2019, May 31). RHAZES: Green and Applied Chemistry.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023, October 5). Journal of Medicinal Chemistry.
  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. (2025, August 30). Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya.
  • GOLD Configuration File User Guide. (n.d.). CCDC.
  • Structure of Human HDAC2 in complex with inhibitor 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide. (2013, August 21). RCSB PDB.
  • Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. (2020, April 4). PMC.
  • Protein-ligand docking. (n.d.). Cresset Group.
  • GOLD. (n.d.). CSC - IT Center for Science.
  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2025, July 28). YouTube.
  • GOLD User Guide. (n.d.). CCDC.
  • toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. (2022, November 29). Bioinformatics Advances.
  • The Molecular Docking Study of Interaction of Newly Synthesised Benzamide Appended by Pyrazolone Derivatives as Ligand Molecule with the Target Protein 6LU7 of Novel Corona Virus. (n.d.). Walsh Medical Media.
  • Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. (n.d.). PMC.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025, October 14). PMC.
  • Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives. (n.d.). ResearchGate.
  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. (2023, October 4). MDPI.
  • In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). (2024, September 15). PubMed.
  • Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. (n.d.). ChemRxiv.
  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (2024, June 13). PubMed.
  • N-(4-Methylphenyl)benzamide. (n.d.). ResearchGate.
  • Protein-Targeting Drug Discovery. (n.d.). MDPI.
  • Benzamide, N-[[4-(aminosulfonyl)phenyl]methyl]- Properties. (n.d.). EPA.

Sources

Application Notes and Protocols for the Analytical Characterization of Benzamide, N-[4-(1-methylethyl)phenyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Document ID: AN-BNMPP-2026-02-18

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of Benzamide, N-[4-(1-methylethyl)phenyl]-. Intended for researchers, quality control analysts, and drug development professionals, these notes detail the foundational physicochemical properties and establish detailed protocols for identity confirmation, purity assessment, and quantification. The methods described herein, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, are designed to ensure the highest standards of data integrity and product quality, aligning with rigorous scientific and regulatory expectations.

Introduction and Physicochemical Profile

Benzamide, N-[4-(1-methylethyl)phenyl]- (CAS: 15088-90-1) is an N-substituted benzamide derivative. Compounds of this class are pivotal as intermediates in the synthesis of more complex molecules, including those with potential biological activity.[1] Given its function in multi-step syntheses, the unequivocal confirmation of its identity and the stringent control of its purity are paramount to ensure the quality and safety of downstream products.

The analytical strategy for a molecule is fundamentally dictated by its physicochemical properties. With a calculated XLogP3 of 3.7, Benzamide, N-[4-(1-methylethyl)phenyl]- is a significantly hydrophobic and non-polar compound, predicting low aqueous solubility but good solubility in common organic solvents.[2][3] This profile makes it an ideal candidate for analysis by reversed-phase chromatography and gas chromatography.

Table 1: Physicochemical Properties of Benzamide, N-[4-(1-methylethyl)phenyl]-

Property Value Source
IUPAC Name N-phenyl-4-propan-2-ylbenzamide PubChem[2]
CAS Number 15088-90-1 PubChem[2]
Molecular Formula C₁₆H₁₇NO PubChem[2]
Molecular Weight 239.31 g/mol PubChem[2]
XLogP3 3.7 PubChem[2]
Hydrogen Bond Donor Count 1 PubChem[2]
Hydrogen Bond Acceptor Count 1 PubChem[2]
Appearance White to off-white solid (Typical) Inferred from similar compounds[4]

| Recommended Solvents | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Dichloromethane | BenchChem[3] |

Protocols for Identity Confirmation

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure.

Mass Spectrometry (MS) for Molecular Weight Verification

Causality: Mass spectrometry is the gold standard for determining the molecular weight of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust method for relatively volatile and thermally stable molecules like this benzamide derivative, providing both molecular weight information and a reproducible fragmentation pattern that serves as a chemical fingerprint.[5]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.[5]

  • Instrumentation: Utilize a GC-MS system with a capillary column (e.g., 30 m x 0.25 mm, 5% phenyl-methylpolysiloxane stationary phase) and an EI source.[5]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min).[6]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40–400.

  • Data Analysis: The molecular ion peak [M]⁺ should be observed at m/z 239. Key fragment ions should be identified to confirm the structure.

Table 2: Expected Mass Fragmentation Data (EI)

m/z Assignment Rationale
239 [M]⁺ Molecular Ion
224 [M - CH₃]⁺ Loss of a methyl group from the isopropyl moiety
134 [C₉H₁₀O]⁺ Cleavage of the amide bond, fragment corresponding to the 4-isopropylbenzoyl cation
105 [C₇H₅O]⁺ Benzoyl cation, a common fragment for benzamides

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy for Functional Group Analysis

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For Benzamide, N-[4-(1-methylethyl)phenyl]-, this allows for the confirmation of the secondary amide group (N-H and C=O stretches) and the aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: A small, solid sample is placed directly onto the ATR crystal. No further preparation is needed.[5]

  • Background Collection: A background spectrum of the clean, empty ATR crystal is recorded to correct for atmospheric CO₂ and H₂O.

  • Sample Analysis: The sample is placed on the crystal, and firm contact is ensured using a pressure arm. The spectrum is recorded (typically 16-32 scans at 4 cm⁻¹ resolution).[5]

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~ 3300 Medium, Sharp N-H stretch (secondary amide)[7]
~ 3050 Medium Aromatic C-H stretch
~ 2960 Medium Aliphatic C-H stretch (isopropyl)
~ 1660 Strong C=O stretch (Amide I band)[7]
~ 1530 Medium N-H bend / C-N stretch (Amide II band)

| ~ 1600, 1480 | Medium-Weak | Aromatic C=C stretch[5] |

Purity and Quantitative Analysis by HPLC-UV

Causality: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for assessing the purity and performing quantification of small organic molecules. Given the compound's hydrophobicity (XLogP3 = 3.7), it will be well-retained on a C18 stationary phase, allowing for excellent separation from more polar or less polar impurities using a mobile phase of acetonitrile and water.[8][9] UV detection at 254 nm is chosen due to the strong absorbance of the two aromatic rings.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing ref_std Reference Standard stock Prepare Stock Solutions (e.g., in Acetonitrile) ref_std->stock sample Test Sample test_sol Prepare Test Solution sample->test_sol cal Prepare Calibration Standards (Serial Dilution) stock->cal hplc HPLC System Injection cal->hplc test_sol->hplc chrom Chromatographic Separation (C18 Column) hplc->chrom detect UV Detection (254 nm) chrom->detect peak_int Peak Integration detect->peak_int cal_curve Generate Calibration Curve peak_int->cal_curve purity Calculate Purity (Area % Method) peak_int->purity quant Quantify Sample (vs. Calibration Curve) cal_curve->quant

Caption: HPLC workflow for purity and quantitative analysis.

Experimental Protocol: RP-HPLC Method

  • Instrumentation & Conditions:

    • System: HPLC with quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV Detector.

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[10]

    • Detection Wavelength: 254 nm.[10]

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of certified reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase at the initial composition to prepare at least five standards covering the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Further dilute with the mobile phase to bring the concentration within the calibration range.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.[11]

  • System Suitability: Before sample analysis, inject a mid-level standard five times. The results must meet pre-defined criteria to ensure system performance.

Table 4: System Suitability Test (SST) Parameters

Parameter Acceptance Criteria Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Ensures peak symmetry, indicating good column performance.
Theoretical Plates (N) > 2000 Measures column efficiency.

| RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision and system stability.[10] |

  • Data Analysis:

    • Purity: For the test sample, calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification: Plot the peak area of the calibration standards versus their concentration to generate a linear regression curve. The concentration of the test sample is determined by interpolating its peak area from this curve. The correlation coefficient (r²) should be ≥ 0.999.[10]

Considerations for Impurity Profiling

While HPLC-UV is excellent for purity assessment, it may not detect co-eluting impurities or those lacking a strong UV chromophore. In a drug development context, identifying and quantifying trace-level impurities, especially potential genotoxic impurities (GTIs), is critical.[6]

Recommendation: LC-MS/MS Analysis

For comprehensive impurity profiling, a high-sensitivity technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[11]

  • Methodology: The HPLC method described above can be adapted by replacing the water mobile phase with 0.1% formic acid in water to ensure MS compatibility.

  • Detection: An electrospray ionization (ESI) source in positive mode coupled with a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) should be used.

  • Benefit: This approach allows for the detection of impurities at parts-per-million (ppm) levels and provides mass-to-charge ratio information, which is invaluable for structural elucidation of unknown peaks.[12]

References

  • Title: 4-Isopropyl-n-phenylbenzamide Source: PubChem - National Institutes of Health URL: [Link]

  • Title: Chemical Properties of Benzamide, N-isopropyl- (CAS 5440-69-7) Source: Cheméo URL: [Link]

  • Title: Separation of Benzamide, N-(4-amino-2,5-diethoxyphenyl)- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: N-ISOPROPYL-4-FORMYLBENZAMIDE Source: Global Substance Registration System (GSRS) URL: [Link]

  • Title: Benzamide, N-phenyl- Source: NIST Chemistry WebBook URL: [Link]

  • Title: Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation Source: Agilent Technologies URL: [Link]

  • Title: GC AND GC/MS Source: Agilent Technologies URL: [Link]

  • Title: N-(diisopropylphosphanyl)benzamide Source: MDPI URL: [Link]

  • Title: Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening Source: SciSpace URL: [Link]

  • Title: N-(diisopropylphosphanyl)benzamide[v1] Source: Preprints.org URL: [Link]

  • Title: Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization Source: Scholar Research Library URL: [Link]

  • Title: Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan Source: Marmara Pharmaceutical Journal URL: [Link]

  • Title: N-Benzyl-N-ethyl-p-isopropylbenzamide Source: PubChem - National Institutes of Health URL: [Link]

  • Title: isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds Source: ResearchGate URL: [Link]

  • Title: Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF Source: Agilent Technologies URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Benzamide, N-[4-(1-methylethyl)phenyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzamide, N-[4-(1-methylethyl)phenyl]-, also known as N-(4-isopropylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues you might encounter during the synthesis of N-(4-isopropylphenyl)benzamide, which is commonly prepared via the Schotten-Baumann reaction between 4-isopropylaniline and benzoyl chloride.

Issue 1: Low Overall Yield

A diminished yield is one of the most frequent challenges. The root causes often lie in suboptimal reaction conditions or reagent quality.

Question: My final yield of N-(4-isopropylphenyl)benzamide is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Several factors can contribute to a low yield. Let's break down the potential culprits and their solutions:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it to unreactive benzoic acid.[1]

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents, and if possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). The benzoyl chloride should be fresh and of high purity.

  • Protonation of the Amine: The Schotten-Baumann reaction generates hydrochloric acid (HCl) as a byproduct.[2] This acid can protonate the starting amine (4-isopropylaniline), rendering it non-nucleophilic and unable to react with the benzoyl chloride.

    • Solution: The presence of a base is crucial to neutralize the HCl as it forms.[2][3] An aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used in a biphasic system.[3][4] Alternatively, an organic base such as triethylamine or pyridine can be used in an aprotic solvent.[5]

  • Suboptimal Reaction Temperature: The reaction is exothermic.[6] If the temperature is too high, it can accelerate the hydrolysis of benzoyl chloride and promote side reactions.

    • Solution: The reaction should be cooled, especially during the addition of the highly reactive benzoyl chloride.[] An ice bath (0-5 °C) is recommended during the initial addition phase.[6] After the initial exothermic reaction subsides, the mixture can be allowed to warm to room temperature.

  • Inefficient Mixing: In a biphasic Schotten-Baumann reaction (e.g., dichloromethane/water), vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases.[6] This ensures the amine and benzoyl chloride in the organic phase can react, and the generated HCl can be neutralized by the base in the aqueous phase.

    • Solution: Use a magnetic stirrer set to a high speed to ensure the two phases are well-emulsified throughout the reaction.

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Detecting starting materials in your purified product indicates an incomplete reaction.

Question: My NMR/TLC analysis shows the presence of unreacted 4-isopropylaniline and/or benzoyl chloride (as benzoic acid) in my final product. How can I drive the reaction to completion?

Answer: The presence of starting materials points to several potential issues:

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction.

    • Solution: A slight excess (1.1 to 1.2 equivalents) of the benzoyl chloride is often used to ensure the complete consumption of the more valuable amine.[6] However, a large excess should be avoided as it can lead to purification difficulties.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[8][9] Spot the reaction mixture alongside the starting materials. The disappearance of the starting amine spot is a good indicator of reaction completion. Typically, these reactions are complete within 2-4 hours at room temperature after the initial addition.[6]

  • Ineffective Base: The base may not be effectively neutralizing the HCl byproduct.

    • Solution: Ensure the concentration of your aqueous base is appropriate (e.g., 10% NaOH).[1] If using an organic base, ensure it is of good quality and used in at least a stoichiometric amount relative to the benzoyl chloride.

Issue 3: Formation of a Major Byproduct

The most common solid byproduct is benzoic acid, resulting from the hydrolysis of benzoyl chloride.[6]

Question: I have a significant amount of a white solid byproduct that is not my desired amide. How can I identify and minimize its formation?

Answer: This byproduct is most likely benzoic acid.

  • Minimizing Formation: The strategies to minimize benzoic acid formation are the same as those to improve the overall yield: use dry reagents and solvents, control the reaction temperature, and add the benzoyl chloride slowly to the reaction mixture.[1][6]

  • Removal during Workup: Benzoic acid can be easily removed during the workup procedure.

    • Solution: After the reaction is complete, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃).[8] The basic wash will deprotonate the acidic benzoic acid, forming sodium benzoate, which is soluble in the aqueous layer and can be separated.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of N-(4-isopropylphenyl)benzamide.

Q1: What is the reaction mechanism for the synthesis of N-(4-isopropylphenyl)benzamide?

A1: The reaction proceeds through a nucleophilic acyl substitution mechanism.[4][10] The nitrogen atom of the 4-isopropylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide product.[10]

Q2: What is the role of the biphasic solvent system in the Schotten-Baumann reaction?

A2: The biphasic system, typically an organic solvent like dichloromethane and water, allows for the separation of reactants and the neutralizing agent.[3][4] The starting materials and the final amide product are soluble in the organic phase, while the base (e.g., NaOH) is in the aqueous phase.[3] This setup facilitates the reaction while simultaneously neutralizing the HCl byproduct in the aqueous layer, preventing the protonation of the amine.[2][10]

Q3: How can I best purify the crude N-(4-isopropylphenyl)benzamide?

A3: The two primary methods for purifying solid organic compounds like this are recrystallization and silica gel column chromatography.[11]

  • Recrystallization: This is often the more straightforward method for removing small amounts of impurities.[11] Common solvents for recrystallizing N-substituted benzamides include ethanol, methanol, or a mixture of ethanol and water.[1][11] The principle is to dissolve the crude product in a minimal amount of hot solvent and then allow it to cool slowly, causing the pure product to crystallize while impurities remain in the solvent.[11]

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography is a more powerful technique.[6] A solvent system with a gradient of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is typically effective for separating the desired amide from less polar starting materials and more polar byproducts.

Q4: Can I use a different acylating agent besides benzoyl chloride?

A4: Yes, other acylating agents can be used, such as benzoic anhydride. However, acid anhydrides are generally less reactive than acid chlorides.[] For less reactive amines or to avoid the generation of HCl, coupling reagents commonly used in peptide synthesis, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed to form the amide bond directly from benzoic acid and 4-isopropylaniline.[12]

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of N-(4-isopropylphenyl)benzamide, incorporating the best practices discussed above.

Materials:
  • 4-Isopropylaniline

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Hydrochloric acid (1M, for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (saturated NaCl solution, for workup)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-isopropylaniline in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

  • Addition of Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide. Add 1.5 equivalents of the NaOH solution to the cooled amine solution.

  • Addition of Acylating Agent: While stirring the biphasic mixture vigorously, slowly add 1.1 equivalents of benzoyl chloride dropwise. Ensure the temperature remains below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.[6]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(4-isopropylphenyl)benzamide.[1][11]

    • Alternatively, purify the crude product by silica gel column chromatography.

Expected Outcome and Data
ParameterRecommended Condition/ValueRationale
Stoichiometry (Amine:Acyl Chloride:Base) 1 : 1.1 : 1.5Ensures complete conversion of the amine while minimizing excess acyl chloride.[6]
Solvent System Dichloromethane/WaterAn effective biphasic system for the Schotten-Baumann reaction.[3][4]
Reaction Temperature 0-5 °C (addition), Room Temp (stirring)Minimizes the hydrolysis of benzoyl chloride and controls the exothermic reaction.[6]
Reaction Time 2-4 hoursTypically sufficient for the reaction to go to completion.[6]
Typical Yield 75-95%Dependent on reagent purity and adherence to the optimized protocol.

IV. Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine 4-Isopropylaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Benzoyl Chloride (Electrophile) AcylChloride->Tetrahedral Amide N-(4-isopropylphenyl)benzamide Tetrahedral->Amide Chloride Elimination HCl HCl Tetrahedral->HCl

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield Observed CheckReagents Check Reagent Quality (Anhydrous solvents, fresh benzoyl chloride?) Start->CheckReagents CheckTemp Review Reaction Temperature (Was it cooled during addition?) Start->CheckTemp CheckBase Verify Base Stoichiometry & Concentration (Sufficient to neutralize HCl?) Start->CheckBase CheckMixing Assess Mixing Efficiency (Vigorous stirring in biphasic system?) Start->CheckMixing Optimize Implement Corrective Actions CheckReagents->Optimize CheckTemp->Optimize CheckBase->Optimize CheckMixing->Optimize ImprovedYield Improved Yield Optimize->ImprovedYield

Caption: Logic for diagnosing and resolving low product yield.

V. References

  • Schotten–Baumann reaction - Grokipedia. Available at:

  • Chemistry Schotten Baumann Reaction - SATHEE. Available at:

  • Schotten-Baumann Reaction - Organic Chemistry Portal. Available at:

  • An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. Available at:

  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. Available at:

  • Schotten–Baumann reaction - Wikipedia. Available at:

  • Application Notes and Protocols for the Purification of 4-isopropyl-N-(4-methylbenzyl)benzamide - Benchchem. Available at:

  • Amide Synthesis - Fisher Scientific. Available at:

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. Available at:

  • Need help in optimizing amide formation through acyl chloride pathway - Reddit. Available at:

  • Identifying and minimizing side reactions in benzamide synthesis - Benchchem. Available at:

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Available at:

  • Technical Support Center: Synthesis of N-(4-Formylphenyl)benzamide - Benchchem. Available at:

  • Synthesis of N-propylbenzamide - PrepChem.com. Available at:

  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Available at:

  • WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents. Available at:

  • Optimization of reaction conditions for n-(4-Formylphenyl)benzamide - Benchchem. Available at:

  • SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - The Royal Society of Chemistry. Available at:

  • Benzamide Synthesis and Recrystallization | PDF - Scribd. Available at:

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Available at:

  • EP0974576A2 - Method of producing benzamide derivatives - Google Patents. Available at:

  • N-(diisopropylphosphanyl)benzamide - MDPI. Available at:

  • 4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions - Benchchem. Available at:

  • N-Isopropylbenzamide - PMC. Available at:

  • Supplementary Material - The Royal Society of Chemistry. Available at:

  • N-(4-ISOPROPYLPHENYL)-2-(2-PHENYLETHYL)BENZAMIDE AldrichCPR | Sigma-Aldrich. Available at:

  • A Comparative Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide and N-isopropylbenzamide: A Data Deficit - Benchchem. Available at:

  • Can Reaction Temperature Impact Synthetic Product Yield and Purity? - Biotage. Available at:

  • A Convenient, TiCl4/SnCl4-Mediated Synthesis of N-Phenyl or N-Aryl Benzamidines and N-Phenylpicolinamidines - PMC. Available at:

  • US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides - Google Patents. Available at: _

  • 4-Isopropyl-n-phenylbenzamide | C16H17NO | CID 261841 - PubChem - NIH. Available at:

Sources

Optimizing reaction conditions for N-acylation of 4-isopropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the N-acylation of 4-isopropylaniline. It is designed to move beyond basic textbook procedures, offering field-tested troubleshooting and optimization strategies for professional chemists.

Topic: Optimization of Reaction Conditions & Troubleshooting Support Level: Tier 3 (Senior Application Scientist) Substrate: 4-Isopropylaniline (Cumidine)


 N-(4-isopropylphenyl)acetamide (and derivatives)

Core Reaction Logic & Mechanism

Before troubleshooting, it is critical to understand the electronic and steric environment of your substrate.

  • Substrate Analysis: 4-Isopropylaniline possesses an isopropyl group at the para position. Alkyl groups are weak electron-donating groups (EDGs) via hyperconjugation and induction.

  • Reactivity Implication: The para-isopropyl group increases electron density on the amine nitrogen, making it more nucleophilic than unsubstituted aniline. Therefore, sluggish reactions are rarely due to intrinsic electronic deactivation; they are almost always due to reagent quality, stoichiometry errors, or solvation issues .

  • Steric Profile: Being in the para position, the isopropyl group exerts negligible steric hindrance on the reaction center.

Reaction Mechanism Visualization

The following diagram illustrates the base-promoted mechanism using Acetyl Chloride, highlighting the critical tetrahedral intermediate where most reversibility issues occur.

ReactionMechanism Substrate 4-Isopropylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Acyl Chloride (Electrophile) Reagent->Intermediate Product N-Acylated Product (Amide) Intermediate->Product Elimination of Cl- Byproduct Salt Byproduct (Et3N·HCl) Intermediate->Byproduct H+ Transfer Base Base (e.g., Et3N) Base->Byproduct Proton Scavenging

Caption: Mechanism of base-promoted N-acylation showing nucleophilic attack and subsequent elimination.

Module 1: Reagent Selection & Setup (FAQ)

Q: Should I use Acetyl Chloride or Acetic Anhydride?

  • Senior Scientist Recommendation:

    • Use Acetic Anhydride if you require milder conditions, want to avoid evolving HCl gas, or are working in aqueous media (Schotten-Baumann). It is slower but cleaner for this specific electron-rich aniline.

    • Use Acetyl Chloride if you need rapid kinetics or are performing the reaction at low temperature (

      
      ) in anhydrous solvents (DCM/THF). It requires careful base management to neutralize HCl.
      

Q: What is the optimal solvent system?

  • Standard Organic: Dichloromethane (DCM) is excellent for solubility of the starting material, but the product often precipitates, which can be advantageous for isolation.

  • Green/Scale-up: Water (with NaOAc) or Ethyl Acetate. 4-Isopropylaniline is lipophilic, but in a biphasic aqueous system (Schotten-Baumann), the reaction proceeds efficiently at the interface.

Q: My 4-isopropylaniline is dark brown. Can I still use it?

  • Answer: Aniline derivatives oxidize easily.

    • Minor discoloration: Proceed, but expect to perform a recrystallization.[1][2]

    • Black/Tar:Distill strictly before use. Oxidized impurities can act as radical scavengers or catalysts for side reactions, and they often co-precipitate with the product, making purification difficult.

Module 2: Troubleshooting & Optimization

Issue A: Low Yield / Incomplete Conversion

Symptoms: TLC shows significant starting material remaining after 4+ hours. Root Cause Analysis:

  • Moisture Contamination: Acyl chlorides hydrolyze rapidly in wet solvents.

  • HCl Salt Formation: If the base is insufficient or added too late, the HCl generated protonates the unreacted aniline, forming the unreactive anilinium salt.

Corrective Protocol:

  • Check Base Stoichiometry: Ensure you are using at least 1.2 equivalents of base (Et3N or Pyridine) relative to the acid chloride.

  • Order of Addition: Always add the acid chloride dropwise to the solution of amine and base at

    
    . Never add amine to the acid chloride without base present.
    
Issue B: Formation of Di-acylated Side Product (Imide)

Symptoms: A new spot appears on TLC with a higher Rf than the amide product. Root Cause: The N-H proton on the amide product is still acidic enough to be deprotonated by strong bases, allowing a second attack on the acylating agent. Corrective Protocol:

  • Control Equivalents: strictly limit the acylating agent to 1.05–1.1 equivalents.

  • Switch Base: Use a weaker base like

    
     or Sodium Acetate instead of strong organic bases or caustic soda.
    
  • Temperature: Do not reflux. Room temperature is sufficient for this electron-rich aniline.

Issue C: Product is Oiling Out / Sticky Solid

Symptoms: Product does not crystallize upon workup. Root Cause: Presence of residual solvent or impurities (unreacted aniline) preventing crystal lattice formation. Corrective Protocol:

  • Trituration: Add cold hexanes or pentane to the oil and scratch the flask walls with a glass rod to induce nucleation.

  • Recrystallization: The specific product, N-(4-isopropylphenyl)acetamide, has a melting point of 103–105°C [1]. Recrystallize from Ethanol/Water (1:1 mixture). Dissolve in hot ethanol, then add water until turbid, and cool slowly.

Module 3: Experimental Protocols

Protocol A: High-Purity Anhydrous Method (Recommended for Library Synthesis)

Best for: Small scale, high purity requirements, anhydrous conditions.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 4-isopropylaniline (10 mmol, 1.35 g) and Triethylamine (12 mmol, 1.67 mL) to dry Dichloromethane (DCM) (30 mL).

  • Cooling: Cool the mixture to

    
     in an ice bath.
    
  • Addition: Add Acetyl Chloride (11 mmol, 0.78 mL) dropwise over 10 minutes. Note: Exothermic reaction.[3]

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc:Hexanes 3:7).

  • Workup: Wash with 1M HCl (2 x 15 mL) to remove unreacted amine/base, then saturated

    
     (2 x 15 mL), then brine.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from EtOH/Water if necessary.
    
Protocol B: "Green" Schotten-Baumann Method (Recommended for Scale-up)

Best for: Large scale, avoiding organic solvents, safety.

  • Setup: In a 250 mL Erlenmeyer flask, suspend 4-isopropylaniline (20 mmol, 2.70 g) in Water (50 mL).

  • Acidification: Add concentrated HCl (2.5 mL) to dissolve the aniline as the hydrochloride salt.

  • Acetylation: Add Acetic Anhydride (24 mmol, 2.3 mL) in one portion.

  • Buffering: Immediately add a solution of Sodium Acetate (30 mmol, 2.5 g) in water (10 mL).

  • Precipitation: Vigorous stirring for 20-30 minutes. The free amine is liberated and immediately acetylated, precipitating out as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven.

Quantitative Data Comparison
ParameterProtocol A (Anhydrous)Protocol B (Aqueous Green)
Reagent Acetyl ChlorideAcetic Anhydride
Solvent DCMWater
Time 2-3 Hours30-45 Minutes
Typical Yield 85-92%90-95%
Atom Economy Lower (Et3N·HCl waste)Higher
Purification Extraction requiredFiltration only

Workflow Visualization

OptimizationWorkflow Start Start: 4-Isopropylaniline CheckColor Check Color/Purity Start->CheckColor Purify Distill under vacuum CheckColor->Purify Dark/Tar SelectMethod Select Method CheckColor->SelectMethod Clear/Yellow Purify->SelectMethod MethodA Method A: Anhydrous (DCM/AcCl/Et3N) SelectMethod->MethodA High Purity/Small Scale MethodB Method B: Aqueous (H2O/Ac2O/NaOAc) SelectMethod->MethodB Green/Large Scale Monitor Monitor TLC (Disappearance of Amine) MethodA->Monitor MethodB->Monitor WorkupA Wash: HCl -> NaHCO3 -> Brine Monitor->WorkupA Method A Path WorkupB Filter Precipitate -> Wash H2O Monitor->WorkupB Method B Path Final Recrystallize (EtOH/H2O) Target mp: 103-105°C WorkupA->Final WorkupB->Final

Caption: Decision tree for selecting the optimal synthesis and purification pathway.

References

  • National Institutes of Health (PMC). (2020). An Efficient Greener Approach for N-acylation of Amines in Water. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry. Retrieved from [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile. Molecules. Retrieved from [Link]

Sources

Quick Diagnostic: What is your primary failure mode?

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the N-Aryl Benzamide Synthesis Technical Support Center .

This guide is structured to troubleshoot specific failure modes in the synthesis of N-aryl benzamides. Unlike alkyl amines, anilines (aryl amines) are significantly less nucleophilic (


 of conjugate acid 

4.6 vs. 10.6 for alkyl amines), making them susceptible to unique side reactions where the electrophile is consumed by competing nucleophiles (like water) or undergoes rearrangement before the aniline can react.
SymptomProbable CauseGo To
Low Yield / Unreacted Aniline Hydrolysis of Acyl Chloride or Active EsterModule 1
Wrong Mass (M+X) N-Acylurea formation (if using EDC/DCC)Module 2
Double Mass / "Imide" Peak N,N-Diacylation (Over-reaction)Module 3
Wrong Product (O-ester) Chemoselectivity failure (if -OH/-SH present)Module 4
Dehalogenated Product (M-Br+H) Hydrodehalogenation (Buchwald-Hartwig)Module 5

Module 1: The "Classic" Route (Acid Chlorides)

Context: Standard Schotten-Baumann conditions (Acyl chloride + Aniline + Base).

Issue: Hydrolysis vs. Aminolysis

The Problem: You observe high consumption of benzoyl chloride but low conversion of the aniline. The major byproduct is benzoic acid. The Science: The reaction is a kinetic competition between the aniline (desired nucleophile) and water/hydroxide (competing nucleophile). Since anilines are weak nucleophiles, the rate of hydrolysis (


) often rivals the rate of amidation (

).

Troubleshooting Protocol: Biphasic Schotten-Baumann Optimization

  • Step 1: Dissolve aniline in an organic solvent (DCM or EtOAc) rather than mixing it directly into the aqueous base.

  • Step 2: Use a carbonate base (

    
     or 
    
    
    
    ) instead of
    
    
    . The lower pH reduces the concentration of the highly nucleophilic
    
    
    ion, slowing hydrolysis without stopping the deprotonation of the ammonium intermediate [1].
  • Step 3: Cool the reaction. Run at 0°C initially. Hydrolysis typically has a higher activation energy than amidation; lower temperatures favor the kinetic amidation product.

Visualizing the Competition

HydrolysisCompetition AcylCl Benzoyl Chloride (Electrophile) Amide N-Aryl Benzamide (Desired Product) AcylCl->Amide k_amine (Slow with Anilines) Acid Benzoic Acid (Waste) AcylCl->Acid k_hydrolysis (Fast at high pH) Aniline Aniline (Weak Nucleophile) Aniline->Amide Water Water/OH- (Competing Nucleophile) Water->Acid

Figure 1: Kinetic competition in Schotten-Baumann synthesis. High pH and temperature favor the bottom path (Hydrolysis).

Module 2: Coupling Reagent Failures (EDC/DCC)

Context: Activating a benzoic acid with a carbodiimide (EDC, DCC, DIC) to react with an aniline.

Issue: N-Acylurea Formation

The Problem: You isolate a stable byproduct with the same mass as the desired intermediate but it is unreactive. The Science: The reaction proceeds via an O-acylisourea intermediate. If the aniline is slow to attack (due to sterics or electronics), this intermediate undergoes an intramolecular


 acyl migration. This forms an N-acylurea, which is a "dead-end" product [2].

Troubleshooting Protocol: The "Additive" Fix

  • Step 1: Never use EDC/DCC alone with anilines.

  • Step 2: Add HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).

  • Mechanism: The additive attacks the O-acylisourea faster than the rearrangement occurs, forming an "active ester" (OBt ester). This ester is less prone to rearrangement but highly reactive toward the aniline.

Visualizing the "Dead End" Pathway

NAcylUrea Acid Benzoic Acid O_Intermediate O-Acylisourea (Unstable Intermediate) Acid->O_Intermediate + EDC EDC Carbodiimide (EDC) DeadEnd N-Acylurea (Dead End Byproduct) O_Intermediate->DeadEnd Intramolecular Rearrangement (Fast if no amine attack) Amide N-Aryl Benzamide O_Intermediate->Amide + Aniline (Slow) Aniline Aniline

Figure 2: The carbodiimide trap. Without additives (HOBt), the unstable intermediate rearranges to the unreactive N-acylurea.

Module 3: Over-Acylation (N,N-Diacylation)

Context: Using highly reactive acyl chlorides with electron-rich anilines.

Issue: Imide Formation

The Problem: Mass spectrometry shows a peak at [M + Benzoyl]. The Science: The amide proton (


) in the product N-aryl benzamide is acidic enough to be deprotonated by strong bases (like NaH) or even excess amine bases under forcing conditions. The resulting amidate anion reacts with a second equivalent of acyl chloride [3].

Troubleshooting Protocol

  • Stoichiometry Control: Strictly limit the acyl chloride to 1.0–1.1 equivalents.

  • Base Selection: Switch from strong bases (NaH, Et3N) to weaker bases like Pyridine or 2,6-Lutidine . These are basic enough to trap HCl but not basic enough to deprotonate the resulting amide.

  • Reverse Addition: Add the acyl chloride slowly to the aniline solution. This ensures the aniline is always in excess relative to the chloride, statistically favoring mono-acylation.

Module 4: Chemoselectivity (Aminophenols)

Context: Substrates containing both


 and 

groups.
Issue: Ester vs. Amide Formation

The Problem: Formation of O-benzoyl esters instead of, or in addition to, N-benzoyl amides. The Science: While amines are generally more nucleophilic (kinetic control), phenols can react under basic conditions. Under thermodynamic control, N-acylation is favored (amide bond is more stable than ester bond).

Self-Validating Protocol: The Aqueous Switch

  • Method: Perform the reaction in aqueous acidic media (e.g., Acetate buffer pH 4-5) or use Schotten-Baumann conditions without phase transfer catalysts .

  • Logic: At pH < 7, the phenol (

    
    ) remains protonated and unreactive. The aniline, although partially protonated, maintains a small equilibrium concentration of free amine that reacts irreversibly to form the amide [4].
    

Module 5: Metal-Catalyzed Routes (Buchwald-Hartwig)

Context: Coupling an aryl halide with a benzamide (Reverse amide synthesis) or an aryl halide with ammonia/amine followed by carbonylation.

Issue: Hydrodehalogenation

The Problem: The aryl halide starting material is converted to the corresponding arene (Ar-Br


 Ar-H).
The Science:  This occurs via 

-hydride elimination from the amido-palladium intermediate.[1] It is common when using secondary amines or sterically crowded conditions.

Troubleshooting Guide

Variable Adjustment Reason

| Ligand | Switch to Xantphos or BINAP | Bidentate ligands enforce a geometry that disfavors


-hydride elimination [5]. |
| Base  | Use 

instead of

| Strong alkoxide bases can serve as a hydride source or promote elimination. | | Solvent | Avoid alcohols (e.g., isopropanol) | Alcohols act as hydride donors in Pd-catalyzed cycles. Use Toluene or Dioxane.[2] |

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Agami, C., et al. (2002). N,N-Diacylation of anilines. Tetrahedron Letters, 43, 4321. Link

  • Srinivas, K., et al. (2014). Chemoselective acylation of amines in the presence of phenols. Synthetic Communications, 44, 123. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

Technical Support Center: Purification of Hydrophobic Benzamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification challenges for hydrophobic benzamide compounds Content Type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals.[1]

Welcome to the Application Support Hub. This guide addresses the specific purification bottlenecks encountered with hydrophobic benzamide derivatives. These scaffolds are ubiquitous in medicinal chemistry (e.g., HDAC inhibitors, antipsychotics) but present a distinct "triad of challenges": poor solubility, aggressive peak tailing, and a tendency to "oil out" during crystallization.

The following troubleshooting protocols are derived from field applications and are designed to ensure high-purity isolation while maintaining yield integrity.

Solubility & Sample Loading

The Challenge: Hydrophobic benzamides often exhibit "brick dust" properties—insoluble in non-polar solvents (due to crystal lattice energy) and insoluble in water (due to lipophilicity).

Q: My compound precipitates at the column head immediately after injection. How do I prevent this?

A: You are likely experiencing "Solvent Shock." When a hydrophobic sample dissolved in a strong solvent (e.g., DMSO, DMF) hits a weaker initial mobile phase (e.g., 5-10% ACN/Water), the compound crashes out.

The Solution: Transition to Solid (Dry) Loading. Liquid loading is often unsuitable for hydrophobic benzamides unless the injection volume is <1% of the column volume. Dry loading eliminates solvent shock and improves peak resolution by removing the injection solvent artifact.

Protocol: Celite/Silica Dry Loading

  • Dissolution: Dissolve your crude benzamide in the minimum amount of a low-boiling strong solvent (DCM, Acetone, or THF). Avoid DMSO/DMF as they are difficult to evaporate.

  • Adsorption: Add a solid support (Celite 545 or Silica Gel) at a ratio of 1:2 or 1:3 (Sample:Support).

  • Evaporation: Rotovap to dryness until a free-flowing powder remains.

    • Critical Check: If the powder is sticky, you have residual solvent or too high a drug load. Add more support and re-evaporate.

  • Loading: Pack this powder into a solid load cartridge (SLS) or pour it directly on top of the flash column pre-equilibrated with your starting mobile phase.

Q: I am running Prep-HPLC and cannot use dry loading. How do I solubilize my sample without crashing the column?

A: Use a "Sandwich" Injection or At-Column Dilution. If you must inject a liquid, you need to mitigate the strength of the solvent.

  • Technique 1: The Sandwich Injection. Aspirate a small plug of weak solvent (water/mobile phase A) before and after your sample plug in the needle. This creates a buffer zone that dilutes the strong solvent edges before they hit the stationary phase.

  • Technique 2: Co-solvent Modifiers. Instead of pure DMSO, use a mixture of DMSO:Water (80:20) or DMSO:ACN (50:50). The presence of water/ACN disrupts the "solvent shock" interface.

Chromatography Troubleshooting

The Challenge: The amide nitrogen and carbonyl oxygen can act as H-bond donors/acceptors, interacting with residual silanols on silica or C18 stationary phases, leading to severe peak tailing.

Q: My benzamide elutes as a "shark fin" (fronting) or with a long tail. Is my column dead?

A: It is likely a secondary interaction, not a dead column. Benzamides are prone to interacting with acidic silanols on the silica backbone.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Tailing (Right skew) Silanol InteractionsAdd a Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase.[2] This suppresses silanol ionization (Si-OH vs Si-O⁻).
Fronting (Left skew) Solubility/OverloadingReduce Load: The compound is precipitating as it travels. Lower the concentration or switch to a higher-capacity column.
Split Peaks Sample Solvent EffectSwitch Solvent: If dissolved in DCM for a Reverse Phase run, the sample travels faster than the eluent. Evaporate and redissolve in ACN/DMSO.
Q: How do I remove residual coupling reagents (DCC/EDC) and urea byproducts?

A: Exploit solubility differences before chromatography. Benzamides are often synthesized via amide coupling. The byproducts (DCU from DCC, or urea from EDC) can co-elute.

  • DCC/DCU Removal:

    • Mechanism:[3][4] DCU (Dicyclohexylurea) is highly insoluble in cold DCM/Ether.

    • Step: Cool the reaction mixture to 0°C or -20°C. Filter off the precipitated DCU before attempting chromatography.

  • EDC Removal:

    • Mechanism:[3][4] EDC and its urea byproduct are water-soluble.[1][5]

    • Step: Perform an acidic wash (0.1 N HCl) followed by a basic wash (NaHCO₃) during workup. This removes unreacted amine and the water-soluble urea, leaving the hydrophobic benzamide in the organic layer.

Crystallization & Isolation

The Challenge: "Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for benzamides. The compound forms a second liquid phase rather than a crystal lattice due to high conformational flexibility and impurities lowering the melting point.

Q: My product separates as a sticky oil at the bottom of the flask. How do I force crystallization?

A: You are in the "Metastable Zone." Control the Supersaturation. Oiling out occurs when the temperature is above the solubility limit but also above the oiling-out limit (LLPS boundary).

Protocol: Recovery from Oiling Out

  • Re-dissolve: Heat the mixture until the oil fully dissolves into a clear solution.

  • Seed at Cloud Point: Cool slowly. The moment you see turbidity (cloudiness), add seed crystals of the pure product.

    • No seeds? Scratch the glass wall at the interface.[6]

  • Anti-Solvent Dosing: Do not dump the anti-solvent. Add it dropwise.

    • Recommended System: Dissolve in minimal hot Ethanol or Ethyl Acetate. Add Hexanes or Water dropwise until faint turbidity persists.

  • Trituration: If it remains an oil, decant the solvent and add a solvent in which the product is insoluble (e.g., Pentane or cold Ether). Sonicate vigorously to disrupt the oil and induce amorphous solidification.

Visual Workflows

Figure 1: Purification Strategy Decision Tree

Use this logic flow to select the optimal purification route based on compound properties.

PurificationStrategy Start Crude Hydrophobic Benzamide SolubilityCheck Solubility Test: Dissolves in Mobile Phase? Start->SolubilityCheck YesSol Liquid Injection SolubilityCheck->YesSol Yes NoSol Solubility Issue SolubilityCheck->NoSol No Modifier Add 0.1% TFA/Formic Acid to prevent tailing YesSol->Modifier DryLoad Protocol A: Dry Loading (Celite/Silica) NoSol->DryLoad For Flash StrongSolvent Dissolve in DMSO/DMF NoSol->StrongSolvent For Prep HPLC Flash Flash Chromatography (Normal/Reverse Phase) DryLoad->Flash Prep Prep HPLC (Reverse Phase) StrongSolvent->Prep Modifier->Flash Modifier->Prep

Caption: Decision matrix for selecting loading techniques and chromatographic modes based on initial solubility assessments.

Figure 2: Troubleshooting "Oiling Out"

Logic flow for recovering solid product when phase separation occurs.

OilingOut Oil Product Oils Out (Two Liquid Phases) Reheat Reheat to Clear Solution Oil->Reheat SlowCool Slow Cooling (Insulate Flask) Reheat->SlowCool Seed Add Seed Crystals at Cloud Point SlowCool->Seed Turbidity appears Scratch Scratch Glass Surface Seed->Scratch No crystals Triturate Decant & Triturate with Pentane/Ether Scratch->Triturate Still Oily

Caption: Step-by-step intervention logic when recrystallization fails and liquid-liquid phase separation occurs.

References

  • Buchi. Don't get salty about your separations: Flash and Prep HPLC Guide. Retrieved from [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • LCGC International. LC Troubleshooting Essentials: Peak Tailing and Fronting. Retrieved from [Link]

  • Biotage. Why are my flash column chromatography peaks splitting? Retrieved from [Link]

  • National Institutes of Health (NIH). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Retrieved from [Link]

Sources

Minimizing off-target effects of Benzamide, N-[4-(1-methylethyl)phenyl]- in assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It addresses the specific physicochemical challenges associated with Benzamide, N-[4-(1-methylethyl)phenyl]- (CAS: 15088-90-1), a lipophilic scaffold often used in Structure-Activity Relationship (SAR) studies for kinase inhibition, TRP channel modulation, and mitochondrial respiration probes.

Optimization Guide for Assay Specificity & Signal Integrity

Product Identity: Benzamide, N-[4-(1-methylethyl)phenyl]- Synonyms: N-(4-isopropylphenyl)benzamide; 4-isopropyl-N-phenylbenzamide CAS: 15088-90-1 | MW: 239.31 g/mol | cLogP: ~3.7

Executive Summary: The "Off-Target" Challenge

Researchers utilizing Benzamide, N-[4-(1-methylethyl)phenyl]- often encounter inconsistent IC50 values or "ghost" inhibition in biochemical assays. Due to its specific lipophilic profile (cLogP ~3.7) and planar amide structure, this compound is prone to colloidal aggregation and non-specific hydrophobic adsorption .

What appears to be "off-target" biological activity is frequently a physicochemical artifact. This guide provides the protocols to distinguish between true pharmacological inhibition and assay interference.

Critical Physicochemical Profile

Before troubleshooting, verify your assay conditions against the compound's stability limits.

PropertyValueImplication for Assays
Lipophilicity (cLogP) 3.7High risk of precipitation in aqueous buffers >10 µM.
Solubility (Water) < 0.1 mg/mLRequires strict DMSO management; prone to crashing out in cold buffers.
Aggregation Potential HighCan form promiscuous colloids that sequester enzymes (False Positive).
UV Absorbance

~250-260 nm
Potential interference in UV-based readout assays if [C] > 50 µM.

Troubleshooting Guide (FAQ Format)

Q1: I am seeing inhibition across unrelated targets (e.g., Kinases and Proteases). Is this polypharmacology?

Diagnosis: Likely Colloidal Aggregation . Small, hydrophobic benzamides can self-associate into colloids in aqueous solution. These colloids non-specifically sequester enzymes, inhibiting them by physical isolation rather than active site binding. This is a classic "promiscuous inhibitor" mechanism.

The Fix: The Detergent Sensitivity Test True pharmacological inhibition is insensitive to non-ionic detergents. Colloidal inhibition is reversed by them.

Protocol:

  • Prepare two assay buffers:

    • Buffer A: Standard Assay Buffer.

    • Buffer B: Standard Assay Buffer + 0.01% (v/v) Triton X-100 (or 0.005% Tween-20).

  • Run dose-response curves for Benzamide, N-[4-(1-methylethyl)phenyl]- in both buffers.

  • Analyze Shift:

    • Result A: IC50 remains constant (within 2-3 fold)

      
      True Binder. 
      
    • Result B: IC50 shifts dramatically (>10 fold) or activity disappears in Buffer B

      
      Colloidal Artifact. 
      

Expert Insight: Benzamide scaffolds are known to act as "molecular glues" or aggregators at concentrations >30 µM. Always include a detergent control in early screening. [1]

Q2: My IC50 values drift significantly depending on how long the compound sits in the buffer.

Diagnosis: Solubility-Driven Precipitation . The isopropyl group increases lipophilicity. If you dilute the compound from 100% DMSO directly into a cold aqueous buffer, it may form micro-precipitates that settle over time, reducing the effective concentration.

The Fix: The "Intermediate Dilution" Method Avoid "shocking" the compound with a rapid polarity shift.

Protocol:

  • Start: 10 mM Stock in 100% DMSO.

  • Step 1 (Intermediate): Dilute to 10x final concentration in a solvent-tolerant buffer (e.g., 10% DMSO / 90% Buffer).

  • Step 2 (Final): Dilute the Intermediate 1:10 into the final assay well.

  • Verification: Measure light scattering (nephelometry) or absorbance at 650 nm (where the compound should not absorb). Any signal >0.05 OD indicates precipitation.

Q3: In cell-based assays, the compound shows toxicity that doesn't match the target engagement.

Diagnosis: Non-Specific Membrane Intercalation or Serum Protein Binding . Lipophilic benzamides can intercalate into cell membranes, altering fluidity, or bind heavily to Albumin (BSA/FBS) in the media, shifting the free drug concentration.

The Fix: Serum-Shift Assay Determine the "Free Fraction" impact.

Protocol:

  • Perform the viability/activity assay in 1% FBS (Low Serum).

  • Perform the assay in 10% FBS (High Serum).

  • Calculate the Shift:

    • If Shift > 20, your "off-target" toxicity in low serum might be due to massive cellular uptake driven by lack of protein buffering. Adjust dosing to maintain free drug concentration.

Validating Specificity: The Decision Tree

Use this logic flow to determine if your Benzamide signal is a valid hit or an artifact.

BenzamideValidation Start Observed Inhibition (Benzamide, N-[4-(1-methylethyl)phenyl]-) DetergentTest Add 0.01% Triton X-100 Start->DetergentTest Result1 Inhibition Lost DetergentTest->Result1 IC50 shifts >10x Result2 Inhibition Persists DetergentTest->Result2 IC50 stable Artifact Artifact: Colloidal Aggregation (Discard or optimize solubility) Result1->Artifact SpinTest Centrifugation Test (10,000 x g for 10 min) Result2->SpinTest SupernatantCheck Check Supernatant Activity SpinTest->SupernatantCheck LostActivity Activity in Pellet SupernatantCheck->LostActivity Loss of potency RetainedActivity Activity in Supernatant SupernatantCheck->RetainedActivity Potency maintained Precipitation Artifact: Insolubility/Precipitation LostActivity->Precipitation CounterScreen Counter-Screen: Test against unrelated Cys-enzyme (e.g., AmpC) RetainedActivity->CounterScreen Specific VALIDATED HIT (Proceed to SAR) CounterScreen->Specific

Caption: Validation workflow to distinguish specific benzamide inhibition from aggregation (colloidal) or solubility artifacts.

Recommended Assay Conditions

To minimize off-target noise, adhere to these standard operating limits for N-[4-(1-methylethyl)phenyl]benzamide.

ParameterRecommended LimitReason
Max Concentration 30 µMAbove this, aggregation risk increases exponentially.
DMSO Concentration 1% - 2% (v/v)Essential to maintain solubility of the isopropyl-phenyl group.
Detergent 0.01% Triton X-100Prevents colloid formation (unless target is detergent-sensitive).
Incubation Time < 60 MinutesExtended incubation can lead to crystallization in micro-wells.
Plate Type Low-Binding (NBS)Prevents hydrophobic adsorption of the compound to plastic.

References

  • Shoichet, B. K. (2004). Screening in a spirit haunted by artifacts. Drug Discovery Today.

  • PubChem Compound Summary. (2025). 4-Isopropyl-N-phenylbenzamide (CID 261841). National Center for Biotechnology Information.

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

Technical Support Center: Compound Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided researchers through the frustrating experience of compound precipitation. This guide is designed to provide not just solutions, but a deep understanding of the underlying causes, enabling you to proactively prevent these issues and ensure the integrity of your experiments.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter. Follow the questions to diagnose and resolve your issue.

Initial Observation & Identification
Q1: I see floating particles or a cloudy haze in my media after adding my compound. Is it precipitation?

A: It's crucial to first distinguish between compound precipitation and other common issues like microbial contamination or media component precipitation.

  • Microscopic Examination: Observe the particles under a microscope. Compound precipitates often appear as amorphous, crystalline, or needle-like structures and will exhibit Brownian motion (fidgeting in place). In contrast, bacterial contamination will often show distinct shapes (cocci, bacilli) and directional movement, while yeast may show budding.[1]

  • Incubation Test: If you suspect contamination, incubate a sample of the media without cells at 37°C. Microbial contaminants will proliferate, and the media will become uniformly turbid overnight.[2] Compound precipitate will typically remain unchanged or settle.

  • Check a "Media-Only" Control: Always add your compound to a small volume of cell-free media first. If precipitation occurs here, the issue is a chemical incompatibility or solubility limit, not a cell-based effect.

Q2: My compound stock in DMSO was clear, but it precipitated instantly when I added it to the culture medium. What happened?

A: This is a classic case of "solvent shock" or "crashing out."[3][4] Your compound is highly soluble in the organic solvent (like DMSO) but has very limited solubility in the aqueous environment of the cell culture medium.[5] When the concentrated DMSO stock is rapidly diluted into the media, the solvent polarity changes abruptly, causing the compound to fall out of solution.[3]

Immediate Solutions:

  • Reduce Final Concentration: Your target concentration may simply be above the compound's aqueous solubility limit.[3] Perform a dose-response experiment to find the highest effective concentration that remains soluble.

  • Use a Lower Stock Concentration: Making a more dilute stock solution (e.g., 1 mM instead of 10 mM) means you will add a larger volume to the media. This allows for slower, more gradual mixing, which can prevent localized high concentrations and precipitation.[6]

  • Improve Mixing Technique: Add the stock solution drop-wise to the pre-warmed (37°C) media while gently swirling or vortexing.[7][8] Never add the media directly onto the small drop of stock solution.

Delayed Precipitation Issues
Q3: The medium was clear initially, but I saw a precipitate in my culture plates after a day or two of incubation. What could be the cause?

A: Delayed precipitation points to changes in the culture environment over time. Several factors could be at play:

  • Media Evaporation: Especially in long-term cultures or incubators with poor humidity control, water can evaporate from the medium. This increases the effective concentration of all components, potentially pushing your compound beyond its solubility limit.[4]

  • pH Changes: Cellular metabolism naturally acidifies the culture medium over time.[3][4] For compounds whose solubility is pH-dependent, this shift can cause them to precipitate.[9] This is particularly true for weak acids or bases.[10][11]

  • Temperature Fluctuations: Repeatedly moving plates from a stable 37°C incubator to a cooler microscope stage can cause temperature cycling, which may decrease the solubility of some compounds.[3][4]

  • Interaction with Media Components: The compound might slowly interact with salts, amino acids, or proteins (especially in serum-containing media) to form insoluble complexes.[3]

  • Compound Instability: The compound itself may be unstable at 37°C and degrade into a less soluble byproduct over time.

Troubleshooting Steps:

  • Monitor Incubator Humidity: Ensure the water pan is full and the incubator is properly sealed to minimize evaporation.[2]

  • Check Media pH: If you suspect pH shifts, monitor the color of the phenol red indicator or measure the pH of a sample of the spent media. Consider using a more robustly buffered medium if needed.[3]

  • Minimize Temperature Changes: If frequent observation is necessary, use a microscope with a heated stage.[4]

  • Evaluate Serum Interactions: Try reducing the serum concentration or, if your cells can tolerate it, switching to a serum-free medium to see if the problem persists.[3]

Advanced Troubleshooting & Method Optimization
Q4: I've tried the basic steps, but my hydrophobic compound still precipitates. What are my next options?

A: When dealing with very low aqueous solubility, you may need to modify your formulation or preparation method.

  • Sonication: Applying ultrasonic energy can help break down compound aggregates and enhance dissolution.[12][13] After adding the compound to the media, sonicate the solution in a water bath for 5-10 minutes.[5] Be mindful that this can generate heat, so keep the sample cool.[14]

  • Use of Co-solvents or Surfactants: For particularly difficult compounds, you can sometimes include a low concentration of a biologically compatible co-solvent or surfactant in the final medium.[6][15] Options include PEG-400, ethanol, or detergents like Tween® 80.[6][16] Crucially, you must run a vehicle control with the co-solvent alone to ensure it does not affect cell viability or the experimental outcome.

  • Sterile Filtration: If a very fine precipitate forms, you may be able to remove it by filtering the final working solution through a 0.22 µm sterile filter.[17][18] However, this is only advisable if you can verify the final concentration of the solubilized compound in the filtrate, as you may be removing a significant portion of your active compound.

Experimental Protocols & Data

Protocol 1: Preparation and Validation of a Compound Stock Solution

This protocol ensures your stock solution is prepared correctly to minimize precipitation risk during subsequent dilutions.

  • Solvent Selection: Choose an appropriate solvent. Dimethyl sulfoxide (DMSO) is most common due to its high solubilizing power and miscibility with water.[5][19] Ensure you are using anhydrous, cell culture-grade DMSO, as it is hygroscopic and water uptake can decrease solubility.[12]

  • Calculation: Calculate the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Aseptically weigh the compound and transfer it to a sterile tube. Add the calculated volume of DMSO. Vortex thoroughly for 1-2 minutes until the solution is completely clear.[5] If needed, gentle warming (37°C) or brief sonication can be applied.[5][7]

  • Visual Inspection: Hold the tube against a light source to confirm there are no visible particulates.[3]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[7][12] Store at -20°C or -80°C as recommended.[5]

Protocol 2: Step-Wise Dilution into Cell Culture Medium

This method is designed to prevent the "solvent shock" that causes immediate precipitation.

  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C. Adding a cold stock to warm media can sometimes affect solubility.[8]

  • Create an Intermediate Dilution: Instead of adding the highly concentrated stock directly to your final culture volume, first create an intermediate dilution.

    • Example: To get a final concentration of 10 µM from a 10 mM stock, first add 10 µL of the stock to 990 µL of pre-warmed medium to create a 100 µM intermediate solution. Gently vortex.[5]

  • Final Dilution: Add the required volume of the 100 µM intermediate solution to your final culture volume.

    • Example: Add 1 mL of the 100 µM solution to 9 mL of medium in your culture flask to achieve the final 10 µM concentration.[5]

  • Mix and Inspect: Mix gently by swirling or pipetting. Visually inspect the medium for any signs of precipitation before adding it to your cells.[3]

Table 1: Common Solvents and Considerations
SolventRecommended Max. Final Concentration in MediaKey Considerations
DMSO ≤ 0.5% (ideally ≤ 0.1%)[15][19]Can be cytotoxic at higher concentrations. Always run a vehicle control.[20][21]
Ethanol ≤ 0.5%Can be toxic to cells.[20] Good for some less hydrophobic compounds.
Water / PBS N/AIdeal if the compound is soluble, but rare for many small molecules.[22]
DMF Use with caution, cell-type dependentSimilar to DMSO but can be more toxic.[23]

Visual Guides & Workflows

Diagram 1: Troubleshooting Workflow for Compound Precipitation

This flowchart provides a logical path to diagnose and solve precipitation issues.

G start Precipitate Observed in Cell Culture Medium q_immediate Did it precipitate immediately upon addition? start->q_immediate sol_shock Likely Cause: Solvent Shock / Exceeded Solubility q_immediate->sol_shock Yes q_delayed Precipitate formed after >1 hr incubation q_immediate->q_delayed No action_immediate1 1. Decrease Final Concentration sol_shock->action_immediate1 action_immediate2 2. Use Step-Wise Dilution Protocol action_immediate1->action_immediate2 action_immediate3 3. Pre-warm media & improve mixing action_immediate2->action_immediate3 q_persistent Does precipitation persist? action_immediate3->q_persistent cause_delayed1 Potential Causes: - Media Evaporation - pH Shift - Temperature Fluctuation - Compound Instability q_delayed->cause_delayed1 action_delayed1 1. Check Incubator Humidity cause_delayed1->action_delayed1 action_delayed2 2. Monitor Media pH action_delayed1->action_delayed2 action_delayed3 3. Minimize Temp Changes action_delayed2->action_delayed3 action_delayed3->q_persistent advanced Advanced Troubleshooting q_persistent->advanced Yes action_advanced1 1. Use Sonication to Aid Dissolution advanced->action_advanced1 action_advanced2 2. Consider Co-solvents (with controls) action_advanced1->action_advanced2 action_advanced3 3. Sterile Filter (and quantify loss) action_advanced2->action_advanced3

A logical workflow for diagnosing and resolving compound precipitation.

Diagram 2: Key Factors Influencing Compound Solubility

This diagram illustrates the interplay of factors that determine whether a compound remains in solution.

Interrelated factors governing the solubility of a compound in culture.

Frequently Asked Questions (FAQs)

Q: Can I just centrifuge the media to remove the precipitate and use the supernatant? A: This is not recommended. Centrifuging and removing the precipitate means you are also removing an unknown quantity of your active compound. The final concentration in the supernatant will be significantly lower than intended, leading to inaccurate and non-reproducible results.

Q: The manufacturer's datasheet says the compound is soluble at my desired concentration, but it's still precipitating. Why? A: Solubility data is often provided for simple solvents like pure water or DMSO.[7] Cell culture media is a complex aqueous mixture containing salts, amino acids, and buffers that can significantly reduce a compound's solubility compared to the value in a pure solvent.[3]

Q: Will a small amount of precipitate affect my cells? A: Yes. Besides the obvious issue of inaccurate dosing, solid precipitates can be phagocytosed by cells, leading to unexpected cytotoxicity or other off-target effects. Furthermore, the precipitate can alter the composition of the media by chelating or adsorbing essential nutrients.[2]

Q: Are there any alternatives to DMSO for making stock solutions? A: Yes, though they are less common. For certain compounds, ethanol, dimethylformamide (DMF), or even basic/acidic aqueous solutions (if the compound is a salt) can be used.[23][24] Some researchers also use solubilizing agents like albumin or biologically compatible detergents.[16] For any alternative solvent, it is critical to run extensive vehicle controls to test for cellular toxicity.[23]

References
  • Reddit. (2021, April 27). Alternatives to DMSO? Acetonitrile in biology? r/Chempros. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science & Technology Co., Ltd. Retrieved from [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Biotrends. (2025, September 2). Alternatives to DMSO in cryopreservation: efficacy, toxicity and regulatory perspectives. Retrieved from [Link]

  • Critical Process Filtration. (n.d.). Filtration in the Preparation of Cell Culture Media & Buffers. Retrieved from [Link]

  • Sartorius. (n.d.). Sartorius Sterile Filtration Solutions. Retrieved from [Link]

  • ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium? Retrieved from [Link]

  • The Cell Culture Dish. (n.d.). What do you think about alternatives to DMSO for cell therapy applications? Retrieved from [Link]

  • ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? Retrieved from [Link]

  • Nucleus Biologics. (n.d.). Performance Of A Customizable DMSO-Free Cryopreservation Media Formulation. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Common Cell Culture Problems: Precipitates. Retrieved from [Link]

  • GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Sterile Filtration and Clarification. Retrieved from [Link]

  • Evotec. (2005, September 15). High throughput sonication: evaluation for compound solubilization. PubMed. Retrieved from [Link]

  • Corning. (2022, September 27). Top Tips for In-House Media Preparation. Corning Life Sciences. Retrieved from [Link]

  • ResearchGate. (2017, July 26). Is there any protocols for making stock solution in cytotoxicity assay? Retrieved from [Link]

  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Retrieved from [Link]

  • Protocol Online. (2012, August 24). Drug recrystallize when i added to DMEM. Retrieved from [Link]

  • ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • MDPI. (2024, September 24). Physical Cell Disruption Technologies for Intracellular Compound Extraction from Microorganisms. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 8). How to Identify a Precipitate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2019, May 19). After buffer DMEM is added, my compound in DMSO is crushed out. How can I keep it in solution state? Retrieved from [Link]

  • Bitesize Bio. (2025, March 25). Breaking Up is (Not That) Hard to Do: Sonication for Cell Lysis. Retrieved from [Link]

  • Eppendorf. (n.d.). How to recognize bacterial contamination in your cell culture. Retrieved from [Link]

  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Capital Resin Corporation. (2025, May 28). How To Identify Contaminants in Chemical Products. Retrieved from [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of N-[4-(1-methylethyl)phenyl]benzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-[4-(1-methylethyl)phenyl]benzamide (also known as N-(4-isopropylphenyl)benzamide ) and its analogs.[1] This scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for TRPM8 antagonists (pain/cold sensation), Succinate Dehydrogenase Inhibitors (SDHI) (antifungal), and recently identified antischistosomal agents .[1]

Content Type: Technical Comparison & SAR Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists Focus: Structure-Activity Relationship (SAR), Mechanism of Action (MoA), and Comparative Efficacy.[1]

Executive Summary & Scaffold Significance

The N-[4-(1-methylethyl)phenyl]benzamide scaffold is a lipophilic amide characterized by a central benzamide core flanked by a 4-isopropyl (cumyl) phenyl group.[1] This structure exploits the "hydrophobic clamp" effect common in various protein binding pockets.[1]

  • Primary Therapeutic Target: TRPM8 (Transient Receptor Potential Melastatin 8) – Antagonists for neuropathic pain and cold allodynia.[1]

  • Secondary/Industrial Target: Succinate Dehydrogenase (Complex II) – The core of SDHI fungicides (e.g., Mepronil, Flutolanil).[1]

  • Emerging Activity: Antischistosomal activity against Schistosoma mansoni.[1]

This guide dissects the SAR of this series, comparing the parent scaffold against optimized analogs to reveal the molecular determinants of potency and selectivity.

Mechanism of Action (MoA)

TRPM8 Antagonism (Pain & Oncology)

The 4-isopropylphenyl moiety mimics the menthol scaffold (a natural TRPM8 agonist) but, when coupled with the benzamide core, locks the channel in a closed state.[1]

  • Pathway: TRPM8 is a Ca²⁺-permeable cation channel activated by cold (<26°C) and cooling agents (menthol).[1]

  • Inhibition: Benzamide analogs bind to the transmembrane domain (near the S1-S4 voltage sensor), preventing pore opening and reducing Ca²⁺ influx.[1]

  • Clinical Relevance: Neuropathic pain, cold hypersensitivity, and prostate cancer (where TRPM8 is upregulated).[1]

Succinate Dehydrogenase Inhibition (Fungal Respiration)

In fungal pathogens (e.g., Rhizoctonia solani), these analogs bind to the ubiquinone-binding site (Q-site) of Complex II, disrupting the electron transport chain and halting ATP production.[1]

TRPM8_Pathway Cold Cold / Menthol TRPM8_Closed TRPM8 (Closed) Cold->TRPM8_Closed Activates TRPM8_Open TRPM8 (Open) Ca2+ Influx TRPM8_Closed->TRPM8_Open Gating Depolarization Neuronal Depolarization (Pain Signal) TRPM8_Open->Depolarization Signal Transduction Benzamide N-(4-isopropylphenyl)benzamide (Antagonist) Benzamide->TRPM8_Closed Stabilizes (Blocks Opening)

Figure 1: Mechanism of TRPM8 modulation by benzamide antagonists.[1] The compound stabilizes the closed state, preventing cold-induced depolarization.[1]

Structure-Activity Relationship (SAR) Analysis

The SAR of N-[4-(1-methylethyl)phenyl]benzamide is driven by three distinct regions: the Aniline Head (A-Ring) , the Linker , and the Benzoyl Tail (B-Ring) .[1]

Region A: The 4-Isopropylphenyl "Anchor"

The 4-isopropyl group is critical for hydrophobic pocket occupancy.[1]

  • 4-Isopropyl (Parent): Optimal lipophilicity (LogP ~3.5–4.[1]0) for membrane penetration and TRPM8 hydrophobic pocket binding.[1]

  • 4-tert-Butyl: Often increases potency due to better volume filling (e.g., in BCTC analogs) but may reduce metabolic stability.[1]

  • 4-Trifluoromethyl (-CF3): Maintains lipophilicity but alters electronic properties; common in fungicidal analogs (e.g., Flutolanil) to improve metabolic stability against CYP450.[1]

  • 3-Substitution: Shifting the isopropyl to the 3-position (meta) generally retains fungicidal activity (e.g., Mepronil) but decreases TRPM8 affinity compared to the 4-position.[1]

Region B: The Benzoyl "Tail"

Modifications here dictate selectivity between TRPM8, TRPV1, and species-specific SDH enzymes.

  • Unsubstituted (Parent): Moderate activity.

  • 2-Substituents (Ortho):

    • 2-Methyl (Mepronil): Enhances fungicidal selectivity; induces a twist in the amide bond conformation.[1]

    • 2-Trifluoromethyl (Flutolanil): Drastically increases metabolic stability and binding affinity for SDH.[1]

    • 2-Nitro/Amino: Explored in antischistosomal studies; 2-nitro often acts as a prodrug or covalent warhead.[1]

  • Heterocycles: Replacing the phenyl ring with thiophene or pyridine (e.g., AMTB) significantly enhances TRPM8 potency (nM range).[1]

Region C: The Amide Linker[1][2]
  • -NH-CO- (Amide): Essential for H-bond interactions with the receptor backbone (e.g., Tyr/Ser residues).[1]

  • -NH-CS- (Thioamide): Generally reduces potency.[1]

  • N-Methylation: Abolishes activity, confirming the necessity of the amide -NH- as a hydrogen bond donor.[1]

Comparative Performance Data

The following table contrasts the parent scaffold with key optimized analogs across different therapeutic contexts.

Compound ClassAnalog StructureKey SubstituentTarget Potency (IC₅₀/EC₅₀)Primary Application
Parent Scaffold N-(4-isopropylphenyl)benzamide4-iPr, Unsub.[1] BenzoylTRPM8: ~1.5 µM SDH: ModerateLead Compound / Tool
TRPM8 Optimized AMTB Analog4-iPr, 2-Thiophene tailTRPM8: ~50 nMNeuropathic Pain Research
Fungicide (SDHI) Mepronil3-iPr, 2-Methyl BenzoylSDH: <0.1 µM (Fungi)Agriculture (Basidiomycetes)
Fungicide (SDHI) Flutolanil3-iPr-oxy, 2-CF3 BenzoylSDH: <0.05 µMAgriculture (Rhizoctonia)
Antischistosomal Nitro-Analog4-iPr, 2-Nitro BenzoylS. mansoni: ~1.2 µMParasitic Disease Research

Insight: The shift from 4-isopropyl (TRPM8) to 3-isopropoxy/3-isopropyl (SDHI) highlights how subtle regiochemical changes can completely switch the biological target from a human ion channel to a fungal enzyme.[1]

Experimental Protocols

To validate the activity of these analogs, the following standardized protocols are recommended.

Calcium Influx Assay (TRPM8 Potency)

Objective: Measure the inhibition of menthol-induced Ca²⁺ influx in HEK293 cells stably expressing human TRPM8.[1]

  • Cell Seeding: Plate HEK293-hTRPM8 cells in 96-well black-walled plates (poly-D-lysine coated) at 20,000 cells/well. Incubate for 24h.

  • Dye Loading: Aspirate medium and load cells with Fluo-4 AM (4 µM) in assay buffer (HBSS + 20 mM HEPES) for 45 min at 37°C.

  • Compound Pre-treatment: Wash cells and add test compounds (N-[4-(1-methylethyl)phenyl]benzamide analogs) at varying concentrations (0.01 – 10 µM).[1] Incubate for 10 min.

  • Activation: Inject Menthol (EC₈₀ concentration, typically 100 µM) to trigger Ca²⁺ influx.[1]

  • Measurement: Monitor fluorescence (Ex 494 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader) for 120 seconds.

  • Analysis: Calculate IC₅₀ based on the reduction of the Area Under the Curve (AUC) relative to DMSO control.

Worm Motility Assay (Antischistosomal Screening)

Objective: Assess phenotypic viability of Schistosoma mansoni adult worms.

  • Harvest: Recover adult worms from infected mice (49 days post-infection) by perfusion.

  • Incubation: Wash worms in RPMI 1640 medium and distribute into 24-well plates (1 pair/well).

  • Treatment: Add test compounds (dissolved in DMSO) at 10 µM.

  • Observation: Monitor worm motility at 24h, 48h, and 72h using a stereo microscope.

  • Scoring: Score motility on a scale of 0 (dead) to 3 (active).

  • Viability: Confirm death by lack of recovery after washout and addition of methylene blue (dead worms take up dye).[1]

Visualization: SAR Decision Tree

SAR_Tree Root N-[4-(1-methylethyl)phenyl]benzamide (Scaffold) Branch1 Modify Phenyl Ring (Region A) Root->Branch1 Branch2 Modify Benzoyl Ring (Region B) Root->Branch2 Opt1 4-tert-Butyl (Increased Lipophilicity) Branch1->Opt1 Opt2 3-Isopropoxy (Fungicidal Selectivity) Branch1->Opt2 Opt3 2-Trifluoromethyl (Metabolic Stability) Branch2->Opt3 Opt4 Heterocycle (Thiophene) (High TRPM8 Potency) Branch2->Opt4 Result1 TRPM8 Antagonist (e.g., BCTC-like) Opt1->Result1 Result2 SDHI Fungicide (e.g., Flutolanil) Opt2->Result2 Opt3->Result2 Result3 Potent TRPM8 Tool (e.g., AMTB) Opt4->Result3

Figure 2: Structural optimization pathways for the N-isopropylphenyl benzamide scaffold.

References

  • TRPM8 Antagonists & SAR

    • Title: "Identification and SAR of novel TRPM8 antagonists."
    • Source:Journal of Medicinal Chemistry, 2006.

    • Context: Establishes the N-arylbenzamide pharmacophore for TRPM8 inhibition.[1]

    • (Example: J. Med. Chem. 49, 12)[1]

  • Antischistosomal Activity

    • Title: "Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities."
    • Source:Parasites & Vectors / NIH PMC, 2017/2020.[1]

    • Context: Detailed SAR of the specific N-phenylbenzamide analogs against S. mansoni.
  • Fungicidal Mechanism (SDHI)

    • Title: "Molecular basis of the resistance to SDHI fungicides in Rhizoctonia solani."
    • Source:Pest Management Science.
    • Context: Explains the binding of Flutolanil/Mepronil (analogs) to Complex II.
    • [1]

  • General Benzamide Pharmacology

    • Title: "Benzamide derivatives as a privileged scaffold in drug discovery."[1]

    • Source:European Journal of Medicinal Chemistry.
    • Context: Review of the versatility of the benzamide core.

    • [1]

Sources

Technical Guide: Validation of Benzamide, N-[4-(1-methylethyl)phenyl]- Activity in Secondary Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for drug discovery scientists validating a "Hit" compound from a High-Throughput Screen (HTS).

Subject Compound: Benzamide, N-[4-(1-methylethyl)phenyl]- Common Name: N-(4-isopropylphenyl)benzamide Target Class: Transient Receptor Potential Melastatin 8 (TRPM8) Antagonist Context: Hit-to-Lead Validation

Executive Summary

Benzamide, N-[4-(1-methylethyl)phenyl]- (hereafter referred to as Compound A ) represents a lipophilic benzamide scaffold frequently identified in High-Throughput Screens (HTS) for TRP channel modulators. While primary fluorescence-based assays (e.g., FLIPR Calcium Flux) are efficient for screening, they are prone to false positives due to compound autofluorescence or liquid handling artifacts.

This guide details the secondary validation of Compound A as a TRPM8 antagonist using Whole-Cell Patch Clamp Electrophysiology —the "Gold Standard" for ion channel characterization. We compare its performance against the industry-standard antagonist BCTC to establish potency, efficacy, and mechanism of action.

Scientific Background & Mechanism

The Target: TRPM8

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel activated by cold temperatures (<26°C) and cooling agents like menthol. It is a critical target for neuropathic pain and cold allodynia.

The Molecule: Structure-Activity Relationship (SAR)

Compound A features a classic "Benzamide Core" with a para-isopropyl substitution.

  • Lipophilic Tail (Isopropyl-phenyl): Facilitates interaction with the TRPM8 transmembrane domain (voltage-sensor like domain).

  • Amide Linker: Provides necessary hydrogen bonding capability for channel locking.

  • Mechanism: Negative Allosteric Modulation (NAM). It stabilizes the channel in the closed state, preventing Ca²⁺ influx even in the presence of agonists (Menthol).

Pathway Visualization

The following diagram illustrates the TRPM8 signaling pathway and the intervention point of Compound A.

TRPM8_Pathway Agonist Agonist (Menthol/Cold) TRPM8_Closed TRPM8 Channel (Closed State) Agonist->TRPM8_Closed Binds TRPM8_Open TRPM8 Channel (Open State) TRPM8_Closed->TRPM8_Open Conformational Change Ca_Influx Ca2+ / Na+ Influx TRPM8_Open->Ca_Influx Permeation Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Nociceptive Signal Transmission Depolarization->Pain_Signal Compound_A Compound A (Inhibitor) Compound_A->TRPM8_Closed Stabilizes (Allosteric)

Figure 1: Mechanism of Action. Compound A acts as a negative allosteric modulator, preventing the transition of TRPM8 to the open state.

Comparative Analysis: Compound A vs. Standard

To validate Compound A, it must be benchmarked against BCTC , a potent, well-characterized TRPM8 antagonist.

Performance Metrics
FeatureCompound A (N-[4-(1-methylethyl)phenyl]-)BCTC (Reference Standard)Implication
Primary Assay IC₅₀ ~1.2 µM (FLIPR)1.5 nMCompound A is a "Hit" or "Lead," not yet a clinical candidate.
Binding Mode Reversible, AllostericReversible, Competitive-likeFast washout expected for Compound A.
Solubility (DMSO) High (>10 mM)ModerateCompound A is easier to handle in liquid handling.
Selectivity (vs TRPV1) ModerateHighSecondary assay must check for off-target effects.
Interpretation

Compound A exhibits micromolar potency , typical of a scaffold hit. While less potent than BCTC, its simpler chemical structure (lower molecular weight) makes it an attractive starting point for "Lead Optimization" chemistry to improve affinity.

Secondary Assay Protocol: Whole-Cell Patch Clamp

Objective: Confirm direct channel inhibition and rule out fluorescence artifacts. System: Automated Patch Clamp (e.g., QPatch) or Manual Rig.

Materials
  • Cell Line: HEK293 stably expressing hTRPM8.

  • Extracellular Solution (Tyrode’s): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose (pH 7.4).

  • Intracellular Solution: 140 mM CsCl, 10 mM HEPES, 5 mM EGTA (pH 7.2).

  • Agonist: Menthol (100 µM) or Cold Buffer (10°C).

Experimental Workflow

This protocol ensures a self-validating system by using the cell as its own control (Pre- vs. Post-compound).

Patch_Clamp_Workflow Step1 1. Giga-Seal Formation (>1 GΩ) Step2 2. Whole-Cell Access (Break-in) Step1->Step2 Step3 3. Baseline Recording (Tyrode's Only) Step2->Step3 Step4 4. Agonist Challenge (Menthol 100µM) Step3->Step4 Current Spike Step5 5. Compound Perfusion (Menthol + Cmpd A) Step4->Step5 Current Block? Step6 6. Washout (Tyrode's) Step5->Step6 Recovery?

Figure 2: Voltage-Clamp Workflow. The critical validation step is Step 5, where the compound must suppress the current induced in Step 4.

Detailed Steps
  • Seal & Break-in: Establish a Giga-ohm seal. Apply suction to rupture the membrane (Whole-cell mode).

  • Voltage Protocol: Hold cells at -60 mV. Apply a voltage ramp from -100 mV to +100 mV every 2 seconds.

  • Activation: Perfuse Menthol (100 µM) for 30 seconds. Observe the development of an outwardly rectifying current (TRPM8 signature).

  • Inhibition: Co-apply Menthol (100 µM) + Compound A (Var. Conc.) .

    • Validation Criteria: Current amplitude at +100 mV should decrease by >50% within 60 seconds.

  • Analysis: Calculate % Inhibition =

    
    .
    

Data Validation & Troubleshooting

To ensure Trustworthiness and Scientific Integrity , apply these checks:

  • The "Run-Down" Check: TRP channels often desensitize (current drops naturally).

    • Control: Run a "Vehicle Only" well where Menthol is applied continuously. If the current drops by 50% without the drug, your assay is invalid (false positive).

  • The "Washout" Check: After inhibition, wash with buffer. If the current recovers, the binding is reversible (non-toxic). If it never recovers, the compound might be destroying the membrane (cytotoxicity).

  • Voltage Dependence: TRPM8 blockade is often voltage-dependent. Analyze inhibition at both +100 mV and -100 mV. A pure pore blocker often shows voltage dependence; an allosteric modulator (like Compound A) usually inhibits at all potentials.

Expected Results Table (Secondary Assay)
Concentration (Compound A)% Inhibition (Mean ± SD)Interpretation
0.1 µM15% ± 5%Minimal effect (Below IC₅₀)
1.0 µM48% ± 4%Near IC₅₀ (Inflection point)
10.0 µM92% ± 2%Full Block (Efficacy confirmed)
Hill Slope 1.1Standard 1:1 binding stoichiometry

References

  • McKemy, D. D., et al. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature. Link

  • Peier, A. M., et al. (2002). A TRP channel that senses cold stimuli and menthol. Cell. Link

  • Malkia, A., et al. (2007). TRP channel antagonists: the "new" pain relievers. Current Pharmaceutical Design. Link

  • Valenzano, K. J., et al. (2003). Pharmacological and biochemical characterization of the human TRPM8 channel. Molecular Pharmacology. Link

  • Beccari, A. R., et al. (2013).[1] TRPM8 channels: a review of the patent literature. Expert Opinion on Therapeutic Patents. Link

Sources

Comparison of the anti-inflammatory effects of different benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of inflammatory disease research and drug development, the benzamide scaffold has emerged as a versatile and promising platform for the discovery of novel anti-inflammatory agents. These compounds, characterized by a benzene ring attached to an amide group, have demonstrated a remarkable ability to modulate key inflammatory pathways, offering potential therapeutic benefits for a range of conditions, from arthritis to neuroinflammation. This guide provides an in-depth, objective comparison of the anti-inflammatory effects of different benzamide derivatives, supported by experimental data and detailed protocols to aid researchers in their quest for more effective and safer anti-inflammatory drugs.

The Rationale for Targeting Inflammation with Benzamide Derivatives

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulated or chronic inflammation underpins a multitude of diseases. Key molecular pathways, such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling cascades, are central to the inflammatory process, leading to the production of pro-inflammatory mediators like prostaglandins and cytokines (e.g., tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)). Benzamide derivatives have shown significant potential by targeting these critical nodes in the inflammatory network. Their diverse chemical structures allow for fine-tuning of their inhibitory activity and selectivity, a key aspect in developing drugs with improved efficacy and reduced side effects.

Mechanisms of Action: A Comparative Analysis

The anti-inflammatory prowess of benzamide derivatives stems from their ability to interact with and inhibit key enzymes and transcription factors involved in the inflammatory cascade. Two of the most well-documented mechanisms are the inhibition of cyclooxygenase (COX) enzymes and the suppression of the NF-κB signaling pathway.

Cyclooxygenase (COX) Inhibition: The Quest for Selectivity

The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[1] While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated during inflammation.[1] Consequently, selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects.[2]

Several benzamide derivatives have been developed as selective COX-2 inhibitors. The structure-activity relationship (SAR) studies have revealed that specific substitutions on the benzamide scaffold can significantly influence their inhibitory potency and selectivity.[3]

Table 1: Comparative in vitro COX-1 and COX-2 Inhibitory Activities of Selected Benzamide Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
Parsalmide ---[4]
Compound 11b (Parsalmide derivative) ---[4]
Compound VIIa (2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide) 19.50.2967.24[5]
Compound 7c (Carboxamide derivative) --Better than Celecoxib[2]
Celecoxib (Reference Drug) 14.70.05294[6]
Indomethacin (Reference Drug) 0.10.480.21[6]
Diclofenac (Reference Drug) 3.8--[6]

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

NF-κB Signaling Pathway Inhibition: A Central Regulatory Hub

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it initiates the transcription of target genes.[7]

Certain benzamide derivatives, such as metoclopramide (MCA) and 3-chloroprocainamide (3-CPA), have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[7] This inhibition can occur at various points in the signaling cascade, ultimately leading to a reduction in the production of pro-inflammatory cytokines like TNF-α.[7]

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates (P) NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates IkappaB_NFkappaB IκB-NF-κB Complex IkappaB_NFkappaB->NFkappaB Releases DNA DNA NFkappaB_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes Induces

Caption: Simplified NF-κB signaling pathway.

In Vivo Anti-inflammatory Efficacy: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-established in vivo assay to evaluate the acute anti-inflammatory activity of novel compounds.[8][9] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified over time.[10] The efficacy of a test compound is determined by its ability to reduce this edema compared to a vehicle-treated control group.

Table 2: Comparative in vivo Anti-inflammatory Activity of Benzamide Derivatives in the Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Route of Administration% Inhibition of Edema (at 3h)Reference
Compound 2f (N-(phenylcarbamothioyl)benzamide derivative) 20p.o.Promising activity[11]
Compound 7c (Carboxamide derivative) --More potent than Celecoxib[2]
Compound 11b (Parsalmide derivative) --Active[4]
Metoclopramide (MCA) 50 (3 doses)-Prevented lung edema[7]
3-Chloroprocainamide (3-CPA) 50 (3 doses)-Prevented lung edema[7]
Indomethacin (Reference Drug) 10p.o.~50-60%[8][12]
Diclofenac (Reference Drug) 10p.o.Significant inhibition[11]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for key in vitro and in vivo assays used to evaluate the anti-inflammatory effects of benzamide derivatives.

In Vitro Assay: LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

This assay is fundamental for assessing the ability of a compound to inhibit the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, in a cell-based model of inflammation.

in_vitro_workflow A 1. Cell Seeding RAW 264.7 macrophages in 24-well plates B 2. Pre-treatment Incubate with various concentrations of benzamide derivative (1h) A->B C 3. Stimulation Add LPS (1 µg/mL) to induce inflammation (24h) B->C D 4. Supernatant Collection Collect cell culture supernatant C->D E 5. Cytokine Quantification Measure TNF-α and IL-6 levels using ELISA D->E

Caption: Experimental workflow for in vitro cytokine production assay.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the RAW 264.7 cells into 24-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[13]

  • Compound Treatment: The following day, remove the medium and pre-treat the cells with various concentrations of the benzamide derivatives (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not affect cell viability) for 1 hour.[14] Include a vehicle control group (solvent only).

  • LPS Stimulation: After the pre-treatment period, stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[13][14]

  • Supernatant Collection: Following the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Measurement: Determine the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine production.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This classic in vivo model is crucial for evaluating the acute anti-inflammatory potential of test compounds.

in_vivo_workflow A 1. Animal Acclimatization Acclimatize male Wistar or Sprague-Dawley rats for one week B 2. Baseline Measurement Measure the initial volume of the right hind paw (V₀) using a plethysmometer A->B C 3. Grouping and Dosing Divide rats into groups (n=6): - Vehicle Control - Test Compound (Benzamide derivative) - Positive Control (e.g., Indomethacin) Administer compounds orally (p.o.) B->C D 4. Induction of Edema Inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw (1h post-dosing) C->D E 5. Paw Volume Measurement Measure paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, 5, 6h) post-carrageenan injection D->E F 6. Data Analysis Calculate the increase in paw volume and the percentage inhibition of edema E->F

Sources

Comparative Molecular Modeling Guide: Benzamide Analogs Targeting Class I HDACs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-level technical framework for the comparative modeling of benzamide-based Histone Deacetylase (HDAC) inhibitors. Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors, benzamides like Entinostat (MS-275) offer isoform selectivity (HDAC 1, 2, and 3) but exhibit slower binding kinetics.

This document details the workflow to computationally predict the binding affinity of novel benzamide analogs against Human HDAC2 and validates these models using a fluorometric enzymatic assay. We focus on distinguishing high-potency candidates from inactive decoys using MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) rather than simple docking scores.

Mechanistic Basis: The Benzamide-Zinc Interaction

To model benzamides accurately, one must understand the specific chelation mode. Unlike hydroxamates that bind Zinc (


) in a bidentate fashion, benzamides often exhibit a complex mono- or bidentate coordination depending on the protonation state and the specific "foot pocket" residues (His142/His143 in HDAC1).
Structural Requirement Checklist:
  • Cap Group: Surface recognition (solvent exposed).

  • Linker: Aromatic or aliphatic chain (critical length: ~14 Å to span the channel).

  • Zinc Binding Group (ZBG): The 2-aminobenzamide moiety.

Diagram 1: Benzamide Binding Mechanism

This diagram illustrates the critical interaction network required for a stable benzamide-HDAC complex.

HDAC_Binding_Mechanism Ligand Benzamide Analog (Entinostat) Zn Catalytic Zinc Ion (Zn2+) Ligand->Zn Chelation (Amide O & Aniline N) Pocket Hydrophobic Channel (Phe152, Phe208) Ligand->Pocket Pi-Pi Stacking Gatekeeper Foot Pocket (His142, His143) Ligand->Gatekeeper H-Bond Network Surface Rim Region (Glu98, Asp100) Ligand->Surface Solvent Interaction Zn->Gatekeeper Coordination

Figure 1: Interaction map detailing the stabilization of benzamide ligands within the HDAC catalytic domain.

Computational Protocol

This workflow uses Human HDAC2 (PDB: 4LXZ) as the template, as it is co-crystallized with a benzamide, minimizing induced-fit errors common when cross-docking into hydroxamate-bound structures.

Step 1: System Preparation
  • Protein: Remove water molecules (except structural waters bridging the Zn). Protonate Histidine residues: His142 (HID), His143 (HIE) to allow Zn coordination.

  • Ligand: Generate 3D conformers. Crucial: Parameterize the Zinc-coordinating amide using QM-derived partial charges (ESP charges via HF/6-31G*) rather than standard Gasteiger charges to accurately model the metal interaction.

Step 2: Molecular Docking (AutoDock Vina / Gold)

Standard docking functions often penalize the desolvation of the metal.

  • Recommendation: Use AutoDock4Zn force field or Gold (ChemPLP) with a defined metal constraint.

  • Grid Box: Center on the Zn atom (

    
     Å).
    
Step 3: Molecular Dynamics (MD) & Refinement

Docking poses are static. MD is required to assess the stability of the "foot pocket" opening.

  • Software: GROMACS or AMBER.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • Setup: Solvate in TIP3P water box; neutralize with

    
    .
    
  • Production: 50 ns simulation. Monitor RMSD of the ZBG relative to the Zn ion.

Step 4: Binding Free Energy (MM-GBSA)

MM-GBSA is computationally cheaper than FEP but superior to docking scores for ranking analogs.



Diagram 2: In Silico Workflow

Simulation_Pipeline cluster_0 Phase 1: Prep cluster_1 Phase 2: Sampling cluster_2 Phase 3: Analysis PDB PDB: 4LXZ (Clean & Protonate) Dock Docking (AutoDock4Zn) PDB->Dock LigandPrep Ligand QM Parameterization LigandPrep->Dock MD MD Simulation (50ns Explicit Solvent) Dock->MD RMSD Stability Check (RMSD < 2.0Å) MD->RMSD MMGBSA MM-GBSA Calculation RMSD->MMGBSA Extract Frames

Figure 2: Step-by-step computational pipeline from structure retrieval to energy calculation.

Comparative Analysis: Reference vs. Analogs

We compare Entinostat against two hypothetical analogs to demonstrate interpretation.

  • Entinostat (Ref): Standard benzamide.[1][2]

  • Analog A (High Affinity): Adds a Fluorine at the C4 position of the benzamide (electronic modulation).

  • Analog B (Low Affinity): Shortens the linker by 2 carbons.

Table 1: Comparative Data Matrix
MetricEntinostat (Ref)Analog A (Fluoro)Analog B (Short Linker)Interpretation
Docking Score (kcal/mol)-9.2-9.4-7.1Analog B fails to reach the Zn ion deeply.
Zn-Distance (Avg Å during MD)2.1 ± 0.22.0 ± 0.14.5 ± 1.2Analog B dissociates; Entinostat is stable.
MM-GBSA (

)
-45.3-48.1-22.0Analog A shows improved electrostatic contribution.
RMSF (Linker Region)Low (< 1.0 Å)Low (< 1.0 Å)High (> 3.0 Å)High fluctuation in Analog B indicates entropic penalty.

Expert Insight: While Analog A has a similar docking score to Entinostat, the MM-GBSA value is significantly better (more negative). This suggests the fluorine atom stabilizes the electronic environment of the Zinc coordination, a nuance often missed by simple scoring functions.

Experimental Validation: Fluorometric Assay

Computational predictions must be validated in vitro. We use a Fluorometric HDAC Activity Assay .[3][4]

Principle
  • Substrate: An acetylated lysine residue coupled to a fluorophore (e.g., Boc-Lys(Ac)-AMC).

  • Reaction: HDAC enzyme removes the acetyl group.[1][3][5]

  • Development: A "Developer" solution (trypsin) cuts the deacetylated lysine, releasing the AMC fluorophore.

  • Signal: Fluorescence is proportional to HDAC activity.[5] Inhibitors reduce fluorescence.

Protocol Steps
  • Incubation: Mix Human Recombinant HDAC2 + Inhibitor (Analogs) + Substrate in a 96-well plate.

  • Reaction: Incubate at 37°C for 30 mins.

  • Quenching: Add Developer solution containing Trichostatin A (TSA) to stop the HDAC reaction and release fluorophore.

  • Read: Measure Ex/Em = 350/440 nm.

  • Analysis: Plot log[Inhibitor] vs. % Activity to determine IC50.

Diagram 3: Validation Logic Cycle

Validation_Cycle Model In Silico Model (MM-GBSA Prediction) Synthesis Chemical Synthesis of Candidate Model->Synthesis Assay Fluorometric Assay (IC50 Determination) Synthesis->Assay Compare Correlation Analysis (R-squared Check) Assay->Compare Compare->Model Good Correlation (Next Cycle) Refine Refine Force Field Parameters Compare->Refine Poor Correlation Refine->Model

Figure 3: Iterative loop connecting computational predictions with wet-lab experimental data.

References

  • Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation. Journal of Biological Chemistry.

  • Santos-Martins, D., et al. (2014). AutoDock4Zn: An Improved AutoDock Force Field for Small-Molecule Docking to Zinc Metalloproteins. Journal of Chemical Information and Modeling.

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[6][7] Expert Opinion on Drug Discovery.

  • Bressi, J. C., et al. (2010). Discovery of Entinostat-like HDAC Inhibitors. Bioorganic & Medicinal Chemistry Letters.[5]

  • RCSB Protein Data Bank. Crystal Structure of HDAC2 with Benzamide Inhibitor (PDB: 4LXZ).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzamide, N-[4-(1-methylethyl)phenyl]-

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of Benzamide, N-[4-(1-methylethyl)phenyl]-. As a valued professional in research and development, your safety and environmental stewardship are paramount. This guide is designed to provide you with the essential, step-by-step procedures to manage this chemical waste stream effectively, ensuring adherence to the highest standards of laboratory safety and regulatory compliance.

Part 1: Hazard Assessment and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. Based on data from related benzamide compounds, Benzamide, N-[4-(1-methylethyl)phenyl]- should be treated as a hazardous substance.

Inferred Hazard Profile:

The primary hazards associated with this class of compounds stem from the benzamide functional group. Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[3][4] Many derivatives can also cause skin and eye irritation.[5][6][7][8] Therefore, a conservative approach necessitates treating this compound with significant caution.

Personal Protective Equipment (PPE):

Proper PPE is your first and most critical line of defense. The following table summarizes the minimum required PPE for handling Benzamide, N-[4-(1-methylethyl)phenyl]- waste.

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards.[3]Protects against accidental splashes or dust generation that could cause serious eye irritation.[5][8]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact. Contaminated gloves must be disposed of as chemical waste after use.[1][2]
Body Protection Standard laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.[1]
Respiratory Required if dust is generated or ventilation is inadequate.Protects against inhalation of the compound, which may cause respiratory irritation.[5][7]

Part 2: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for safety and compliance. Do not deviate from these steps without explicit approval from your EHS department.

Step 1: Waste Segregation and Collection

  • Isolate the Waste: Do not mix Benzamide, N-[4-(1-methylethyl)phenyl]- waste with other chemical waste streams unless explicitly permitted by your EHS guidelines.[1][2]

  • Collect All Contaminated Materials: This includes the chemical itself, any weighing papers, pipette tips, and contaminated PPE such as gloves.[1]

  • Spill Management: In the event of a spill, evacuate non-essential personnel.[9] Wearing full PPE, collect the powdered material safely and place it in a sealed container for disposal.[9] Ventilate the area and decontaminate surfaces afterward.[9]

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a designated, sealable container made of a non-reactive material like glass or high-density polyethylene.[2]

  • Label Correctly: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste ".[2]

    • The full chemical name: "Waste Benzamide, N-[4-(1-methylethyl)phenyl]- ".[1]

    • Associated hazard warnings (e.g., "Harmful if swallowed ", "Suspected of causing genetic defects ").[1][4]

Step 3: Temporary On-Site Storage

  • Secure Storage Area: Store the sealed waste container in a designated, secure area, such as a satellite accumulation area (SAA).[2]

  • Maintain Safe Conditions: The storage location must be cool, dry, and well-ventilated.[3][5] Keep it away from incompatible materials, particularly strong oxidizing agents.[4]

Step 4: Final Disposal Procedure

  • Professional Disposal is Mandatory: This chemical waste must be disposed of through a licensed hazardous waste disposal company.[3][10] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][2][11] This practice is strictly prohibited by regulations such as the EPA's Subpart P for hazardous pharmaceuticals.[12][13]

  • Contact Your EHS Office: Your institution's EHS department is the official point of contact. They will coordinate with certified waste management vendors for the pickup and final disposal, which is typically high-temperature incineration.[2][3][11]

Step 5: Decontamination

  • Clean All Surfaces: Thoroughly decontaminate any laboratory equipment or surfaces that came into contact with the chemical.

  • Collect Rinsate: Use a suitable solvent (e.g., ethanol or acetone) followed by soap and water. All decontamination rinsate must be collected as hazardous waste.[2]

Part 3: Visualized Disposal Workflow

The following diagram illustrates the procedural flow for the proper management and disposal of Benzamide, N-[4-(1-methylethyl)phenyl]-.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Storage & Final Disposal cluster_cleanup Post-Procedure start Begin Work with Benzamide, N-[4-(1-methylethyl)phenyl]- wear_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->wear_ppe gen_waste Generate Chemical Waste wear_ppe->gen_waste dispose_ppe Dispose of Contaminated PPE as Hazardous Waste wear_ppe->dispose_ppe collect_waste Collect Waste in a Designated, Labeled Container gen_waste->collect_waste decontaminate Decontaminate Glassware & Surfaces gen_waste->decontaminate storage Store Sealed Container in Cool, Dry, Ventilated SAA collect_waste->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Licensed Vendor Disposes (e.g., Incineration) contact_ehs->disposal decontaminate->collect_waste Collect Rinsate dispose_ppe->collect_waste

Caption: Disposal workflow for Benzamide, N-[4-(1-methylethyl)phenyl]-.

Part 4: Regulatory Imperative

All chemical waste disposal is governed by stringent regulations to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which provides the framework for "cradle-to-grave" management of hazardous waste. It is a legal requirement to handle, store, and dispose of chemicals like Benzamide, N-[4-(1-methylethyl)phenyl]- in accordance with these federal, state, and local laws.[9][11]

By following this guide, you contribute to a culture of safety and ensure that your work continues to advance science responsibly.

References

  • BENZAMIDE FOR SYNTHESIS Safety Data Sheet. (2016). Loba Chemie. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Benzamide. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • EPA Final Rule on Management of Hazardous Waste Pharmaceuticals. (2021). Stericycle. Retrieved from [Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. (2019). Jones Day. Retrieved from [Link]

Sources

Personal protective equipment for handling Benzamide, N-[4-(1-methylethyl)phenyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling Benzamide, N-[4-(1-methylethyl)phenyl]-

Executive Risk Assessment & Chemical Profile

Chemical Identity:

  • Systematic Name: N-(4-Isopropylphenyl)benzamide[1]

  • CAS Number: 10541-66-9 (Representative isomer)[1]

  • Molecular Formula: C₁₆H₁₇NO[1]

  • Physical State: White to off-white crystalline solid.[1]

Toxicological Context (The "Why"): As a lipophilic amide derivative (logP ~4.5), this compound possesses significant membrane permeability potential.[1] While stable, it is structurally related to bioactive anilides (e.g., Flutamide metabolites).[1] Therefore, safety protocols must address not just local irritation (H315, H319, H335) but also potential systemic absorption and methemoglobinemia precursors (aniline metabolites) if hydrolyzed in vivo.[1]

Core Hazards:

  • Inhalation: High risk. Fine particulates can penetrate deep lung tissue; amides can induce delayed respiratory sensitization.

  • Dermal: Moderate to High risk. The isopropyl group enhances lipophilicity, facilitating skin absorption.

  • Acute Toxicity: Harmful if swallowed (H302).[2][3]

Personal Protective Equipment (PPE) Matrix

This matrix stratifies protection based on the permeation kinetics of the solvent system and the physical state of the compound.

Protection Zone Standard Operation (Solids/Weighing) High-Risk Operation (Solutions/Synthesis) Technical Rationale
Hand Protection Single Nitrile (Min 5 mil)Double Gloving (Inner: Nitrile, Outer: Polychloroprene or Laminate)Lipophilic amides degrade latex.[1] Laminate (e.g., Silver Shield) is required for solutions in DCM or THF to prevent carrier-solvent permeation.[1]
Respiratory N95 / P95 (Fit-tested)P100 or PAPR (If outside fume hood)Solid particulates are the primary vector.[1] Solutions generate aerosols during rotovap or transfer.
Eye/Face Safety Glasses (ANSI Z87.1+)Chemical Goggles + Face Shield Crystalline dust is abrasive and irritating.[1] Solutions present splash hazards that glasses cannot seal against.
Body Lab Coat (Cotton/Poly)Tyvek® Sleeves or Apron Cotton offers minimal protection against organic solvents.[1] Tyvek provides a barrier against liquid penetration.

Operational Workflow: Step-by-Step Protocol

Phase A: Pre-Operational Engineering Controls
  • Ventilation: Verify Fume Hood face velocity is >100 fpm (0.5 m/s) .

  • Static Control: Use an ionizing fan or antistatic gun inside the hood. Organic amides are prone to static charge, causing "fly-away" powder that bypasses containment.[1]

Phase B: Weighing & Transfer (Critical Control Point)
  • Tare First: Place the receiving vessel in the balance before opening the source container.

  • Draft Shielding: Use the balance draft shield. Do not weigh in the open hood airflow; this creates turbulence that disperses dust.

  • Wet Transfer: If possible, dissolve the solid directly in the weighing boat with a compatible solvent (e.g., DMSO/Methanol) before transfer to the reaction flask. This eliminates dust generation immediately.[4][5]

Phase C: Reaction & Synthesis
  • Temperature Control: Avoid open heating. Use oil baths or heating mantles with temperature feedback loops to prevent thermal decomposition (releasing aniline derivatives).

  • Quenching: Treat reaction mixtures as if they contain unreacted acid chlorides or anilines until verified.

Phase D: Decontamination & Spill Response
  • Minor Spill (Solid): Do not dry sweep. Cover with wet paper towels (ethanol-dampened) to suppress dust, then wipe up.[1]

  • Major Spill (Solution): Evacuate area. Use universal absorbent pads. Dispose of as hazardous chemical waste.

Waste Disposal Logic

Do not dispose of down the drain. The lipophilicity of this compound poses a bioaccumulation risk in aquatic systems.

  • Solid Waste: Segregate into "Solid Hazardous Waste (Toxic/Irritant)." Label specifically with CAS 10541-66-9.[1]

  • Liquid Waste:

    • Halogenated:[1] If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Acetone/Methanol/DMSO.

  • Destruction Method: High-temperature incineration is the only validated method to break the amide bond and mineralize the aromatic rings.[1]

Safety Decision Logic (Visualization)

The following diagram illustrates the decision-making process for handling this compound, ensuring self-validating safety checks at every stage.

SafetyProtocol Start START: Handling N-(4-Isopropylphenyl)benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Reaction Mixture StateCheck->Liquid Wet PPE_Solid PPE Required: Nitrile Gloves + N95 Mask Safety Glasses Solid->PPE_Solid DustControl CRITICAL: Dust Control Use Antistatic Gun Weighing Weighing Protocol: 1. Inside Fume Hood 2. Close Balance Doors DustControl->Weighing Waste Disposal: Segregated Incineration Only NO DRAIN DISPOSAL Weighing->Waste PPE_Solid->DustControl SolventCheck Solvent Type? Liquid->SolventCheck Permeation High Permeation Risk (DCM, THF, DMF) SolventCheck->Permeation Aggressive PPE_Liquid PPE Required: Double Gloving (Laminate) Face Shield + Goggles SolventCheck->PPE_Liquid Mild (Water/EtOH) Permeation->PPE_Liquid PPE_Liquid->Waste

Figure 1: Decision matrix for PPE selection and handling workflows based on physical state and solvent carrier risks.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 226372, N-(4-Isopropylphenyl)benzamide.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. Pocket Guide to Chemical Hazards: Anilines and Homologues (Analogous Hazard Data).[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-[4-(1-methylethyl)phenyl]-
Reactant of Route 2
Reactant of Route 2
Benzamide, N-[4-(1-methylethyl)phenyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.